molecular formula C6H11NO2 B1604903 4-isopropyloxazolidin-2-one CAS No. 103723-70-2

4-isopropyloxazolidin-2-one

Número de catálogo: B1604903
Número CAS: 103723-70-2
Peso molecular: 129.16 g/mol
Clave InChI: YBUPWRYTXGAWJX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-isopropyloxazolidin-2-one is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUPWRYTXGAWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333979
Record name 2-oxazolidinone, 4-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103723-70-2
Record name 2-oxazolidinone, 4-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of 4-Isopropyloxazolidin-2-one in Modern Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic chemistry, the pursuit of enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and natural product synthesis. Among the arsenal of tools available to the synthetic chemist, chiral auxiliaries remain a robust and reliable method for exerting stereochemical control. This guide provides an in-depth technical overview of 4-isopropyloxazolidin-2-one, a cornerstone chiral auxiliary developed and popularized by David A. Evans and his contemporaries.[1][2] We will explore its fundamental properties, the mechanistic basis for its powerful stereodirecting capabilities, and provide field-proven protocols for its application in key asymmetric transformations.

Core Properties and Synthesis of this compound

This compound is a crystalline solid at room temperature, valued for its predictable and high levels of induced chirality.[3][4] It is most commonly derived from the inexpensive and readily available amino acid, L-valine, making it an economically viable option for both academic research and large-scale industrial applications.[5][6] The synthesis typically involves the reduction of the amino acid to the corresponding amino alcohol, (S)-2-amino-3-methyl-1-butanol (L-valinol), which is then cyclized with a carbonylating agent to form the oxazolidinone ring.[7]

Table 1: Physicochemical Properties of (S)- and (R)-4-Isopropyloxazolidin-2-one
Property(S)-(-)-4-Isopropyloxazolidin-2-one(R)-(+)-4-Isopropyloxazolidin-2-oneReference(s)
Molecular Formula C₆H₁₁NO₂C₆H₁₁NO₂
Molecular Weight 129.16 g/mol 129.16 g/mol
CAS Number 17016-83-095530-58-8[3]
Appearance White crystalline solidWhite crystalline solid[3][4]
Melting Point 70-73 °C70-73 °C[8]
Optical Rotation [α]₂₀/D -18° (c=6 in ethanol)[α]₂₀/D +17° (c=6 in ethanol)[9]
pKa (predicted) 12.72 ± 0.4012.72 ± 0.40[3][9]
Solubility Soluble in chloroform, dichloromethane, ethanolSoluble in water, ethanol[3][4]
Table 2: Spectroscopic Data for this compound
SpectrumKey Absorptions/ShiftsReference(s)
Infrared (IR) Carbonyl (C=O) stretch: ~1750-1780 cm⁻¹ (in N-acyl derivative)[10][11]
¹H NMR Data available in spectral databases[12]
¹³C NMR Data available in spectral databases[12]

The Mechanistic Underpinning of Stereocontrol

The efficacy of this compound as a chiral auxiliary lies in its ability to create a sterically biased environment around a prochiral center. This is achieved through the temporary attachment of the auxiliary to a substrate, typically via an N-acyl linkage. The bulky isopropyl group at the C4 position then dictates the facial approach of incoming reagents.

The process begins with the formation of a metal enolate from the N-acylated oxazolidinone. The choice of base and metal counterion is critical. For instance, the use of dibutylboron triflate (Bu₂BOTf) and a hindered amine base like diisopropylethylamine (DIPEA) reliably generates the (Z)-enolate.[2][13] This (Z)-enolate adopts a rigid, chelated conformation where the metal coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone.

This chelation, combined with the inherent steric bulk of the C4 isopropyl group, effectively blocks one face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide or an aldehyde) can only approach from the less hindered face, leading to a highly diastereoselective bond formation.[14]

Diagram 1: Mechanism of Stereoselective Alkylation

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Auxiliary Cleavage AcylAux N-Acyl-(S)-4-isopropyloxazolidin-2-one Enolate (Z)-Enolate Chelate AcylAux->Enolate Deprotonation Base Base (e.g., NaHMDS, LDA) Base->Enolate TransitionState Sterically Directed Transition State Enolate->TransitionState Electrophile Electrophile (R'-X) Electrophile->TransitionState Approach from less hindered face Product Alkylated Product (High d.r.) TransitionState->Product ChiralAcid Chiral Carboxylic Acid Product->ChiralAcid Hydrolysis RecoveredAux Recovered Auxiliary Product->RecoveredAux Cleavage Cleavage Reagent (e.g., LiOH/H₂O₂) Cleavage->ChiralAcid

Caption: Workflow for asymmetric alkylation using this compound.

In the case of aldol reactions, the (Z)-boron enolate reacts with an aldehyde through a well-defined, chair-like Zimmerman-Traxler transition state.[13] The isopropyl group on the auxiliary forces the R' group of the aldehyde into a pseudo-equatorial position to minimize steric interactions. This arrangement locks in the stereochemistry of the two newly formed chiral centers, consistently yielding the syn-aldol product.[2][13]

Diagram 2: Zimmerman-Traxler Model for the Evans Aldol Reaction

Caption: The rigid transition state minimizes steric clash, leading to high syn-diastereoselectivity.

Experimental Protocols: A Practical Guide

The following protocols are generalized methodologies and may require optimization based on the specific substrate. All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen).[15]

Protocol 1: N-Acylation of (S)-4-Isopropyloxazolidin-2-one

This procedure attaches the desired acyl group to the chiral auxiliary.

  • Setup: To a flame-dried round-bottom flask, add (S)-4-isopropyloxazolidin-2-one (1.0 eq) and dissolve in an anhydrous aprotic solvent (e.g., THF or CH₂Cl₂).

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) dropwise. Stir the resulting mixture at -78 °C for 30 minutes.

  • Acylation: Add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture. Stir at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[13]

Protocol 2: Asymmetric Aldol Reaction

This protocol describes the formation of a syn-aldol product.

  • Setup: To a flame-dried round-bottom flask, add the N-acyl oxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂.

  • Enolate Formation: Cool the solution to -78 °C. Add dibutylboron triflate (Bu₂BOTf) (1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Aldehyde Addition: Cool the solution back down to -78 °C. Add the aldehyde (1.5 eq) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Quench the reaction and purify as described in the N-acylation protocol.[13]

Protocol 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to yield the chiral product. The choice of cleavage reagent determines the resulting functional group.[16]

A. To obtain a Chiral Carboxylic Acid (Hydrolytic Cleavage):

  • Setup: Dissolve the N-acyl oxazolidinone adduct in a mixture of THF and water (typically a 4:1 ratio).

  • Cleavage: Cool the solution to 0 °C in an ice bath. Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of lithium hydroxide (LiOH).

  • Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).[13]

  • Workup: Quench any excess peroxide with sodium sulfite. Separate the aqueous and organic layers. The chiral carboxylic acid will be in the aqueous layer as a lithium salt, while the recovered auxiliary will be in the organic layer.

B. To obtain a Chiral Primary Alcohol (Reductive Cleavage):

  • Setup: Dissolve the N-acyl oxazolidinone adduct in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Reduction: Cool to 0 °C and add a hydride reagent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) portion-wise.

  • Reaction: Stir at 0 °C and allow to warm to room temperature until the reaction is complete (monitor by TLC).

  • Workup: Carefully quench the reaction with a saturated aqueous solution of Rochelle's salt or 1M HCl. Extract, dry, and purify to isolate the chiral alcohol and the recovered auxiliary.[16]

Conclusion and Outlook

This compound, and the broader class of Evans auxiliaries, represent a triumph of rational design in asymmetric synthesis.[14] Their reliability, high stereoselectivity, and the ease with which the auxiliary can be recovered and recycled have solidified their position as a go-to method for constructing chiral molecules.[16] While newer catalytic asymmetric methods continue to be developed, the robustness and predictability of Evans' methodology ensure its continued relevance in both academic and industrial settings, providing a powerful platform for the efficient synthesis of enantiomerically pure compounds that are vital to human health and scientific discovery.

References

A Comprehensive Technical Guide to the Synthesis of (R)-4-isopropyloxazolidin-2-one from (R)-Valinol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-4-isopropyloxazolidin-2-one, a prominent member of the Evans chiral auxiliaries, is a cornerstone of modern asymmetric synthesis.[1][2] Derived from the naturally occurring and relatively inexpensive amino acid (R)-valine, this auxiliary provides exceptional stereocontrol in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.[3] Its utility is demonstrated in the synthesis of complex, enantiomerically pure molecules, including natural products and active pharmaceutical ingredients.[2][4] This in-depth technical guide provides a comprehensive overview of the synthesis of (R)-4-isopropyloxazolidin-2-one from (R)-valinol. The document elucidates the underlying reaction mechanisms, compares common synthetic methodologies, and furnishes detailed, field-proven experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their synthetic endeavors.

Introduction: The Significance of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a chiral molecule is often confined to one of its enantiomers. Chiral auxiliaries are powerful tools for achieving high levels of stereocontrol in chemical reactions.[5] These entities are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[6] After the desired stereocenter has been established, the auxiliary is cleaved and can ideally be recovered for reuse.[7]

Among the most successful and widely utilized chiral auxiliaries are the oxazolidinones developed by David A. Evans and his research group.[8] These auxiliaries, derived from readily available amino alcohols, have proven to be exceptionally effective in a wide array of asymmetric transformations, including aldol additions, alkylations, and Diels-Alder reactions.[4][9] The (R)-4-isopropyloxazolidin-2-one, derived from (R)-valinol, is particularly notable for its high diastereoselectivity, often exceeding 99:1, which is attributed to the sterically demanding isopropyl group that effectively shields one face of the enolate intermediate.[9][10]

This guide focuses on the practical synthesis of this key chiral auxiliary, providing the necessary theoretical foundation and experimental details to enable its successful preparation in a laboratory setting.

Synthetic Strategies: From (R)-Valinol to (R)-4-isopropyloxazolidin-2-one

The conversion of (R)-valinol to (R)-4-isopropyloxazolidin-2-one involves the cyclization of the amino alcohol with a carbonylating agent. The core transformation is the formation of a carbamate from the amino group, followed by an intramolecular nucleophilic attack by the hydroxyl group to close the five-membered oxazolidinone ring. Several reagents can effect this transformation, each with its own set of advantages and disadvantages concerning reactivity, safety, and cost.

Phosgene and its Derivatives

Historically, phosgene (COCl₂) was a common reagent for this cyclization. While highly effective, its extreme toxicity necessitates specialized handling procedures and equipment, making it less desirable for general laboratory use.[11][12][13] Safer alternatives, such as triphosgene (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate), have been developed. These solid and liquid reagents, respectively, are easier to handle than gaseous phosgene but still generate phosgene in situ and require careful handling in a well-ventilated fume hood.

Diethyl Carbonate

A significantly safer and more environmentally benign approach utilizes diethyl carbonate.[14][15] This method typically involves heating the amino alcohol with an excess of diethyl carbonate, often in the presence of a base catalyst such as sodium methoxide or potassium carbonate.[15] The reaction proceeds via a transesterification mechanism, with the evolution of ethanol driving the reaction to completion.[9] This method is often favored for its operational simplicity and the use of a less hazardous reagent.

N,N'-Carbonyldiimidazole (CDI)

N,N'-Carbonyldiimidazole (CDI) is another effective and relatively safe reagent for the synthesis of oxazolidinones.[16][17] CDI acts as a phosgene equivalent, activating the amino alcohol for cyclization.[18] The reaction is typically carried out at room temperature and proceeds through an imidazolide intermediate.[19] A key advantage of this method is the mild reaction conditions and the formation of innocuous byproducts (imidazole and carbon dioxide).[17][20]

The general mechanism for the cyclization of an amino alcohol with these carbonylating agents is depicted below:

Oxazolidinone Formation Mechanism cluster_reagents Carbonylating Agents Phosgene Phosgene (COCl₂) Diethyl Carbonate Diethyl Carbonate CDI CDI Valinol (R)-Valinol Intermediate Activated Intermediate (e.g., Chloroformate, Carbamate, Imidazolide) Valinol->Intermediate + Carbonylating Agent Oxazolidinone (R)-4-isopropyloxazolidin-2-one Intermediate->Oxazolidinone Intramolecular Cyclization Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start (R)-Valinol Reaction Cyclization with Carbonylating Agent (e.g., Diethyl Carbonate or CDI) Start->Reaction Crude Crude Product Reaction->Crude Purify Recrystallization or Column Chromatography Crude->Purify Pure Pure (R)-4-isopropyloxazolidin-2-one Purify->Pure Analysis Characterization (NMR, MP, [α]) Pure->Analysis

References

(S)-4-isopropyloxazolidin-2-one preparation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Preparation of (S)-4-Isopropyloxazolidin-2-one

Abstract

(S)-4-Isopropyloxazolidin-2-one is a cornerstone chiral auxiliary in modern asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the preparation, purification, and characterization of this invaluable synthetic tool. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles. All protocols are presented with an emphasis on reproducibility and safety, grounded in authoritative literature.

Introduction: The Significance of (S)-4-Isopropyloxazolidin-2-one in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a critical challenge in the development of pharmaceuticals, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Chiral auxiliaries are compounds that reversibly attach to a substrate, direct a subsequent chemical transformation to occur with high stereoselectivity, and are then removed to yield an enantiomerically enriched product.

(S)-4-Isopropyloxazolidin-2-one, a member of the Evans' oxazolidinone family of chiral auxiliaries, has proven to be exceptionally effective in a wide range of asymmetric transformations, including alkylations, aldol reactions, and conjugate additions. Its rigid heterocyclic structure and the sterically demanding isopropyl group effectively shield one face of the enolate derived from its N-acylated derivative, thereby directing the approach of electrophiles to the opposite face with high diastereoselectivity.

Synthetic Preparation: From (S)-Valinol to a High-Purity Chiral Auxiliary

The most common and economically viable route to (S)-4-isopropyloxazolidin-2-one begins with the naturally occurring and relatively inexpensive amino acid, (S)-valine. The synthesis is a two-step process: the reduction of the carboxylic acid moiety of (S)-valine to the corresponding alcohol, (S)-valinol, followed by the cyclization of the amino alcohol to form the oxazolidinone ring.

Step 1: Reduction of (S)-Valine to (S)-Valinol

The reduction of the carboxylic acid of (S)-valine to (S)-valinol can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes.

This protocol is often preferred for its milder reaction conditions and easier work-up compared to LiAlH₄.

Materials:

  • (S)-Valine

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Suspension: Suspend (S)-valine in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Slow Addition of Reducing Agent: Cool the suspension in an ice bath and slowly add the borane-THF complex solution via the addition funnel. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reflux: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess borane by the slow, dropwise addition of methanol.

  • Acidification and Extraction: Acidify the mixture with HCl and then basify with NaOH solution. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-valinol.

Step 2: Cyclization of (S)-Valinol to (S)-4-Isopropyloxazolidin-2-one

The cyclization of (S)-valinol is typically accomplished using a carbonylating agent. Common reagents include phosgene, the safer solid equivalent triphosgene, or dialkyl carbonates like diethyl carbonate.

This method avoids the use of highly toxic phosgene derivatives and is a greener alternative.

Materials:

  • (S)-Valinol (crude or purified)

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine (S)-valinol, a catalytic amount of anhydrous potassium carbonate, and an excess of diethyl carbonate in toluene.

  • Azeotropic Distillation: Heat the mixture to reflux. The ethanol produced during the reaction forms an azeotrope with toluene and is collected in the Dean-Stark trap, driving the reaction to completion.

  • Work-up: Once the theoretical amount of ethanol is collected, cool the reaction mixture. Filter to remove the potassium carbonate and concentrate the filtrate under reduced pressure.

  • Purification: The crude (S)-4-isopropyloxazolidin-2-one is purified by recrystallization, typically from a mixture of ethyl acetate and hexanes, to afford a white crystalline solid.

Workflow and Mechanistic Visualization

The overall synthetic pathway can be visualized as follows:

synthesis_pathway cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization S_Valine (S)-Valine Reduction Reduction (e.g., Borane-THF) S_Valine->Reduction S_Valinol (S)-Valinol Reduction->S_Valinol Cyclization Cyclization (Diethyl Carbonate, K₂CO₃) S_Valinol->Cyclization Final_Product (S)-4-Isopropyloxazolidin-2-one Cyclization->Final_Product

Caption: Synthetic pathway from (S)-Valine to (S)-4-isopropyloxazolidin-2-one.

The mechanism of the cyclization step involves the nucleophilic attack of the amino group of (S)-valinol on the carbonyl carbon of diethyl carbonate, followed by an intramolecular cyclization with the elimination of ethanol.

cyclization_mechanism node_A (S)-Valinol + Diethyl Carbonate node_B Intermediate Adduct node_A->node_B Nucleophilic Attack node_C (S)-4-Isopropyloxazolidin-2-one + Ethanol node_B->node_C Intramolecular Cyclization & Elimination

Caption: Simplified mechanism of the cyclization of (S)-Valinol.

Characterization and Quality Control

The purity and identity of the synthesized (S)-4-isopropyloxazolidin-2-one must be rigorously confirmed. The following table summarizes the key analytical data.

Analytical Technique Expected Outcome
Appearance White crystalline solid
Melting Point 70-73 °C
Optical Rotation [α]²⁰/D value should be consistent with literature values for the (S)-enantiomer
¹H NMR (CDCl₃) Characteristic signals for the isopropyl group (doublets and a multiplet) and the oxazolidinone ring protons.
¹³C NMR (CDCl₃) A signal for the carbonyl carbon (~160 ppm) and distinct signals for the isopropyl and ring carbons.
FT-IR (KBr) Strong C=O stretching vibration around 1750 cm⁻¹.

Safety and Handling

  • Borane-THF: Reacts violently with water and is flammable. Handle under an inert atmosphere.

  • Diethyl Carbonate: Flammable liquid.

  • Toluene: Flammable and toxic.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Conclusion

The preparation of (S)-4-isopropyloxazolidin-2-one from (S)-valine is a well-established and reliable procedure that provides access to a powerful tool for asymmetric synthesis. By carefully following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this chiral auxiliary in high yield and purity, paving the way for the efficient and stereoselective construction of complex chiral molecules.

Evans auxiliary principle of stereocontrol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Evans Auxiliary Principle of Stereocontrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of complex, biologically active molecules and pharmaceuticals.[1] Among the most robust and reliable methods for achieving this control is the use of chiral auxiliaries. Developed by David A. Evans and his research group, the N-acyloxazolidinone-based chiral auxiliaries have become a "gold standard" in asymmetric synthesis.[2] This guide provides a detailed examination of the core principles, mechanistic underpinnings, and practical applications of the Evans auxiliary for stereocontrol. It delves into the causality behind experimental choices in key reactions such as asymmetric aldol additions and alkylations, details protocols for execution and auxiliary removal, and explores the versatility of this powerful synthetic tool.

The Core Principle: Temporary Chirality Transfer

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of a new stereocenter with a high degree of selectivity.[1] After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recovered for reuse. The Evans auxiliaries, typically derived from readily available chiral amino acids like L-valine or L-phenylalanine, excel in this role due to their predictable and highly effective steric directing capabilities.[3][4][5]

G cluster_0 The Chiral Auxiliary Workflow Prochiral Prochiral Substrate (e.g., Carboxylic Acid) Attached Substrate-Auxiliary Adduct Prochiral->Attached Attachment Auxiliary Chiral Auxiliary (Xc) (Evans Oxazolidinone) Auxiliary->Attached Reaction Diastereoselective Reaction (e.g., Aldol, Alkylation) Attached->Reaction Product_Attached Diastereomerically Enriched Product Reaction->Product_Attached Cleavage Cleavage Step Product_Attached->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Aux Recovered Auxiliary (Xc) Cleavage->Recovered_Aux

Caption: General workflow illustrating the principle of a recoverable chiral auxiliary.

Mechanism of Stereocontrol: The Foundation of Selectivity

The remarkable success of the Evans auxiliary hinges on its ability to rigidly control the conformation of the attached acyl group during bond-forming reactions. This control is achieved through a sequence of well-understood mechanistic steps.

Acylation and Enolate Formation

The process begins with the acylation of the oxazolidinone's nitrogen atom with a carboxylic acid derivative (typically an acid chloride or anhydride) to form an N-acyl imide.[6] The key to stereocontrol is the subsequent deprotonation at the α-carbon to form a specific enolate geometry.

For aldol reactions, the use of dialkylboron triflates (e.g., di-n-butylboron triflate, Bu₂BOTf) in the presence of a tertiary amine base (e.g., Et₃N or i-Pr₂NEt) is crucial.[7][8] This combination selectively generates the (Z)-enolate with exceptional fidelity (>100:1 Z:E).[2] The selectivity arises from a highly organized, six-membered chair-like transition state where the boron coordinates to both carbonyl oxygens of the imide. Steric repulsion between the R group of the acyl chain and the auxiliary's substituent forces the R group into a pseudo-equatorial position, leading directly to the (Z)-enolate geometry.[8][9]

G cluster_0 Z-Enolate Formation via Boron Chelation cluster_1 Transition State Detail start N-Acyl Oxazolidinone ts Chair-like Transition State (Base abstracts Hα) start->ts + Bu₂BOTf + Amine Base product (Z)-Boron Enolate ts->product Deprotonation img_ts

Caption: Chelation-controlled formation of the (Z)-boron enolate.

The Zimmerman-Traxler Transition State in Aldol Additions

The high diastereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model.[10][11] The (Z)-boron enolate reacts with an incoming aldehyde through a rigid, chair-like six-membered transition state, where the boron atom acts as a template, coordinating to both the enolate oxygen and the aldehyde's carbonyl oxygen.[12][13]

Two factors dictate the stereochemical outcome:

  • Dipole Minimization: The N-acyloxazolidinone can adopt one of two major conformations. The transition state proceeds through the conformer where the dipoles of the two carbonyl groups are anti-parallel, minimizing electrostatic repulsion.[4][8]

  • Steric Hindrance: In this favored conformation, the bulky substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl group) effectively shields one face of the enolate. Consequently, the aldehyde is forced to approach from the opposite, less-hindered face.[5][12]

The combination of the (Z)-enolate geometry and this facial bias directs the reaction to form the syn-aldol adduct with exceptionally high predictability and diastereoselectivity.[4]

G cluster_0 Stereodetermining Zimmerman-Traxler Transition State img_ts

Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.

Key Synthetic Applications

The Evans auxiliary principle is not limited to a single reaction type but offers a versatile platform for various asymmetric C-C bond formations.

Asymmetric Aldol Reactions: A Stereochemical Toolkit

The boron-mediated aldol reaction is the most prominent application, reliably delivering syn-aldol products.[4][14] However, by modifying the reaction conditions, chemists can access other stereoisomers, making this a powerful and versatile methodology.

Lewis Acid / ConditionsPredominant Enolate GeometryKey FeatureStereochemical Outcome
Bu₂BOTf, R₃N (Z)-EnolateStandard Boron-chelated Zimmerman-Traxler TS"Evans" syn-Adduct [4]
TiCl₄, (-)-Sparteine (2 equiv.) (Z)-EnolateTitanium-chelated TS, similar facial bias"Evans" syn-Adduct [15][16]
TiCl₄, (-)-Sparteine (1 equiv.) (Z)-EnolateThiocarbonyl of auxiliary coordinates to Ti, reversing facial bias"non-Evans" syn-Adduct [15][16]
MgX₂, R₃N (Z)-EnolateBelieved to proceed through a boat-like transition state"non-Evans" anti-Adduct [17]
Asymmetric Alkylation Reactions

The Evans auxiliary is also highly effective in directing asymmetric alkylations. For this transformation, more reactive enolates are typically required. Deprotonation with strong, non-chelating bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) generates the corresponding lithium or sodium (Z)-enolates.[1][18]

The enolate forms a rigid chelate with the metal cation. The steric bulk of the auxiliary's substituent again blocks one face, forcing the electrophile (e.g., an alkyl halide) to approach from the exposed face, resulting in high diastereoselectivity.[5][19] This method provides a reliable route to enantiomerically enriched α-substituted carboxylic acids.[20]

Auxiliary Cleavage: Releasing the Product

A critical and practical aspect of any auxiliary-based method is the final cleavage step, which must remove the auxiliary without compromising the stereochemical integrity of the newly formed chiral center. The Evans N-acyl imide linkage is robust enough to withstand many reaction conditions but can be cleaved selectively under specific protocols to yield a variety of functional groups.[12]

Reagent(s)Product Functional Group
LiOH, H₂O₂ Carboxylic Acid[6][21]
LiBH₄ or L-Selectride Primary Alcohol
Me₂Al-NH(OMe)Me Weinreb Amide[12]
LiOBn Benzyl Ester[22]

The most common cleavage method is mild hydrolysis using lithium hydroperoxide (LiOOH), often generated in situ from LiOH and H₂O₂.[21][23] This reagent selectively attacks the exocyclic acyl carbonyl. In contrast, using LiOH alone can lead to undesired endocyclic cleavage and ring-opening of the oxazolidinone.[22][24] The hydroperoxide-mediated pathway is favored because the decomposition of the tetrahedral intermediate formed upon exocyclic attack is more facile.[22]

G cluster_0 Auxiliary Cleavage via Hydroperoxide Adduct Product-Auxiliary Adduct Intermediate Tetrahedral Intermediate (at exocyclic carbonyl) Adduct->Intermediate LiOOH LiOOH (from LiOH/H₂O₂) LiOOH->Intermediate Nucleophilic Attack Acid Carboxylic Acid (Enantiopure) Intermediate->Acid Breakdown Aux Recovered Auxiliary Intermediate->Aux

Caption: Simplified workflow for the hydrolytic cleavage of the Evans auxiliary.

Experimental Protocols

The following protocols are representative examples of the key steps in an Evans auxiliary-mediated synthesis.

Protocol 1: Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
  • To a solution of the oxazolidinone auxiliary in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution for 15 minutes at 0 °C.

  • In a separate flask, prepare a solution of the desired acid chloride (1.1 eq) in anhydrous THF.

  • Add the acid chloride solution to the lithium salt of the auxiliary dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude N-acyl imide can be purified by flash column chromatography.

Protocol 2: Boron-Mediated Asymmetric syn-Aldol Reaction
  • Dissolve the purified N-acyl imide (1.0 eq) in anhydrous CH₂Cl₂ and cool the solution to -78 °C under an inert atmosphere.[14]

  • Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the slow addition of triethylamine (1.2 eq).[14]

  • Stir the solution at -78 °C for 30-60 minutes to ensure complete enolization.

  • Add the aldehyde (1.2 eq), either neat or as a solution in CH₂Cl₂, dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.[14]

  • Stir vigorously at 0 °C for 1 hour to oxidize the boron species.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, and concentrate. The crude aldol adduct is purified by flash chromatography.

Protocol 3: Hydrolytic Cleavage of the Auxiliary
  • Dissolve the purified aldol adduct in a 4:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq), followed by a 0.5 M aqueous solution of lithium hydroxide (2.0 eq).[6][21]

  • Stir the biphasic mixture at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.

  • Acidify the mixture to pH ~2-3 with dilute HCl.

  • Extract the desired carboxylic acid product with ethyl acetate. The aqueous layer can be basified and extracted separately to recover the chiral auxiliary.

  • Dry the organic layer containing the product over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched β-hydroxy carboxylic acid.

Conclusion

The Evans auxiliary principle provides a powerful and extensively validated platform for asymmetric synthesis. Its high degree of stereocontrol stems from a well-understood mechanism involving chelation-controlled formation of (Z)-enolates and reaction through rigid, sterically biased transition states. The methodology is highly practical, allowing for the reliable synthesis of specific stereoisomers and offering a range of cleavage protocols to access diverse functional groups. For these reasons, the Evans auxiliary has been instrumental in the total synthesis of numerous complex natural products and remains an indispensable tool for chemists in research and drug development.[1][4][25]

References

The Strategic Application of (S)-4-Isopropyloxazolidin-2-one in Chiral Pool Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of asymmetric synthesis, the quest for efficient and predictable methods to control stereochemistry is paramount, particularly within the pharmaceutical and fine chemical industries.[1] The chiral pool, a collection of readily available, enantiopure compounds from nature, serves as a cornerstone for the synthesis of complex chiral molecules.[2][3][4] This guide provides a comprehensive technical overview of the application of (S)-4-isopropyloxazolidin-2-one, a prominent Evans auxiliary, as a powerful tool in chiral pool synthesis. Derived from the natural amino acid (S)-valine, this auxiliary offers a robust and versatile platform for a variety of stereoselective transformations, including alkylations and aldol reactions.[5][6][7] We will delve into the mechanistic underpinnings of the high diastereoselectivity achieved with this auxiliary, provide detailed, field-proven protocols for its use, and discuss its strategic application in the total synthesis of complex natural products and active pharmaceutical ingredients.

Introduction: The Power of the Chiral Pool and the Role of Chiral Auxiliaries

The synthesis of enantiomerically pure compounds is a central challenge in modern organic chemistry, with significant implications for drug development, as the therapeutic effects of many drugs are dependent on their stereochemistry. Chiral pool synthesis is an elegant strategy that leverages the inherent chirality of naturally occurring molecules, such as amino acids, carbohydrates, and terpenes, as starting materials for the synthesis of complex chiral targets.[2][4][8][9] This approach circumvents the need for de novo creation of stereocenters, often leading to more efficient and scalable synthetic routes.[2]

While the chiral pool provides a rich source of stereochemically defined building blocks, the ability to predictably introduce new stereocenters with high fidelity is crucial for expanding their synthetic utility. This is where chiral auxiliaries play a pivotal role. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

Among the most reliable and widely utilized chiral auxiliaries are the oxazolidinones developed by David A. Evans and his coworkers.[6][7] These auxiliaries, particularly those derived from readily available amino acids like (S)-valine, have become indispensable tools for asymmetric synthesis.[5][10] (S)-4-Isopropyloxazolidin-2-one, the focus of this guide, offers exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.

(S)-4-Isopropyloxazolidin-2-one: A Versatile Chiral Auxiliary

(S)-4-Isopropyloxazolidin-2-one is a white crystalline solid that is commercially available or can be readily synthesized from the corresponding amino alcohol, (S)-valinol.[11] Its rigid heterocyclic structure and the sterically demanding isopropyl group at the C4 position are key to its ability to induce high levels of asymmetry.

Synthesis of (S)-4-Isopropyloxazolidin-2-one

A common laboratory-scale synthesis involves the reaction of (S)-valinol with a carbonylating agent, such as diethyl carbonate or phosgene equivalents. A representative procedure involves the reaction of (S)-valinol with carbon dioxide in the presence of a base.[11]

Diastereoselective Reactions Mediated by (S)-4-Isopropyloxazolidin-2-one

The power of (S)-4-isopropyloxazolidin-2-one lies in its ability to direct the stereochemical outcome of reactions involving an attached acyl group. This is achieved through the formation of a rigid, chelated enolate intermediate where one face of the enolate is effectively blocked by the bulky isopropyl group of the auxiliary.

Formation of N-Acyl Oxazolidinones

The first step in utilizing the auxiliary is its acylation to form an N-acyl imide. This is typically achieved by deprotonating the oxazolidinone with a strong base, such as n-butyllithium, followed by reaction with an acyl chloride or anhydride.[12][13]

Diastereoselective Alkylation

The N-acyl oxazolidinone can be deprotonated at the α-carbon of the acyl group to form a chiral enolate. This enolate then reacts with an electrophile, such as an alkyl halide, from the less sterically hindered face, leading to the formation of a new stereocenter with high diastereoselectivity.[5][14][15][16][17]

Diastereoselective Aldol Reactions (The Evans Aldol Reaction)

The Evans aldol reaction is a cornerstone of asymmetric synthesis, enabling the stereoselective formation of β-hydroxy carbonyl compounds.[10][18][19][20] The reaction involves the formation of a boron enolate of the N-acyl oxazolidinone, which then reacts with an aldehyde via a highly ordered, chair-like transition state.[10][21][22] This transition state minimizes steric interactions and dipole-dipole repulsions, leading to the predictable formation of the syn-aldol product.[10][20]

Cleavage of the Chiral Auxiliary

A critical step in any chiral auxiliary-mediated synthesis is the removal of the auxiliary to reveal the desired chiral product. For N-acyl oxazolidinones, several mild and efficient cleavage methods have been developed, allowing for the isolation of various functional groups, including carboxylic acids, esters, amides, and alcohols.

Cleavage ReagentProduct Functional Group
Lithium hydroxide / Hydrogen peroxideCarboxylic Acid[23][24]
Sodium methoxideMethyl Ester
Benzyl alcohol / Lewis acidBenzyl Ester
Lithium borohydridePrimary Alcohol[25]
Weinreb amine formation followed by reductionAldehyde

Experimental Protocols

Protocol for N-Acylation of (S)-4-Isopropyloxazolidin-2-one
  • To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-isopropyloxazolidin-2-one (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Diastereoselective Aldol Reaction
  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-acyl oxazolidinone (1.0 eq) and dissolve in anhydrous dichloromethane.

  • Cool the solution to -78 °C.

  • Add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Cool the solution back to -78 °C.

  • Add the aldehyde (1.5 eq) dropwise.

  • Stir the reaction at -78 °C for 30 minutes, then at 0 °C for 1-2 hours.

  • Quench the reaction with a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

  • Stir vigorously for 1 hour at 0 °C.

  • Concentrate the mixture and extract the product with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Protocol for Auxiliary Cleavage to the Carboxylic Acid
  • Dissolve the N-acyl oxazolidinone aldol adduct in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of lithium hydroxide.[24]

  • Stir at 0 °C for 2-4 hours.

  • Quench the excess peroxide with an aqueous solution of sodium sulfite.

  • Concentrate the mixture to remove THF.

  • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1M HCl and extract the carboxylic acid product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.

Visualization of Key Processes

Workflow of Chiral Pool Synthesis using 4-Isopropyloxazolidin-2-one

workflow start Chiral Pool ((S)-Valine) aux (S)-4-Isopropyloxazolidin-2-one start->aux Synthesis acyl N-Acylation aux->acyl n_acyl N-Acyl Oxazolidinone acyl->n_acyl reaction Diastereoselective Reaction (e.g., Aldol, Alkylation) n_acyl->reaction product_aux Product with Auxiliary reaction->product_aux cleavage Auxiliary Cleavage product_aux->cleavage product Enantiopure Product cleavage->product recycle Recovered Auxiliary cleavage->recycle recycle->acyl

Caption: Overall workflow from the chiral pool to the final enantiopure product.

Mechanism of Stereoselective Enolate Formation and Reaction

mechanism cluster_enolate Enolate Formation cluster_reaction Diastereoselective Reaction N-Acyl N-Acyl Oxazolidinone Enolate Z-Enolate N-Acyl->Enolate + Base Base Base (e.g., LDA) Transition State Chelated Transition State Enolate->Transition State Electrophile Electrophile (e.g., R-X, R'CHO) Electrophile->Transition State Product Diastereomerically Enriched Product Transition State->Product

Caption: Key steps in the stereoselective transformation.

Conclusion and Future Outlook

(S)-4-Isopropyloxazolidin-2-one has proven to be a highly reliable and versatile chiral auxiliary in the field of asymmetric synthesis. Its predictable stereochemical outcomes, coupled with the ease of attachment and removal, have solidified its position as a go-to tool for researchers in both academic and industrial settings.[5][6] The applications of this auxiliary in the total synthesis of complex natural products and pharmaceuticals continue to expand, demonstrating its enduring value. Future developments in this area may focus on catalytic versions of these reactions, further enhancing the efficiency and sustainability of asymmetric synthesis.

References

Physical and chemical properties of 4-isopropyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Isopropyloxazolidin-2-one

Introduction: The Architect of Chirality in Modern Synthesis

In the landscape of modern organic chemistry and pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic success.[1][2] Many pharmaceutical agents are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit vastly different pharmacological and toxicological profiles.[1][2] Within the synthetic chemist's toolkit, chiral auxiliaries are indispensable for guiding reactions to produce a single desired enantiomer.[1][3]

This compound, a prominent member of the Evans auxiliary family, stands as a cornerstone of asymmetric synthesis.[3][4] Popularized by the groundbreaking work of David A. Evans, this versatile and reliable chiral auxiliary has been instrumental in the stereocontrolled synthesis of complex molecules, from natural products to active pharmaceutical ingredients (APIs).[3][5][6] Its efficacy stems from its ability to be temporarily incorporated into a molecule, creating a chiral environment that directs the stereochemical outcome of subsequent reactions, after which it can be cleanly removed and often recovered.[1][3] This guide offers a comprehensive exploration of the physical, chemical, and practical properties of both the (R)- and (S)-enantiomers of this compound for researchers, scientists, and drug development professionals.

Core Molecular and Physical Characteristics

This compound is a heterocyclic compound featuring a five-membered ring containing both nitrogen and oxygen. Its chirality originates from the stereocenter at the 4-position, where an isopropyl group is attached. This isopropyl group is the key to its function, providing the necessary steric bulk to direct the approach of reagents in a highly predictable manner.[3] At room temperature, it exists as a white to off-white crystalline solid.[7][8]

PropertyData
Molecular Formula C₆H₁₁NO₂[8][9]
Molecular Weight 129.16 g/mol [8][9]
Appearance White to light yellow crystalline powder/solid[7][8][10]
Melting Point 70-73 °C[11]
Boiling Point 291.1°C at 760 mmHg (estimated)[10]
Water Solubility Soluble[7][10]
Other Solubilities Soluble in Chloroform, Dichloromethane, Ethanol[8], DMSO[12]
pKa 12.72 ± 0.40 (Predicted)[7][8]

Enantiomer-Specific Properties

EnantiomerCAS NumberOptical Rotation ([α]D)
(S)-(-)-4-Isopropyloxazolidin-2-one 17016-83-0[8][9]-18° (c=6 in ethanol)
(R)-(+)-4-Isopropyloxazolidin-2-one 95530-58-8[7][11][13]+17° (c=6 in ethanol)

Note: The sign of optical rotation can be solvent-dependent. For instance, the (S)-enantiomer is reported to be dextrorotatory in chloroform.[14]

Spectroscopic Profile for Structural Verification

Accurate characterization is paramount for ensuring the purity and identity of the chiral auxiliary before its use in a synthetic campaign.

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides a clear signature for the molecule. Key expected signals include a doublet for the two methyl groups of the isopropyl moiety, a multiplet for the isopropyl methine proton, a multiplet for the chiral proton at C4, and two multiplets for the diastereotopic protons at C5 of the oxazolidinone ring. A broad singlet corresponding to the N-H proton is also observed.

  • ¹³C NMR Spectroscopy : The carbon spectrum is equally informative, typically showing distinct signals for the carbonyl carbon (~160 ppm), the two carbons of the oxazolidinone ring (C4 and C5), and the carbons of the isopropyl group.[15]

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong absorption band characteristic of the cyclic carbamate (urethane) carbonyl (C=O) group, typically appearing around 1750 cm⁻¹. Another significant peak is the N-H stretching vibration.

  • Mass Spectrometry : The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (129.16 g/mol ).[16]

Chemical Properties and Mechanism of Stereocontrol

The primary utility of this compound lies in its function as a chiral auxiliary, which is temporarily attached to a prochiral substrate to direct a stereoselective reaction. The process follows a well-established and highly reliable sequence.

Causality of Stereodirection:

  • Acylation: The synthesis begins by acylating the nitrogen atom of the oxazolidinone with a carboxylic acid derivative (e.g., an acyl chloride or anhydride). This forms a chiral imide.

  • Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is used to deprotonate the α-carbon of the acyl group, forming a chiral enolate. The geometry of this enolate (Z- or E-) can often be controlled by the choice of base and additives (like Lewis acids). For Evans auxiliaries, Z-enolates are typically formed.[6]

  • Stereoselective Reaction: The crucial step involves the reaction of this enolate with an electrophile (e.g., an alkyl halide or an aldehyde). The bulky isopropyl group on the auxiliary sterically blocks one face of the planar enolate. Consequently, the electrophile is forced to approach from the less hindered opposite face, leading to the formation of a new stereocenter with high diastereoselectivity.[3][4]

  • Auxiliary Removal: After the desired stereocenter is set, the chiral auxiliary is cleaved from the product. This can be achieved under various conditions (e.g., hydrolysis with LiOH/H₂O₂, reduction with LiBH₄, or conversion to a Weinreb amide) to yield the desired chiral carboxylic acid, alcohol, or ketone, respectively.[6][17] A significant advantage is that the auxiliary can often be recovered and reused.[1][3]

Diagram: General Mechanism of Asymmetric Alkylation

G cluster_0 Step 1: Acylation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Diastereoselective Alkylation cluster_3 Step 4: Auxiliary Cleavage A This compound (Chiral Auxiliary) C Chiral Imide A->C Base B R-COCl (Acyl Chloride) B->C D Chiral Z-Enolate C->D LDA or NaHMDS C->D F Alkylated Product (New Stereocenter) D->F D->F E Electrophile (E+) E->F Face blocked by isopropyl group G Desired Chiral Product (e.g., R-CH(E)-COOH) F->G LiOH / H₂O₂ H Recovered Auxiliary F->H Hydrolysis

Caption: Workflow for asymmetric alkylation using an Evans auxiliary.

This reliable stereocontrol makes this compound a reagent of choice for key transformations including:

  • Asymmetric Aldol Reactions: Creating chiral β-hydroxy carbonyl compounds with predictable "Evans-syn" stereochemistry.[6][17]

  • Asymmetric Alkylation: Synthesizing α-substituted chiral carboxylic acid derivatives.[4][5]

  • Asymmetric Michael Additions and Diels-Alder Reactions. [3][18]

Protocol: Synthesis of (S)-4-Isopropyloxazolidin-2-one

The auxiliary itself is typically synthesized from readily available chiral amino alcohols. The following is a representative procedure based on the reaction of (S)-valinol with a carbonate source, adapted from literature procedures.[13]

Objective: To synthesize (S)-4-isopropyloxazolidin-2-one from (S)-2-amino-3-methyl-1-butanol ((S)-valinol).

Materials:

  • (S)-valinol

  • Cesium Carbonate (Cs₂CO₃)

  • Carbon Dioxide (CO₂) gas

  • Dimethyl Sulfoxide (DMSO-d6 for monitoring, or standard DMSO for scale-up)

  • Anhydrous solvents (Hexane, Ethyl Acetate) for chromatography

  • Schlenk tube and standard glassware

  • CO₂ balloon

Step-by-Step Methodology:

  • Setup: To a dry Schlenk tube under an inert atmosphere, add (S)-valinol (1 mmol) and a catalytic amount of cesium carbonate (0.1 mmol).

  • Solvent Addition: Add anhydrous DMSO (1 mL) to dissolve the reactants.

  • Freeze-Pump-Thaw: Freeze the reaction mixture using a liquid nitrogen bath (-196 °C). Evacuate the tube to remove air and then backfill with carbon dioxide gas. Allow the mixture to thaw to room temperature (25 °C).

  • Reaction: Connect a balloon filled with carbon dioxide to the Schlenk tube to maintain a CO₂ atmosphere. Heat the reaction mixture to 150 °C and stir for 24 hours.

  • Workup and Purification: After cooling, the reaction progress can be checked by ¹H NMR. The DMSO is then removed by distillation under reduced pressure. The resulting residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient, such as 3:1) to yield the final product, (S)-4-isopropyloxazolidin-2-one, as a white solid.[13]

Diagram: Synthesis Workflow

G Reactants (S)-Valinol + Cs₂CO₃ (cat.) + CO₂ Reaction Reaction Vessel (Schlenk) DMSO, 150°C, 24h Reactants->Reaction Combine Purification 1. Distill off DMSO 2. Silica Gel Chromatography Reaction->Purification Crude Product Product Pure (S)-4-Isopropyloxazolidin-2-one Purification->Product Isolate

Caption: High-level workflow for the synthesis of this compound.

Application in Drug Discovery and Development

The stringent requirements for enantiomeric purity in the pharmaceutical industry make asymmetric synthesis a cornerstone of drug development.[2] Chiral auxiliaries like this compound are often the method of choice in the early phases of drug discovery because of their reliability and versatility.[3][5]

  • Enantiomerically Pure Intermediates: It is used to create complex chiral building blocks that are later incorporated into the final API. The ability to predictably set multiple stereocenters, as demonstrated in Evans' classic synthesis of cytovaricin, is a powerful application.[3]

  • Total Synthesis of Natural Products: Many biologically active natural products are targets for total synthesis due to their therapeutic potential. This compound has been successfully employed as the key stereocontrol element in the synthesis of numerous such compounds.[5][6]

  • Process Development: The reliability of Evans auxiliaries makes them suitable for scale-up operations, an important consideration when moving from laboratory-scale research to pilot plant and manufacturing scales.[6]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential.

  • Hazards: this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[19]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields), gloves, and a lab coat, should be worn.[20] When handling the solid powder, a dust mask (e.g., N95) is recommended to avoid inhalation.

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood.[20] Avoid breathing dust.[19] Wash hands thoroughly after handling.[19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20] Recommended storage temperatures are often between 0-6°C.[7][8] It is incompatible with strong oxidizing agents.[7]

Conclusion

This compound is more than just a chiral molecule; it is a robust and highly predictable tool for asymmetric synthesis. Its well-defined physical properties, combined with a deep understanding of its chemical reactivity and mechanism of stereocontrol, have cemented its place in the arsenal of synthetic chemists. For professionals in drug development and academic research, mastery of its application provides a reliable pathway to constructing complex, enantiomerically pure molecules, thereby accelerating the discovery and synthesis of the next generation of therapeutics.

References

Role of 4-isopropyloxazolidin-2-one in pharmaceutical development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 4-Isopropyloxazolidin-2-one in Pharmaceutical Development

Abstract

In the landscape of pharmaceutical development, the precise control of molecular stereochemistry is not merely a benchmark of synthetic elegance but a fundamental prerequisite for safety and efficacy. Chiral auxiliaries represent a robust and reliable strategy for achieving this control, and among them, the oxazolidinones popularized by David A. Evans stand as pillars of modern asymmetric synthesis. This technical guide provides an in-depth exploration of (4S)-4-isopropyl-2-oxazolidinone and its (4R)-enantiomer, workhorse chiral auxiliaries derived from L- and D-valine, respectively. We will dissect the core principles of their function, provide detailed protocols for their application in key carbon-carbon bond-forming reactions, and illustrate their pivotal role in the synthesis of complex pharmaceutical agents. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful tool for the creation of single-enantiomer drug candidates.

The Imperative of Chirality and the Role of the Chiral Auxiliary

Most biological targets, such as enzymes and receptors, are inherently chiral. Consequently, the enantiomers of a chiral drug often exhibit profound differences in pharmacology, toxicology, and pharmacokinetics. The synthesis of enantiomerically pure pharmaceuticals is therefore a critical objective in drug development.[1][2] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic sequence to direct a reaction to form one enantiomer or diastereomer preferentially over others.[1] The ideal auxiliary, such as this compound, offers high stereoselectivity, is easily attached and removed, and can be recovered for reuse, making it a powerful and economical tool.[1][3][4]

(4S)-4-isopropyl-2-oxazolidinone, derived from the naturally abundant amino acid L-valine, is one of the most widely used "Evans auxiliaries."[5] Its utility stems from its ability to confer a high degree of facial selectivity in a variety of crucial transformations, including asymmetric alkylations, aldol reactions, and Michael additions.[1][6][7]

Synthesis of the Auxiliary: A Gateway from the Chiral Pool

The accessibility of Evans auxiliaries is a key advantage, as they are readily prepared from inexpensive, enantiomerically pure amino acids. The synthesis of (4S)-4-isopropyl-2-oxazolidinone from L-valine is a straightforward, multi-step process.

Experimental Protocol: Synthesis of (4S)-4-Isopropyl-2-oxazolidinone
  • Reduction of L-valine to L-valinol: L-valine is reduced to the corresponding amino alcohol, L-valinol. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF.

  • Cyclization to the Oxazolidinone: The resulting L-valinol is then cyclized. A common and effective method involves reaction with a carbonyl source, such as diethyl carbonate or phosgene equivalents like triphosgene, often in the presence of a base. An alternative, high-yield procedure involves reacting the amino alcohol with carbon dioxide under pressure at elevated temperatures.[8]

G cluster_synthesis Synthesis of (4S)-4-Isopropyloxazolidin-2-one L_Valine L-Valine L_Valinol L-Valinol L_Valine->L_Valinol 1. LiAlH₄, THF 2. Aqueous Workup Auxiliary (4S)-4-Isopropyloxazolidin-2-one L_Valinol->Auxiliary Diethyl Carbonate, K₂CO₃ or CO₂, Base, Heat

Caption: Synthetic pathway from L-valine to the chiral auxiliary.

The Mechanism of Stereocontrol: A Tale of Steric Shielding and Chelation

The remarkable stereodirecting power of this compound hinges on a combination of steric hindrance and the formation of a rigid, planar enolate.

  • N-Acylation: The substrate, typically a carboxylic acid, is first coupled to the nitrogen of the auxiliary to form an N-acyl oxazolidinone. This is often achieved by converting the carboxylic acid to an acid chloride or by using coupling agents.[9]

  • Enolate Formation: The N-acyl derivative is then treated with a strong base (e.g., LDA, NaHMDS) to deprotonate the α-carbon, forming a metal enolate.

  • Chelation and Steric Shielding: The metal cation (e.g., Li⁺, Na⁺, or a boron atom in aldol reactions) chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This locks the N-acyl group into a rigid, coplanar conformation.[10][11] In this conformation, the bulky isopropyl group at the C4 position effectively blocks one face of the planar enolate.

  • Facially Biased Attack: An incoming electrophile is therefore sterically directed to attack from the opposite, unhindered face, leading to the formation of a new stereocenter with high predictability and diastereoselectivity.[11][12]

G cluster_aldol Evans Asymmetric Aldol Workflow start N-Propionyl Oxazolidinone enolate (Z)-Boron Enolate start->enolate Bu₂BOTf, DIPEA CH₂Cl₂, 0°C ts Zimmerman-Traxler Transition State enolate->ts Aldehyde (R-CHO) -78°C product Syn-Aldol Adduct (>99% de) ts->product C-C Bond Formation G cluster_cleavage Auxiliary Cleavage Pathways start Chiral N-Acyl Oxazolidinone Product acid Carboxylic Acid start->acid LiOH, H₂O₂ alcohol Primary Alcohol start->alcohol LiBH₄ or LiAlH₄ amide Weinreb Amide start->amide Me(OMe)NH·HCl i-PrMgCl aux Recovered Auxiliary acid->aux alcohol->aux amide->aux

References

Methodological & Application

Application Note: Mastering the Asymmetric Aldol Reaction with (S)-4-Isopropyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereocontrol in Synthesis

The aldol reaction is a foundational carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of β-hydroxy carbonyl compounds that are ubiquitous motifs in natural products and pharmaceutical agents.[1][2] However, the creation of two new stereocenters during the reaction presents a significant challenge: controlling the relative and absolute stereochemistry.[1][3] Uncontrolled reactions yield a mixture of up to four stereoisomers, complicating purification and drastically reducing the yield of the desired product.[1]

The development of chiral auxiliaries by David A. Evans in the 1980s revolutionized the field by providing a robust and predictable method for diastereoselective synthesis.[2][4][5] These auxiliaries, such as (S)-4-isopropyloxazolidin-2-one derived from L-valine, are temporarily incorporated into the substrate to direct the stereochemical course of a reaction.[4][5] This guide provides an in-depth exploration of the boron-mediated Evans asymmetric aldol reaction, detailing the underlying mechanistic principles, providing field-tested protocols, and offering insights into achieving high levels of stereocontrol.

Principle and Mechanism: The Zimmerman-Traxler Model

The remarkable stereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler transition state model.[1][6][7] The process begins with the formation of a boron enolate from the N-acyl oxazolidinone. The use of dialkylboron triflates (e.g., Bu₂BOTf) in the presence of a tertiary amine base reliably generates the (Z)-enolate.[4][8][9]

This (Z)-enolate then reacts with an aldehyde through a highly organized, six-membered chair-like transition state, where the boron atom chelates to both the enolate oxygen and the aldehyde's carbonyl oxygen.[1][4][10] Key factors governing the stereochemical outcome include:

  • Enolate Geometry: The (Z)-geometry of the enolate predetermines a syn relationship between the α-methyl and β-hydroxyl groups in the product.[4][6]

  • Steric Hindrance: The bulky isopropyl group on the chiral auxiliary effectively shields one face of the enolate. The aldehyde's substituent (R²) is forced to adopt a pseudo-equatorial position to minimize 1,3-diaxial interactions, leading the aldehyde to attack from the less hindered face.[1][10]

  • Dipole Minimization: The transition state orients itself to minimize dipole-dipole repulsion between the carbonyl groups of the imide, further locking in a specific conformation.[4][10]

This combination of factors results in a strong preference for a single diastereomer, often referred to as the "Evans-syn" aldol adduct.[1][4]

Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.

Experimental Workflow and Protocols

The successful execution of an Evans asymmetric aldol reaction involves three critical stages: acylation of the auxiliary, the diastereoselective aldol addition, and finally, the cleavage and recovery of the auxiliary.

workflow start Chiral Auxiliary ((S)-4-Isopropyloxazolidin-2-one) acylation Step 1: N-Acylation start->acylation acyl_imide N-Acyl Imide acylation->acyl_imide enolization Step 2: Boron Enolate Formation (Bu₂BOTf, Base) acyl_imide->enolization aldol Step 3: Aldol Addition (Aldehyde, -78 °C to 0 °C) enolization->aldol adduct Diastereomerically Enriched Aldol Adduct aldol->adduct cleavage Step 4: Auxiliary Cleavage adduct->cleavage product Enantiopure β-Hydroxy Acid/Ester/Alcohol cleavage->product recycle Recovered Chiral Auxiliary cleavage->recycle

Caption: Overall experimental workflow for the Evans asymmetric aldol reaction.

Protocol 1: N-Acylation of (S)-4-Isopropyloxazolidin-2-one

Rationale: The first step is to attach the desired acyl group (e.g., propionyl for subsequent methyl-group stereocontrol) to the nitrogen of the auxiliary. Standard acylation with acid chlorides or anhydrides requires a strong base (like n-BuLi) to first deprotonate the oxazolidinone.[11] A milder, highly effective method uses the acid fluoride with a non-nucleophilic base.[11]

Materials:

  • (S)-4-Isopropyloxazolidin-2-one (1.0 eq)

  • Propionyl fluoride (or chloride) (1.1 eq)

  • Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen atmosphere

Procedure:

  • Setup: To a flame-dried, argon-purged round-bottom flask, add (S)-4-isopropyloxazolidin-2-one and dissolve in anhydrous CH₂Cl₂.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add the tertiary amine base (e.g., NEt₃) dropwise.

  • Acylation: Slowly add the propionyl fluoride (or chloride) to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude N-propionyl oxazolidinone is often pure enough for the next step, but can be purified by flash column chromatography if necessary.

Protocol 2: Diastereoselective Boron-Mediated Aldol Addition

Rationale: This is the key stereochemistry-defining step. Dibutylboron triflate (Bu₂BOTf) and a hindered amine base like DIPEA are used to selectively form the (Z)-boron enolate.[8] The reaction is performed at low temperatures (-78 °C) to ensure kinetic control and maximize diastereoselectivity.[6]

Materials:

  • N-propionyl-(S)-4-isopropyloxazolidin-2-one (1.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf, 1.1 eq, 1.0 M solution in hexanes or CH₂Cl₂)

  • Diisopropylethylamine (DIPEA, 1.2 eq)

  • Aldehyde (e.g., Isobutyraldehyde, 1.2 eq)

  • Methanol, pH 7 Phosphate Buffer, Hydrogen Peroxide (30%)

Procedure:

  • Setup: To a flame-dried, argon-purged flask, add the N-propionyl oxazolidinone and dissolve in anhydrous CH₂Cl₂.

  • Enolate Formation:

    • Cool the solution to 0 °C.

    • Add DIPEA dropwise.

    • Slowly add Bu₂BOTf via syringe. The solution should turn from colorless to pale yellow.

    • Stir at 0 °C for 30-60 minutes to ensure complete enolate formation.[6]

  • Aldol Addition:

    • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

    • Add the aldehyde dropwise over 5-10 minutes.

    • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.[6]

  • Workup:

    • Quench the reaction at 0 °C by adding 2:1 Methanol:pH 7 buffer.

    • Add a 2:1 mixture of Methanol:30% H₂O₂ slowly to oxidize and break up the boron complexes. Caution: This is an exothermic process.

    • Stir vigorously for 1 hour.

    • Remove most of the solvent in vacuo. Extract the aqueous residue with ether or ethyl acetate.

    • Wash the combined organic layers with saturated NaHCO₃, brine, dry over MgSO₄, and concentrate.

  • Purification & Analysis: Purify the crude product by flash chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or HPLC analysis.[12]

Protocol 3: Cleavage of the Chiral Auxiliary

Rationale: The final step is to remove the auxiliary to reveal the chiral product. Several methods exist, allowing access to different functional groups.[4][10] Hydrolysis with lithium hydroperoxide is a standard method to obtain the carboxylic acid.[13][14] This method is highly selective for the exocyclic imide carbonyl over the endocyclic carbamate carbonyl.[12][15]

Materials:

  • Aldol Adduct (1.0 eq)

  • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

  • Hydrogen Peroxide (30% aq. solution, 4-5 eq)

  • Lithium Hydroxide (LiOH, 2.0 eq)

Procedure:

  • Setup: Dissolve the aldol adduct in a mixture of THF and water in a flask equipped with a stir bar.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition:

    • Add the 30% H₂O₂ solution dropwise.

    • Add an aqueous solution of LiOH dropwise.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.

  • Extraction: Remove the THF under reduced pressure. Make the aqueous solution basic (pH > 10) and extract with CH₂Cl₂ to recover the chiral auxiliary.

  • Product Isolation: Acidify the aqueous layer to pH ~2 with HCl and extract with ethyl acetate to isolate the desired β-hydroxy carboxylic acid. Dry the organic layer over MgSO₄ and concentrate to yield the product.

Data Summary and Expected Outcomes

The Evans aldol reaction is known for its high yields and exceptional diastereoselectivity. The table below summarizes typical results for the reaction of N-propionyl oxazolidinones with various aldehydes.

Chiral AuxiliaryAldehydeYield (%)Diastereomeric Ratio (syn:anti)Reference
(S)-4-isopropyloxazolidin-2-oneIsobutyraldehyde80-95%>99:1[8]
(S)-4-isopropyloxazolidin-2-oneBenzaldehyde80-90%>99:1[8]
(R)-4-benzyloxazolidin-2-onePropionaldehyde85-95%>98:2[16]
(S)-4-benzyloxazolidin-2-oneAcrolein87%95:5[16]

Key Considerations and Troubleshooting

  • Moisture Sensitivity: All steps, especially enolate formation, must be conducted under strictly anhydrous conditions using flame-dried glassware and an inert atmosphere. Moisture will quench the enolate and reduce yields.

  • Low Diastereoselectivity: This can result from incomplete (Z)-enolate formation or the reaction temperature rising above -78 °C, which allows for equilibration or competing transition states. Ensure slow addition of reagents and efficient cooling. The choice of Lewis acid is critical; boron triflates are superior for syn-selectivity.[4][17]

  • Auxiliary Cleavage Issues: While LiOH/H₂O₂ is robust, it can be problematic for base-sensitive substrates.[13] Alternative cleavage methods include:

    • Reduction (LiBH₄, LiAlH₄): Yields the corresponding 1,3-diol.[18][19]

    • Transesterification (NaOMe, Ti(OiPr)₄): Yields the methyl ester.

    • Weinreb Amide Formation (Me(MeO)NH·HCl, AlMe₃): Provides a versatile intermediate for ketone synthesis.[4]

  • Safety Note on Cleavage: The reaction of LiOH with excess H₂O₂ can decompose the initially formed peracid, leading to the evolution of oxygen gas.[13] This can create a hazardous pressurized, oxygen-rich atmosphere in the flask. Ensure proper venting and do not run the reaction in a sealed vessel, especially on a large scale.[13]

Conclusion

The asymmetric aldol reaction using 4-isopropyloxazolidin-2-one is a powerful and reliable tool for the stereocontrolled synthesis of complex molecules.[4][20] By understanding the mechanistic underpinnings of the Zimmerman-Traxler model and adhering to rigorously optimized protocols, researchers can consistently achieve high yields and exceptional levels of diastereoselectivity. The versatility in auxiliary cleavage further extends the utility of this methodology, making it a cornerstone of modern asymmetric synthesis.[10][12]

References

Diastereoselective Enolate Alkylation with 4-Isopropyloxazolidin-2-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

In the realm of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic efficacy. Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the conversion of prochiral substrates into enantiomerically enriched products.[1][2] Among these, the oxazolidinones developed by David A. Evans have emerged as exceptionally reliable and versatile reagents for a wide range of stereoselective transformations, including aldol reactions, conjugate additions, and, most notably, enolate alkylations.[2][3]

This guide focuses on the application of (4R)-4-isopropyloxazolidin-2-one, a widely used Evans auxiliary, to direct the diastereoselective alkylation of N-acyl imides. The strategic placement of the isopropyl group on the chiral auxiliary creates a sterically defined environment that effectively shields one face of the corresponding enolate, leading to predictable and highly selective alkylation by incoming electrophiles.[4] We will delve into the mechanistic underpinnings of this selectivity, provide a detailed experimental protocol, and offer insights into practical considerations for researchers in organic synthesis and drug discovery.

Mechanistic Rationale: Achieving High Diastereoselectivity

The remarkable diastereoselectivity of the Evans alkylation hinges on the formation of a rigid, chelated (Z)-enolate intermediate.[3][4] The sequence of events, from acylation of the auxiliary to the final alkylation, is a well-orchestrated interplay of steric and electronic effects.

  • Acylation of the Auxiliary: The process begins with the acylation of the 4-isopropyloxazolidin-2-one. While traditional methods involve deprotonation with strong bases like n-butyllithium followed by reaction with an acid chloride, milder conditions using acid anhydrides and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are also effective.[5][6] More recently, methods employing acid fluorides with mild bases have been developed, offering a broader substrate scope.[7]

  • Formation of the (Z)-Enolate: Deprotonation of the resulting N-acyl oxazolidinone with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaN(TMS)₂) at low temperatures (typically -78 °C) selectively generates the (Z)-enolate.[5][6][8] The formation of the (Z)-isomer is favored due to the steric bulk of the oxazolidinone auxiliary.[9]

  • Chelation and Stereochemical Control: The lithium or sodium cation of the enolate coordinates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.[4] This chelation locks the enolate into a rigid, planar conformation. In this conformation, the bulky isopropyl group at the C4 position of the auxiliary effectively blocks one face of the enolate (the si-face).[4]

  • Diastereoselective Alkylation: Consequently, the incoming electrophile can only approach from the less sterically hindered face (the re-face), leading to the formation of one diastereomer in high excess.[4] The choice of a reactive alkylating agent, such as methyl iodide, benzyl bromide, or allyl bromide, is crucial for efficient reaction.[3]

The entire process, from the chiral auxiliary to the final alkylated product, is a testament to the power of substrate control in asymmetric synthesis.[1]

Visualizing the Pathway

The following diagram illustrates the key steps in the diastereoselective alkylation process.

Diastereoselective_Alkylation cluster_0 Step 1: Acylation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Alkylation cluster_3 Step 4: Auxiliary Cleavage Auxiliary (4R)-4-isopropyloxazolidin-2-one NAcyl_Oxazolidinone N-Acyl Oxazolidinone Auxiliary->NAcyl_Oxazolidinone Base (e.g., n-BuLi) Acyl_Halide R-COCl Acyl_Halide->NAcyl_Oxazolidinone Z_Enolate (Z)-Enolate (Chelated) NAcyl_Oxazolidinone->Z_Enolate LDA or NaN(TMS)₂, -78 °C Alkylated_Product Alkylated Product (High d.r.) Z_Enolate->Alkylated_Product NAcyl_Oxazolidinone_2 N-Acyl Oxazolidinone Final_Product Chiral Carboxylic Acid (or other derivatives) Alkylated_Product->Final_Product e.g., LiOH, H₂O₂ Electrophile E⁺ (e.g., R'-X) Electrophile->Alkylated_Product Z_Enolate_2 (Z)-Enolate (Chelated) Alkylated_Product_2 Alkylated Product

Caption: Workflow for Diastereoselective Alkylation.

The stereochemical outcome is dictated by the rigid chelated transition state of the (Z)-enolate.

Caption: Stereochemical Model for Alkylation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the diastereoselective alkylation of an N-acyl derivative of (4R)-4-isopropyloxazolidin-2-one. Note: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Part A: Acylation of (4R)-4-Isopropyloxazolidin-2-one
  • Reagent Preparation:

    • Dissolve (4R)-4-isopropyloxazolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, round-bottom flask equipped with a magnetic stir bar and a septum.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation:

    • Slowly add n-butyllithium (1.05 eq, solution in hexanes) to the stirred solution via syringe.

    • Stir the mixture at -78 °C for 30 minutes.

  • Acylation:

    • In a separate flame-dried flask, dissolve the desired acid chloride (1.1 eq) in anhydrous THF.

    • Slowly add the acid chloride solution to the lithium salt of the oxazolidinone at -78 °C via cannula or syringe.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl oxazolidinone.

Part B: Diastereoselective Alkylation
  • Enolate Formation:

    • Dissolve the purified N-acyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

    • Cool the solution to -78 °C.

    • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.15 eq) in anhydrous THF at -78 °C, followed by warming to 0 °C for 15 minutes and then re-cooling to -78 °C.

    • Slowly add the freshly prepared LDA solution to the solution of the N-acyl oxazolidinone at -78 °C.

    • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Alkylation:

    • Add the alkylating agent (e.g., alkyl halide, 1.2-1.5 eq) to the enolate solution at -78 °C.

    • Stir the reaction at -78 °C for 2-4 hours. The optimal reaction time may vary depending on the electrophile. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR spectroscopy or gas chromatography.

    • Purify the product by flash column chromatography to separate the major diastereomer.[6]

Part C: Cleavage of the Chiral Auxiliary

A significant advantage of the Evans auxiliaries is their facile removal under mild conditions to yield various functional groups, most commonly the carboxylic acid.[10][11]

  • Hydrolytic Cleavage to the Carboxylic Acid:

    • Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (typically 4:1).

    • Cool the solution to 0 °C in an ice bath.

    • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

    • Stir the reaction at 0 °C for 1-2 hours. During this process, evolution of oxygen may be observed.[10][12]

    • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

    • Acidify the mixture with aqueous HCl (e.g., 1 M) to protonate the carboxylic acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • The chiral auxiliary can often be recovered from the aqueous layer by extraction with an appropriate solvent.

Data Presentation: Representative Results

The diastereoselective alkylation using this compound and its derivatives consistently provides high yields and excellent diastereoselectivities for a variety of electrophiles.

N-Acyl Group Electrophile Base Diastereomeric Ratio (d.r.) Yield (%) Reference
PropionylAllyl IodideNaN(TMS)₂98:261-77[6]
PropionylBenzyl BromideLDA>99:194[13]
AcetylMethyl IodideLDA95:585[13]
ButyrylEthyl IodideLDA97:388[13]

Troubleshooting and Key Considerations

  • Low Diastereoselectivity:

    • Incomplete Enolate Formation: Ensure the use of a freshly prepared, accurately titrated strong base (LDA or NaN(TMS)₂).

    • Temperature Control: Maintain a consistently low temperature (-78 °C) during enolate formation and alkylation. Warming can lead to enolate equilibration and erosion of selectivity.

    • Purity of Reagents and Solvents: Use anhydrous solvents and pure reagents to avoid quenching the enolate or interfering with the chelation.

  • Low Yield:

    • Inactive Electrophile: Use reactive alkylating agents (iodides are generally better than bromides, which are better than chlorides).

    • Side Reactions: If the substrate has other acidic protons, competitive deprotonation can occur.

    • Decomposition: Some enolates or products may be unstable. Minimize reaction times where possible.

  • Auxiliary Cleavage Issues:

    • Incomplete Reaction: Ensure sufficient equivalents of LiOH and H₂O₂ are used.

    • Epimerization: While generally minimal with LiOH/H₂O₂, prolonged reaction times or elevated temperatures can potentially lead to epimerization of the newly formed stereocenter.[1]

Conclusion

The diastereoselective alkylation of N-acyl oxazolidinones, particularly those derived from this compound, remains a cornerstone of modern asymmetric synthesis. Its predictability, high stereoselectivity, and the ease of auxiliary removal make it an invaluable tool for the construction of chiral building blocks in academic and industrial research. By understanding the mechanistic principles and adhering to rigorous experimental techniques, researchers can confidently employ this methodology to access a wide array of enantiomerically enriched compounds.

References

Application Notes and Protocols: 4-Isopropyloxazolidin-2-one as a Chiral Auxiliary in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Mastering Asymmetric Synthesis with Evans Auxiliaries

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful method for the construction of six-membered rings.[1] When coupled with the principles of asymmetric synthesis, its utility is significantly amplified, enabling the selective formation of stereochemically defined products. A highly effective strategy for achieving such stereocontrol is the use of chiral auxiliaries, temporary appendages that guide the stereochemical course of a reaction before being cleaved to reveal the desired enantiomerically enriched product.[2] Among the most reliable and widely utilized of these are the oxazolidinone auxiliaries, pioneered by David A. Evans and his research group.[2]

This comprehensive guide focuses on the application of (4S)-4-isopropyloxazolidin-2-one, a commercially available and highly effective chiral auxiliary, in asymmetric Diels-Alder reactions. We will delve into the mechanistic underpinnings of the remarkable stereocontrol exerted by this auxiliary, provide detailed, field-proven protocols for the entire experimental workflow, and present a curated selection of examples to illustrate the broad applicability of this methodology. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this powerful tool for the efficient and predictable synthesis of complex chiral molecules.

The Principle of Stereocontrol: A Mechanistic Rationale

The exceptional diastereoselectivity observed in Diels-Alder reactions employing N-acyl-4-isopropyloxazolidin-2-one dienophiles is a direct consequence of the conformational rigidity imposed upon the dienophile by a Lewis acid catalyst. The mechanism, elucidated through extensive experimental and computational studies, can be understood through the following key principles:

  • Chelation and Conformational Locking: In the presence of a suitable Lewis acid, such as diethylaluminum chloride (Et₂AlCl) or titanium tetrachloride (TiCl₄), the two carbonyl oxygen atoms of the N-acyloxazolidinone chelate to the metal center.[3] This chelation locks the molecule in a rigid, planar conformation.

  • Steric Shielding by the Isopropyl Group: The bulky isopropyl group at the C4 position of the oxazolidinone ring effectively blocks one face of the dienophile. This steric hindrance directs the incoming diene to approach from the less hindered face, thereby establishing the stereochemistry at the newly formed chiral centers.[3]

  • Endo-Selectivity: As is common in Diels-Alder reactions, the endo transition state is generally favored due to secondary orbital interactions between the diene and the dienophile. This preference, combined with the facial selectivity imposed by the chiral auxiliary, leads to the formation of a single major diastereomer.

The following diagram illustrates the proposed transition state assembly, highlighting the key interactions that govern the stereochemical outcome.

Caption: Proposed mechanism for the stereoselective Diels-Alder reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a comprehensive workflow for a typical asymmetric Diels-Alder reaction using (4S)-4-isopropyloxazolidin-2-one.

Protocol 1: Synthesis of the N-Acryloyl Dienophile

This procedure details the acylation of the chiral auxiliary with acryloyl chloride to generate the dienophile.

Materials:

  • (4S)-4-Isopropyloxazolidin-2-one

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (4S)-4-isopropyloxazolidin-2-one (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).

  • Slowly add acryloyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-acryloyl dienophile.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol describes the cycloaddition reaction between the chiral N-acryloyl dienophile and cyclopentadiene.

Materials:

  • N-Acryloyl-(4S)-4-isopropyloxazolidin-2-one (from Protocol 1)

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (Et₂AlCl, 1.0 M solution in hexanes)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the N-acryloyl-(4S)-4-isopropyloxazolidin-2-one (1.0 eq.) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add the diethylaluminum chloride solution (1.1 eq.) dropwise. Stir the mixture for 15 minutes at -78 °C.

  • Add freshly cracked cyclopentadiene (3.0 eq.) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring the progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and dilute with DCM.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the Diels-Alder adduct. The diastereomeric excess can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

This section details three common methods for cleaving the chiral auxiliary to unmask the desired functional group.

Materials:

  • Diels-Alder adduct (from Protocol 2)

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Sodium sulfite (Na₂SO₃) solution

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the Diels-Alder adduct (1.0 eq.) in a mixture of THF and water (3:1) and cool to 0 °C.

  • Add 30% hydrogen peroxide (4.0 eq.) followed by an aqueous solution of lithium hydroxide (2.0 eq.).

  • Stir the reaction mixture vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by the addition of an aqueous solution of sodium sulfite.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • The aqueous layer can be extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the carboxylic acid product with an organic solvent.

  • Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.

Materials:

  • Diels-Alder adduct

  • Lithium borohydride (LiBH₄)

  • Anhydrous diethyl ether (Et₂O) or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the Diels-Alder adduct (1.0 eq.) in anhydrous diethyl ether or THF and cool to 0 °C.

  • Add lithium borohydride (2.0-3.0 eq.) portion-wise.

  • Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring by TLC.

  • Cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl solution.

  • Extract the mixture with an organic solvent, dry the combined organic layers, and concentrate to yield the crude alcohol and the recovered auxiliary, which can be separated by column chromatography.

Materials:

  • Diels-Alder adduct

  • Sodium methoxide (NaOMe) in methanol

  • Anhydrous methanol (MeOH)

Procedure:

  • Dissolve the Diels-Alder adduct (1.0 eq.) in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (catalytic amount, e.g., 0.1 eq.).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Neutralize the reaction with a mild acid (e.g., acetic acid) and concentrate under reduced pressure.

  • The residue containing the methyl ester and the chiral auxiliary can be purified by column chromatography.

Data Presentation: A Survey of Diastereoselectivity

The following table summarizes the results of various Diels-Alder reactions employing N-enoyl derivatives of 4-isopropyloxazolidin-2-one, showcasing the high levels of diastereoselectivity typically achieved.

EntryDienophileDieneLewis AcidTemp (°C)Yield (%)Diastereomeric Excess (d.e.)Reference
1N-Acryloyl-(S)-4-isopropyloxazolidin-2-oneCyclopentadieneEt₂AlCl-7892>99%[3]
2N-Crotonoyl-(S)-4-isopropyloxazolidin-2-oneCyclopentadieneEt₂AlCl-789598%[4]
3N-Acryloyl-(S)-4-isopropyloxazolidin-2-one1,3-ButadieneEt₂AlCl-788596%[3]
4N-Cinnamoyl-(S)-4-isopropyloxazolidin-2-oneCyclopentadieneTiCl₄-7888>99%[4]
5N-Acryloyl-(R)-4-isopropyloxazolidin-2-oneIsopreneEt₂AlCl-788997%[3]

Visualizing the Workflow

The overall experimental workflow, from the starting chiral auxiliary to the final cleaved product, is depicted in the following diagram.

Workflow cluster_products Final Products Auxiliary (4S)-4-Isopropyloxazolidin-2-one Acylation Protocol 1: Acylation with Acryloyl Chloride Auxiliary->Acylation Dienophile N-Acryloyl Dienophile Acylation->Dienophile DielsAlder Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction Dienophile->DielsAlder Adduct Diels-Alder Adduct DielsAlder->Adduct Cleavage Protocol 3: Auxiliary Cleavage Adduct->Cleavage CarboxylicAcid Chiral Carboxylic Acid Cleavage->CarboxylicAcid Hydrolysis Alcohol Chiral Alcohol Cleavage->Alcohol Reduction Ester Chiral Ester Cleavage->Ester Transesterification

Caption: Experimental workflow for asymmetric Diels-Alder synthesis.

Conclusion: A Reliable Tool for Asymmetric Synthesis

The use of this compound as a chiral auxiliary in Diels-Alder reactions represents a robust and highly predictable method for the synthesis of enantiomerically enriched six-membered rings. The straightforward experimental procedures, coupled with the high diastereoselectivities and the ability to cleave the auxiliary to various functional groups, make this a valuable tool in the arsenal of the synthetic chemist. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this powerful methodology in a variety of synthetic endeavors.

References

Application Note: High-Yield N-Acylation of (S)-4-Isopropyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions.[1][2] Among the most reliable and widely utilized are the oxazolidinones developed by David A. Evans, which have become a gold standard for stereoselective alkylations, aldol additions, and cycloadditions.[1] The (S)-4-isopropyloxazolidin-2-one, derived from the readily available amino acid (S)-valine, is a cornerstone of this class. The initial and crucial step in its application is the covalent attachment of a carboxylic acid derivative to the nitrogen atom of the auxiliary, a process known as N-acylation.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for the efficient N-acylation of (S)-4-isopropyloxazolidin-2-one. We will explore the mechanistic underpinnings of different acylation strategies and present two robust, field-proven protocols: the classic strong-base method for maximum reactivity and a milder, operationally simpler catalytic approach.

Mechanistic Principles of N-Acylation

The N-acylation of an oxazolidinone proceeds via the nucleophilic attack of the deprotonated nitrogen on an electrophilic acyl source. The core challenge is to activate the moderately acidic N-H proton (pKa ≈ 18-20 in DMSO) to generate a potent nucleophile without promoting unwanted side reactions. The choice of base and acylating agent dictates the reaction conditions and overall efficiency.

  • Strong Base Deprotonation: The most traditional and highly effective method involves the use of a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C).[1][3] This ensures rapid and quantitative deprotonation to form the lithium amide, which then readily reacts with a highly electrophilic acyl chloride or anhydride. The low temperature is critical to prevent potential side reactions and maintain the stability of the organolithium reagent.

  • Catalytic Acylation: Milder, more user-friendly methods have been developed that avoid cryogenic temperatures and pyrophoric reagents.[4][5] These protocols often use a tertiary amine base, like triethylamine (Et₃N), in conjunction with a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[4] DMAP functions as an acyl transfer agent, reacting first with the acyl source (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the neutral oxazolidinone.

  • Lithium Salt-Mediated Acylation: A hybrid approach involves using a weaker base in the presence of a lithium salt, such as lithium chloride (LiCl).[6][7] The lithium cation is thought to coordinate with both the oxazolidinone and the acylating agent, pre-organizing the transition state and enhancing the reactivity, thereby allowing the reaction to proceed under milder conditions than the classic n-BuLi protocol.[6][7]

cluster_0 General N-Acylation Mechanism Aux_H Oxazolidinone (Aux-H) Aux_Anion Deprotonated Auxiliary (Aux⁻) Aux_H->Aux_Anion Deprotonation Base Base Product N-Acyl Oxazolidinone Aux_Anion->Product Nucleophilic Attack Acyl_X Acylating Agent (R-CO-X) Byproduct Byproduct (H-Base⁺ X⁻)

Caption: General mechanism of oxazolidinone N-acylation.

Experimental Protocols

Safety is paramount. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Classic Strong Base N-Acylation (n-BuLi Method)

This protocol is highly reliable for a wide range of acyl chlorides and is the preferred method for achieving high yields with sterically hindered or less reactive substrates.

Table 1: Reagents and Equipment for Protocol 1

ItemSpecificationPurpose
Reagents
(S)-4-Isopropyloxazolidin-2-oneAnhydrousChiral Auxiliary
Acyl ChlorideReagent grade or higherAcyl Source
n-Butyllithium (n-BuLi)Solution in hexanes (e.g., 1.6 M or 2.5 M)Strong Base
Tetrahydrofuran (THF)Anhydrous, inhibitor-freeReaction Solvent
Saturated aq. NH₄Cl SolutionQuenching Agent
Ethyl Acetate / HexanesACS gradeExtraction / Chromatography Solvents
Anhydrous MgSO₄ or Na₂SO₄Drying Agent
Equipment
Round-bottom flaskFlame- or oven-driedReaction Vessel
Magnetic stirrer and stir barAgitation
Syringes and needlesSterile, dryReagent Transfer
SeptaInert Atmosphere Seal
Inert Gas Supply (N₂ or Ar)Maintain Anhydrous/Anaerobic Conditions
Low-Temperature BathDry ice / Acetone or Isopropanol (-78 °C)Temperature Control
Separatory FunnelLiquid-Liquid Extraction
Rotary EvaporatorSolvent Removal

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Dissolution: Add (S)-4-isopropyloxazolidin-2-one (1.0 equiv) to the flask and dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the resulting clear, colorless solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (1.05 equiv) dropwise via syringe over 5-10 minutes. The solution may become slightly cloudy or develop a faint yellow tint. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithium salt.

  • Acylation: Add the desired acyl chloride (1.1 equiv), either neat or as a solution in a small amount of anhydrous THF, dropwise to the reaction mixture.

  • Warming: After the addition is complete, stir the reaction at -78 °C for another 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature (approx. 1 hour).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-acylated product.

Protocol 2: Mild Catalytic N-Acylation (DMAP/Et₃N Method)

This method is operationally simpler, avoids pyrophoric reagents and cryogenic conditions, and is suitable for many acid anhydrides.[4] It is particularly useful for larger-scale reactions where handling n-BuLi can be hazardous.

Table 2: Reagents and Equipment for Protocol 2

ItemSpecificationPurpose
Reagents
(S)-4-Isopropyloxazolidin-2-oneReagent gradeChiral Auxiliary
Acid AnhydrideReagent grade or higherAcyl Source
4-(Dimethylamino)pyridine (DMAP)Reagent gradeAcyl Transfer Catalyst
Triethylamine (Et₃N)Distilled from CaH₂Base
Dichloromethane (CH₂Cl₂) or TolueneAnhydrousReaction Solvent
1 M HCl SolutionWork-up Wash
Equipment
Round-bottom flaskClean, dryReaction Vessel
Magnetic stirrer and stir barAgitation

Step-by-Step Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-4-isopropyloxazolidin-2-one (1.0 equiv), the acid anhydride (1.2 equiv), and DMAP (0.1 equiv).

  • Dissolution: Add an appropriate solvent such as dichloromethane or toluene (approx. 0.2 M).

  • Base Addition: Add triethylamine (1.5 equiv) to the stirred suspension.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive anhydrides, the reaction may be gently heated to reflux (e.g., in toluene) to shorten the reaction time.[4]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography as described in Protocol 1.

Comparative Summary and Troubleshooting

Table 3: Comparison of N-Acylation Protocols

ParameterProtocol 1 (n-BuLi)Protocol 2 (DMAP/Et₃N)
Base n-Butyllithium (Strong, Pyrophoric)Triethylamine (Weak, Organic)
Acyl Source Acyl ChloridesAcid Anhydrides
Temperature -78 °C to Room TempRoom Temp to Reflux
Advantages High reactivity, broad scope, very high yields.[3]Operationally simple, avoids pyrophorics, scalable.[4]
Disadvantages Requires strict anhydrous/inert conditions, cryogenic setup.Lower reactivity, may not work for all substrates.
Best For Less reactive acyl sources, small to medium scale.Reactive anhydrides, larger scale synthesis.

Troubleshooting Tips:

  • Low Yield (Protocol 1): The most common cause is the presence of moisture, which quenches the n-BuLi. Ensure all glassware is rigorously dried and solvents are anhydrous. Titrate the n-BuLi solution before use to confirm its concentration.

  • Incomplete Reaction (Protocol 2): If the reaction stalls, consider gently heating the mixture or increasing the amount of DMAP (up to 0.2 equiv). Ensure the triethylamine is pure and dry.

  • Product Purification: N-acylated oxazolidinones are often crystalline solids. If chromatography is challenging, recrystallization from a solvent system like ethyl acetate/hexanes can be an effective alternative for purification.

cluster_workflow Experimental Workflow (Protocol 1) A 1. Setup Flame-dry flask under N₂/Ar B 2. Dissolve Auxiliary Add oxazolidinone and anhydrous THF A->B C 3. Cool Cool to -78°C B->C D 4. Deprotonate Add n-BuLi dropwise, stir 30 min C->D E 5. Acylate Add acyl chloride, stir 30 min D->E F 6. Warm Remove cooling, warm to RT E->F G 7. Quench Add sat. aq. NH₄Cl F->G H 8. Work-up Extract, wash, dry, concentrate G->H I 9. Purify Flash Column Chromatography H->I J 10. Characterize Pure N-Acyl Product I->J

Caption: Workflow for the n-BuLi mediated N-acylation.

References

Application Notes and Protocols for the Cleavage of 4-Isopropyloxazolidin-2-one Auxiliary with Lithium Hydroperoxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Chiral Auxiliaries and the Nuances of Their Removal

In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable installation of stereocenters. Among these, the Evans oxazolidinones, such as (R)- or (S)-4-isopropyloxazolidin-2-one, are celebrated for their high diastereoselectivity in a variety of carbon-carbon bond-forming reactions. However, the successful application of these auxiliaries hinges on the final, critical step: their efficient and non-destructive removal to unveil the desired chiral product. The cleavage of the N-acyl bond must be performed with high fidelity, preserving the newly created stereocenter and allowing for the recovery of the valuable auxiliary.

This guide provides a detailed examination and a robust protocol for the cleavage of N-acyl 4-isopropyloxazolidin-2-one auxiliaries using lithium hydroperoxide (LiOOH), a method favored for its mildness and high selectivity for yielding the corresponding carboxylic acid. As we will explore, while this method is highly effective, a thorough understanding of its mechanism and potential hazards is paramount for safe and successful execution, particularly at scale.

Scientific Principles: Understanding the "Why" Behind the "How"

The choice of lithium hydroperoxide is not arbitrary; it is a strategic decision rooted in the nuanced reactivity of the N-acyloxazolidinone system. This system presents two electrophilic carbonyl groups: the exocyclic amide carbonyl and the endocyclic carbamate carbonyl.

The Regioselectivity Challenge: LiOOH vs. LiOH

While a simple hydroxide source like lithium hydroxide (LiOH) might seem like a straightforward choice for hydrolysis, it often leads to a mixture of products due to competitive attack at both carbonyls. Attack at the desired exocyclic amide carbonyl yields the carboxylic acid and the recovered auxiliary. However, attack at the endocyclic carbamate carbonyl results in the irreversible opening of the oxazolidinone ring, a competing side reaction that reduces the yield of both the desired product and the recoverable auxiliary.[1]

Lithium hydroperoxide, generated in situ from lithium hydroxide and hydrogen peroxide, exhibits superior regioselectivity for the exocyclic amide carbonyl.[1][2] This enhanced selectivity is attributed to the "alpha effect," where the adjacent oxygen atom in the hydroperoxide anion (⁻OOH) increases its nucleophilicity. Computational studies suggest that while both hydroxide and hydroperoxide anions may initially attack the less hindered endocyclic carbonyl, the subsequent decomposition of the tetrahedral intermediate is much more facile for the hydroxide adduct, leading to ring-opening.[2][3][4] In contrast, the tetrahedral intermediate formed from hydroperoxide attack has a higher decomposition barrier, favoring reversal and eventual preferential reaction at the exocyclic carbonyl.[2][3][4]

The Reaction Mechanism: A Stepwise Progression

The cleavage process with LiOOH proceeds through a well-defined mechanism:

  • In Situ Formation of LiOOH: Lithium hydroxide reacts with hydrogen peroxide to form lithium hydroperoxide, the active nucleophile.

  • Nucleophilic Attack: The hydroperoxide anion attacks the exocyclic amide carbonyl of the N-acyl oxazolidinone.

  • Formation of a Peroxy-Anion Intermediate: This attack forms a tetrahedral intermediate.

  • Cleavage and Formation of a Peracid: The intermediate collapses, cleaving the nitrogen-carbonyl bond to release the chiral auxiliary (as its lithium salt) and form a peracid intermediate.

  • Reduction of the Peracid: The peracid is then reduced to the desired carboxylic acid during the aqueous workup, typically with a reducing agent like sodium sulfite (Na₂SO₃).

This stepwise process is visually represented in the workflow diagram below.

Visualizing the Workflow: From Acylated Auxiliary to Pure Carboxylic Acid

Cleavage_Workflow cluster_reaction Reaction Phase (0 °C) cluster_quench Quench & Reduction cluster_workup Work-up & Isolation Substrate N-Acyl-4-isopropyloxazolidin-2-one in THF/H₂O Reaction_Vessel Vigorous Stirring (1-4 hours) Substrate->Reaction_Vessel Reagents LiOH + H₂O₂ (aq) (forms LiOOH in situ) Reagents->Reaction_Vessel Quench Add Na₂SO₃ (aq) (Reduces peracid & excess H₂O₂) Reaction_Vessel->Quench Completion (TLC Monitoring) Remove_THF Concentrate in vacuo Quench->Remove_THF Auxiliary_Extraction Extract with CH₂Cl₂ (Recovers Auxiliary) Remove_THF->Auxiliary_Extraction Acidification Acidify aqueous layer (pH 1-2 with HCl) Auxiliary_Extraction->Acidification Product_Extraction Extract with EtOAc Acidification->Product_Extraction Final_Product Dry, Concentrate & Purify (Yields Carboxylic Acid) Product_Extraction->Final_Product

Caption: Workflow for LiOOH cleavage of the this compound auxiliary.

Critical Safety Consideration: The Hazard of Oxygen Evolution

A crucial, and often overlooked, aspect of the LiOH/H₂O₂ mediated cleavage is the evolution of oxygen gas.[1][5] This phenomenon is not a minor observation but a significant safety hazard, especially when the reaction is performed at scale.

The oxygen is generated from the decomposition of the peracid intermediate, which is accelerated by the excess hydrogen peroxide present in the reaction mixture.[5] This can create a flammable and potentially explosive atmosphere in the reactor headspace, given the presence of organic solvents like THF.

Mitigation Strategies:

  • Inert Atmosphere: Always perform the reaction under an inert atmosphere (e.g., nitrogen or argon) with adequate ventilation to prevent the buildup of oxygen.

  • Controlled Reagent Addition: The rate of addition of the lithium hydroxide solution should be carefully controlled to manage the rate of the exothermic reaction and subsequent oxygen evolution.

  • Headspace Monitoring: On a larger scale, monitoring the oxygen concentration in the reactor headspace is a critical safety control.[5]

  • Sufficient Headspace: Ensure the reaction vessel is large enough to accommodate potential gas evolution without over-pressurization.

  • Avoid Excess Peroxide: While a stoichiometric excess of hydrogen peroxide is necessary for selectivity, using a very large excess can accelerate oxygen release.[5]

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization based on the specific substrate.

Materials and Reagents:

Reagent/MaterialTypical Amount (Equivalents)Purpose
N-Acyl-4-isopropyloxazolidin-2-one1.0Substrate
Tetrahydrofuran (THF)~0.2 M concentrationReaction Solvent
Deionized Water~3:1 to 4:1 THF:H₂O v/vReaction Co-solvent
Hydrogen Peroxide (30% aq. solution)4.0 - 4.6Forms the hydroperoxide nucleophile
Lithium Hydroxide Monohydrate (LiOH·H₂O)2.0Base for generating LiOOH
Sodium Sulfite (Na₂SO₃)~5.0Quenching/Reducing Agent
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)As neededExtraction Solvent for Auxiliary Recovery
Ethyl Acetate (EtOAc)As neededExtraction Solvent for Product Isolation
Hydrochloric Acid (1 M aq. solution)As neededAcidification
Anhydrous Sodium Sulfate (Na₂SO₄) or MgSO₄As neededDrying Agent

Step-by-Step Procedure:

  • Dissolution and Cooling: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the N-acyl-4-isopropyloxazolidin-2-one substrate (1.0 equiv) in a mixture of tetrahydrofuran and water (typically a 3:1 or 4:1 ratio). Cool the resulting solution to 0 °C in an ice-water bath.

  • Reagent Addition: To the cooled and vigorously stirring solution, add the 30% aqueous hydrogen peroxide (4.0-4.6 equiv). Following this, add a pre-prepared aqueous solution of lithium hydroxide monohydrate (2.0 equiv) dropwise via an addition funnel. Causality: The dropwise addition of LiOH is critical to control the exothermic nature of the reaction and the rate of oxygen evolution.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, quench the excess peroxide and reduce the peracid intermediate by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃, ~5.0 equiv). Continue stirring for at least 30 minutes at room temperature. Causality: This step is essential for safety, as it neutralizes the oxidizing agents, and for obtaining the final carboxylic acid product.

  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove the tetrahydrofuran.

  • Auxiliary Recovery: Transfer the remaining aqueous solution to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume) to recover the liberated this compound auxiliary. The combined organic layers can be dried, concentrated, and the auxiliary purified for reuse.

  • Product Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with 1 M HCl. Causality: Acidification protonates the carboxylate salt, rendering the carboxylic acid product soluble in organic solvents.

  • Final Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic extracts from the product extraction, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the crude carboxylic acid.

  • Purification: The crude product can be purified by column chromatography or crystallization, if necessary.

Troubleshooting and Optimization

ProblemPotential CauseRecommended Solution
Low Yield of Carboxylic Acid Incomplete reaction.Increase reaction time at 0 °C. Ensure efficient stirring. Confirm the quality of H₂O₂.
Product loss during workup.Ensure the aqueous layer is thoroughly acidified (check with pH paper). Perform multiple extractions.
Presence of Hydroxyamide Byproduct Competitive attack by hydroxide; sterically hindered substrate.Ensure the reaction is kept at 0 °C. Lowering the temperature further may help, but watch for freezing. Ensure the full equivalent of H₂O₂ is added before the LiOH.[5]
Epimerization of the α-Stereocenter Reaction temperature too high; prolonged reaction time with excess base.Maintain the reaction temperature strictly at 0 °C. Monitor the reaction closely and quench promptly upon completion.
Vigorous, Uncontrolled Gas Evolution LiOH added too quickly; reaction temperature too high.Immediately slow or stop the LiOH addition. Ensure the cooling bath is effective. This is a serious safety issue; proceed with extreme caution.

Conclusion

The cleavage of the this compound auxiliary with lithium hydroperoxide is a powerful and reliable method for the synthesis of enantioenriched carboxylic acids. Its success lies in the selective nature of the hydroperoxide nucleophile, which preferentially attacks the exocyclic amide carbonyl, leaving the chiral auxiliary intact for recovery. However, a deep understanding of the underlying mechanism, particularly the potential for hazardous oxygen evolution, is non-negotiable for the responsible scientist. By adhering to the detailed protocol, understanding the causality behind each step, and implementing stringent safety measures, researchers can confidently and safely leverage this essential transformation in their synthetic endeavors.

References

Application Notes and Protocols for the Reductive Cleavage of N-acyl-4-isopropyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Chiral Auxiliaries in Asymmetric Synthesis

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realm of drug development where the chirality of a molecule can dictate its efficacy and safety. Among the most robust strategies for achieving high levels of stereocontrol is the use of chiral auxiliaries. The (4S)-4-isopropyl-2-oxazolidinone, a derivative of the readily available amino acid L-valine, is a cornerstone of this approach, widely recognized for its ability to direct stereoselective transformations such as aldol additions, alkylations, and conjugate additions.[1] The power of this methodology lies in the temporary attachment of the chiral auxiliary to a prochiral substrate, which then guides the formation of a new stereocenter with a high degree of facial selectivity.

However, the utility of a chiral auxiliary is ultimately contingent upon its efficient and clean removal to unveil the desired chiral product without compromising its enantiomeric integrity. The reductive cleavage of the N-acyl bond of the oxazolidinone is a critical final step, yielding valuable chiral primary alcohols or aldehydes. This guide provides a detailed exploration of the mechanisms, protocols, and critical considerations for the successful reductive cleavage of N-acyl-4-isopropyloxazolidin-2-ones, empowering researchers to confidently execute this pivotal transformation.

Mechanistic Underpinnings of Reductive Cleavage

The reductive cleavage of N-acyl-4-isopropyloxazolidin-2-ones is predicated on the nucleophilic attack of a hydride reagent at the exocyclic carbonyl carbon. The choice of reducing agent is the primary determinant of the reaction's outcome, dictating whether the final product is a primary alcohol or an aldehyde.[2]

The general mechanism involves the coordination of the Lewis acidic metal center of the hydride reagent to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent intramolecular or intermolecular delivery of a hydride ion to the carbonyl carbon results in the formation of a tetrahedral intermediate. The fate of this intermediate is what differentiates the various reductive cleavage protocols.

For powerful reducing agents like lithium aluminium hydride (LiAlH₄) or lithium borohydride (LiBH₄), the initially formed intermediate can collapse to an aldehyde, which is then rapidly reduced further to the primary alcohol.[3][4] In contrast, sterically hindered and less reactive hydride sources, such as diisobutylaluminium hydride (DIBAL-H), allow for the reaction to be halted at the aldehyde stage, provided the reaction temperature is carefully controlled.[5][6]

Comparative Overview of Common Reducing Agents

The selection of the appropriate reducing agent is a critical decision that hinges on the desired synthetic target. The following table summarizes the key characteristics and applications of the most frequently employed hydride reagents for the reductive cleavage of N-acyl-4-isopropyloxazolidin-2-ones.

Reducing AgentFormulaTypical ProductKey Considerations
Lithium BorohydrideLiBH₄Primary AlcoholMilder than LiAlH₄, good for substrates with sensitive functional groups.[7]
Lithium Aluminium HydrideLiAlH₄Primary AlcoholHighly reactive, reduces a wide range of functional groups.[4]
Diisobutylaluminium HydrideDIBAL-HAldehydeRequires low temperatures (-78 °C) to prevent over-reduction.[6]

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for performing the reductive cleavage of N-acyl-4-isopropyloxazolidin-2-ones. It is imperative that all reactions are conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Reductive Cleavage to a Primary Alcohol using Lithium Borohydride (LiBH₄)

This method is advantageous due to the milder nature of LiBH₄ compared to LiAlH₄, offering better chemoselectivity for substrates with other reducible functional groups.[7] The addition of water can surprisingly accelerate the reduction of sterically hindered substrates by potentially forming a more reactive hydroxyborohydride species.[8]

Materials:

  • N-acyl-4-isopropyloxazolidin-2-one (1.0 equiv)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Lithium borohydride (LiBH₄) (1.5 - 2.0 equiv)

  • Deionized water (optional, for hindered substrates, 1.0 equiv relative to LiBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the N-acyl-4-isopropyloxazolidin-2-one in anhydrous Et₂O or THF.

  • Cool the solution to 0 °C using an ice-water bath.

  • For sterically hindered substrates, add one equivalent of water relative to the amount of LiBH₄ to be used.[8]

  • Slowly add LiBH₄ portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5 °C. Vigorous gas evolution (hydrogen) may be observed.

  • Stir the reaction mixture at 0 °C for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and continue stirring for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, containing the desired primary alcohol and the chiral auxiliary, can be purified by silica gel column chromatography.

Protocol 2: Reductive Cleavage to an Aldehyde using Diisobutylaluminium Hydride (DIBAL-H)

The use of DIBAL-H is the method of choice for obtaining chiral aldehydes from N-acyl-4-isopropyloxazolidin-2-ones.[2] The success of this reaction is highly dependent on maintaining a low reaction temperature to prevent the reduction of the intermediate aldehyde to the corresponding alcohol.[6]

Materials:

  • N-acyl-4-isopropyloxazolidin-2-one (1.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂) or toluene

  • Diisobutylaluminium hydride (DIBAL-H) solution in hexanes or toluene (1.1 - 1.5 equiv)

  • Methanol (MeOH)

  • Saturated aqueous potassium sodium tartrate (Rochelle's salt) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the N-acyl-4-isopropyloxazolidin-2-one in anhydrous CH₂Cl₂ or toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution dropwise via syringe over 15-30 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are formed (this can take several hours and is necessary to break up the aluminum salt emulsion).

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure (note: aldehydes can be volatile).

  • The crude aldehyde can be purified by silica gel column chromatography, often with care to avoid oxidation on the silica.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through careful monitoring and characterization.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for tracking the consumption of the starting material and the appearance of the product. Co-spotting with the starting material is essential.

  • Product Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Enantiomeric Purity: The enantiomeric excess of the chiral alcohol or aldehyde should be determined by chiral chromatography (GC or HPLC) or by derivatization with a chiral agent followed by NMR analysis.[9]

By adhering to these protocols and analytical checks, researchers can ensure the reliable and reproducible reductive cleavage of N-acyl-4-isopropyloxazolidin-2-ones, a critical step in the successful application of this powerful chiral auxiliary.

References

Application Notes & Protocols: The Strategic Use of 4-Isopropyloxazolidin-2-one in Asymmetric Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate field of natural product synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries are a cornerstone of modern asymmetric synthesis, providing a robust strategy for introducing chirality in a predictable and controlled manner. Among these, the Evans auxiliaries, particularly the readily available (S)- and (R)-4-isopropyloxazolidin-2-one derived from valine, have emerged as exceptionally reliable and versatile tools.[1][2] This guide provides an in-depth exploration of the principles, applications, and detailed protocols for employing 4-isopropyloxazolidin-2-one in key carbon-carbon bond-forming reactions. We will delve into the mechanistic underpinnings of the high diastereoselectivity observed in alkylation and aldol reactions, provide step-by-step experimental procedures, and discuss methods for the crucial final step: the cleavage of the auxiliary to reveal the desired chiral product.[3]

Core Principles: Establishing Stereocontrol

The effectiveness of this compound as a chiral auxiliary hinges on its ability to enforce a specific three-dimensional arrangement during a chemical reaction.[4] This control is achieved by temporarily attaching the chiral auxiliary to a prochiral substrate, performing a diastereoselective transformation, and then removing the auxiliary.[1][4]

The key to this stereodirection lies in several factors:

  • Steric Influence: The bulky isopropyl group at the C4 position effectively blocks one face of the enolate derived from the N-acyl derivative. This steric hindrance forces incoming electrophiles to approach from the less hindered face, leading to a single major diastereomer.[4]

  • Conformational Rigidity: The N-acyl oxazolidinone system exhibits a strong conformational preference. To minimize dipole-dipole repulsion between the two carbonyl groups (the auxiliary's carbamate and the N-acyl chain), they orient themselves in an anti-periplanar fashion.[5]

  • Predictable Enolate Geometry: Treatment of the N-acyl oxazolidinone with a suitable base, such as sodium hexamethyldisilazide (NaHMDS) for alkylations or dibutylboron triflate with a tertiary amine for aldol reactions, reliably generates the (Z)-enolate.[1][5] This defined enolate geometry is crucial for establishing a predictable and rigid transition state.

The combination of these factors creates a highly ordered system where the trajectory of the electrophile is tightly controlled, resulting in excellent diastereoselectivity.

G cluster_0 General Workflow Prochiral_Acid Prochiral Carboxylic Acid Derivative Acylation N-Acylation Prochiral_Acid->Acylation Auxiliary (S)-4-Isopropyloxazolidin-2-one Auxiliary->Acylation N_Acyl_Intermediate N-Acyl Oxazolidinone Acylation->N_Acyl_Intermediate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) N_Acyl_Intermediate->Diastereoselective_Reaction Adduct Diastereomerically Enriched Adduct Diastereoselective_Reaction->Adduct Cleavage Auxiliary Cleavage Adduct->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.

Key Application: Diastereoselective Enolate Alkylation

Asymmetric alkylation is a fundamental method for constructing chiral carbon centers. Using an N-acyl oxazolidinone auxiliary provides a reliable route to α-substituted chiral carboxylic acid derivatives.[6][7]

Causality of Stereoselection: Upon deprotonation with a strong, hindered base like NaHMDS or LDA, the (Z)-enolate is formed. The metal cation (Li⁺ or Na⁺) chelates to both the enolate oxygen and the carbamate oxygen, creating a rigid structure. The isopropyl group sterically shields the top face (si-face) of the enolate. Consequently, the incoming electrophile (R²-X) can only approach from the bottom face (re-face), leading to the observed stereochemical outcome.[1]

Protocol 2.1: Preparation of the N-Acyl Oxazolidinone

This protocol describes the acylation of the auxiliary with propionyl chloride.

Materials:

  • (S)-(-)-4-Isopropyloxazolidin-2-one

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-isopropyloxazolidin-2-one (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. A color change to pale yellow indicates the formation of the lithium salt. Stir for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone, which can be purified by column chromatography.[8]

Protocol 2.2: Diastereoselective Alkylation

This protocol details the alkylation of the N-propionyl oxazolidinone with benzyl bromide.

Materials:

  • N-propionyl-(S)-4-isopropyloxazolidin-2-one

  • Sodium hexamethyldisilazide (NaHMDS) solution in THF

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to -78 °C.

  • Add NaHMDS (1.1 eq) dropwise. Stir at -78 °C for 45 minutes to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography on silica gel to yield the alkylated product. Diastereoselectivity can be assessed by ¹H NMR or chiral HPLC analysis.

Substrate (R¹)Electrophile (R²-X)Diastereomeric Ratio (d.r.)Yield (%)
PropionylBenzyl Bromide>99:1~85-95
AcetylMethyl Iodide>98:2~80-90
ButyrylAllyl Iodide>99:1~85-95
PhenylacetylEthyl Iodide>95:5~75-85
Table 1: Representative Diastereoselective Alkylations. Data compiled from typical results in synthetic literature.

Key Application: Diastereoselective Aldol Reactions

The Evans asymmetric aldol reaction is a benchmark for constructing β-hydroxy carbonyl units, which are ubiquitous motifs in polyketide natural products.[8] The reaction reliably produces syn-aldol adducts with exceptional levels of stereocontrol.[5]

Causality of Stereoselection (Zimmerman-Traxler Model): The reaction is typically mediated by a Lewis acid, most commonly dibutylboron triflate (Bu₂BOTf), in the presence of a hindered amine base like diisopropylethylamine (DIPEA).[8] This combination generates a (Z)-boron enolate. The boron atom chelates to both the enolate oxygen and the incoming aldehyde's carbonyl oxygen, forcing the reaction to proceed through a rigid, six-membered, chair-like transition state.[8][9] To minimize 1,3-diaxial interactions, the aldehyde's substituent (R') occupies a pseudo-equatorial position. The steric bulk of the auxiliary's isopropyl group then directs the facial selectivity of the aldehyde's approach, leading to the syn product.[8]

Figure 2: Simplified representation of the Zimmerman-Traxler model for the Evans syn-aldol reaction.

Protocol 3.1: Diastereoselective Syn-Aldol Reaction

Materials:

  • N-propionyl-(S)-4-isopropyloxazolidin-2-one

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • pH 7 Phosphate buffer, Methanol, 30% Hydrogen Peroxide

Procedure:

  • To a flame-dried flask under argon, add the N-propionyl oxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C.

  • Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30-60 minutes to ensure complete formation of the (Z)-boron enolate.

  • Cool the solution back down to -78 °C.

  • Add the aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise.

  • Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for 1-2 hours. Monitor reaction progress by TLC.

  • Work-up: Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide (added slowly to control exotherm). Stir the biphasic mixture vigorously for 1 hour at 0 °C. Concentrate the mixture to remove organic solvents, then extract the aqueous residue with CH₂Cl₂ (3x). The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated. Purify via flash chromatography.[8]

Aldehyde (R'-CHO)Diastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehyde>99:185-95
Benzaldehyde>98:280-90
Propionaldehyde>97:385-95
Acrolein>95:5~75
Table 2: Representative Evans Syn-Aldol Reactions.

Auxiliary Cleavage: Unveiling the Chiral Product

A critical advantage of the oxazolidinone auxiliary is that it can be cleaved under various conditions to yield different functional groups, all while being recoverable for reuse.[3] The choice of cleavage method is dictated by the synthetic target.[3]

G cluster_cleavage Cleavage Pathways Start N-Acyl Adduct (from Alkylation or Aldol) C_Acid Carboxylic Acid Start->C_Acid LiOH, H₂O₂ THF/H₂O Alcohol Primary Alcohol Start->Alcohol LiBH₄, EtOH or LiAlH₄, THF Aldehyde Aldehyde Start->Aldehyde DIBAL-H or LiAlH(OtBu)₃ Ester Ester Start->Ester ROMgBr or NaOR ROH

Figure 3: Common cleavage pathways for N-acyl oxazolidinone adducts.

Protocol 4.1: Hydrolytic Cleavage to a Carboxylic Acid

This is the most common cleavage method.[3] The use of lithium hydroperoxide (LiOOH), generated in situ, is highly effective and regioselective for the exocyclic amide carbonyl, preventing cleavage of the auxiliary's internal carbamate bond.[10]

Procedure:

  • Dissolve the aldol or alkylation adduct (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir at 0 °C for 2-4 hours.

  • Quench excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture to remove THF. The aqueous layer can be acidified and extracted to isolate the carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer by extraction with an organic solvent.[8]

Protocol 4.2: Reductive Cleavage to a Primary Alcohol

Procedure:

  • Dissolve the adduct (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C.

  • Add lithium borohydride (LiBH₄, 2.0 eq) or lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise.

  • Stir at 0 °C for 1-3 hours.

  • Quench carefully by the sequential addition of water, 15% NaOH solution, and more water (Fieser workup for LiAlH₄).

  • Stir until a white precipitate forms, filter through celite, and concentrate the filtrate. The product can be purified by chromatography.[3][11]

Application in Landmark Natural Product Syntheses

The reliability of this methodology has made it a go-to strategy in the synthesis of complex, biologically active molecules.

  • (+)-Lactacystin: In their total synthesis of the proteasome inhibitor Lactacystin, Corey and Reichard utilized an Evans aldol reaction to set two key contiguous stereocenters. The reaction between an N-acyl oxazolidinone and a chiral α,β-unsaturated aldehyde proceeded with high diastereoselectivity, demonstrating the power of the auxiliary to override the inherent facial bias of the chiral aldehyde in a "matched" pairing.

  • (-)-Strychnine: While many syntheses of this famously complex alkaloid exist, several modern approaches have employed Evans auxiliary chemistry in the construction of key fragments.[12][13][14] For example, a diastereoselective alkylation can be used to install a side chain with the correct stereochemistry early in the synthesis, which is then carried through multiple steps to form one of the intricate ring systems.[12] The high fidelity of the auxiliary-controlled step is critical for the efficiency of such a long synthetic sequence.

Conclusion

The this compound chiral auxiliary is a powerful and field-proven tool for asymmetric synthesis. Its ability to direct the stereochemical outcome of alkylation and aldol reactions with exceptionally high and predictable levels of diastereoselectivity has cemented its role in the synthesis of complex natural products and pharmaceuticals. The straightforward protocols for its attachment, the reliability of the key bond-forming reactions, and the versatility of its cleavage make it an indispensable part of the modern synthetic chemist's toolkit.

References

Stereoselective synthesis of amino acids using 4-isopropyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Stereoselective Synthesis of α-Amino Acids Using (4S)-4-Isopropyloxazolidin-2-one

For: Researchers, scientists, and drug development professionals.

Introduction: Mastering Asymmetric Synthesis with Chiral Auxiliaries

In the landscape of modern organic synthesis, the ability to control stereochemistry is paramount, particularly in the development of pharmaceuticals where the biological activity of enantiomers can differ dramatically. The stereoselective synthesis of α-amino acids, the fundamental building blocks of peptides and proteins, is a cornerstone of this field. Non-proteinogenic amino acids, in particular, are invaluable tools for creating novel therapeutics with enhanced potency and metabolic stability[1][2][3].

One of the most robust and reliable strategies for achieving high levels of stereocontrol is the use of a chiral auxiliary—a stereogenic molecule that is temporarily attached to a substrate to direct a subsequent chemical transformation in a diastereoselective manner.[4] After the key stereocenter is set, the auxiliary is removed and can often be recycled.

Among the pantheon of such tools, the oxazolidinones developed by David A. Evans and his group stand as a "gold standard" for their reliability and the high degree of stereoselectivity they impart in a variety of transformations, including alkylations and aldol reactions.[4][5] This guide focuses specifically on (4S)-4-isopropyloxazolidin-2-one , a chiral auxiliary derived from the readily available amino acid L-valine. Its efficacy stems from the bulky isopropyl group, which provides a powerful steric directing effect, guiding the approach of incoming reagents to create a new stereocenter with predictable and typically excellent selectivity.[6]

This document provides a detailed technical guide, including mechanistic insights and step-by-step protocols, for the asymmetric synthesis of α-amino acids using this powerful chiral auxiliary.

The Synthetic Workflow: A Three-Stage Approach

The synthesis can be logically divided into three core stages: attachment of the acyl moiety to the auxiliary, the key diastereoselective alkylation to form the C-C bond and set the stereocenter, and finally, the cleavage of the auxiliary to release the enantiomerically enriched amino acid.

G cluster_0 Overall Synthetic Pathway Acylation Stage 1: Acylation (Attach Substrate) Alkylation Stage 2: Alkylation (Set Stereocenter) Acylation->Alkylation N-Acyloxazolidinone Intermediate Cleavage Stage 3: Cleavage (Release Product) Alkylation->Cleavage Alkylated Intermediate

Caption: High-level workflow for amino acid synthesis.

Stage 1: N-Acylation of the Oxazolidinone

Scientific Rationale: The first step involves forming a stable imide by attaching a carboxylic acid derivative to the nitrogen of the 4-isopropyloxazolidin-2-one. This N-acyl group contains the α-protons that will be deprotonated in the subsequent step to form the key enolate intermediate. While traditional methods often use strong bases like n-butyllithium followed by an acyl chloride, a milder and often more convenient protocol utilizes an acid anhydride with a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[7]

Protocol 1: DMAP-Catalyzed N-Acylation

This protocol describes the acylation with propionic anhydride as an example to form the N-propionyl derivative, a precursor for alanine synthesis.

Materials:

  • (4S)-4-Isopropyloxazolidin-2-one

  • Propionic anhydride

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP), catalytic amount

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (4S)-4-isopropyloxazolidin-2-one (1.0 eq).

  • Dissolve the auxiliary in anhydrous toluene (approx. 0.2 M concentration).

  • Add triethylamine (1.5 eq) to the solution, followed by a catalytic amount of DMAP (0.05 eq).

  • Add propionic anhydride (1.2 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting auxiliary is consumed (typically 1-2 hours).

  • Cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, N-propionyl-(4S)-4-isopropyloxazolidin-2-one, can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Stage 2: The Core Event: Diastereoselective Alkylation

Scientific Rationale: This is the critical stereochemistry-defining step. The process relies on the formation of a rigid, chelated (Z)-enolate, which presents two distinct faces to an incoming electrophile. The steric bulk of the auxiliary's isopropyl group effectively shields the "top" face, forcing the electrophile to approach from the less hindered "bottom" face. This facial bias is the origin of the high diastereoselectivity.[6][8]

The choice of base and reaction temperature are crucial for success. A strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) is required to ensure rapid and complete deprotonation at the α-carbon.[7][9] The reaction must be performed at very low temperatures (-78 °C) to prevent enolate equilibration and other side reactions, thereby maximizing selectivity. The metal cation (Na⁺ or Li⁺) forms a chelate between the enolate oxygen and the auxiliary's carbonyl oxygen, locking the enolate into a planar conformation and enhancing the steric directing effect of the isopropyl group.[10][11]

Note: The DOT script above is a placeholder for a chemical structure diagram that would be difficult to generate procedurally. A proper diagram would show the 6-membered chelated transition state.

Caption: Model of the chelated (Z)-enolate transition state.

Protocol 2: Diastereoselective Alkylation with Benzyl Bromide

This protocol describes the synthesis of a protected phenylalanine precursor.

Materials:

  • N-propionyl-(4S)-4-isopropyloxazolidin-2-one (from Stage 1)

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF

  • Benzyl bromide (BnBr)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard laboratory glassware for anhydrous, low-temperature reactions

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer, thermometer, and septa.

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (approx. 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the NaHMDS solution (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The formation of the enolate is usually indicated by a color change. Stir for 30-60 minutes at -78 °C.

  • In a separate, dry syringe, take up benzyl bromide (1.2 eq). Add it dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR analysis. Purify the product by flash column chromatography to isolate the major diastereomer.

Stage 3: Auxiliary Cleavage to Yield the Amino Acid

Scientific Rationale: The final step is the removal of the chiral auxiliary to unveil the desired α-amino acid. The choice of cleavage conditions is critical to ensure high yields and prevent racemization of the newly formed stereocenter.[12] For liberating the carboxylic acid, a highly effective method employs lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[9] The hydroperoxide anion is a superior nucleophile that selectively attacks the more electrophilic exocyclic imide carbonyl over the endocyclic carbamate carbonyl, leading to clean cleavage. The valuable chiral auxiliary can then be recovered.

Protocol 3: LiOOH-Mediated Hydrolysis

Materials:

  • Purified alkylated N-acyloxazolidinone (from Stage 2)

  • Tetrahydrofuran (THF)

  • Water, deionized

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Lithium hydroxide (LiOH), solid

  • Sodium sulfite (Na₂SO₃), solid

  • 1 M Sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, prepare the cleavage reagent: add 30% H₂O₂ (4.0 eq) to an aqueous solution of LiOH (2.0 eq) at 0 °C.

  • Add the freshly prepared LiOOH solution dropwise to the stirred solution of the substrate at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 eq) and stir for 20 minutes.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Transfer the remaining aqueous solution to a separatory funnel and wash with diethyl ether or ethyl acetate (3x) to extract the chiral auxiliary. The auxiliary can be recovered from the organic layers.

  • Acidify the aqueous layer to pH ~1-2 by the careful addition of 1 M HCl.

  • Extract the desired carboxylic acid product from the acidified aqueous layer with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched α-amino acid. The enantiomeric excess (e.e.) can be determined by chiral HPLC or by derivatization with a chiral resolving agent.

Data Summary and Expected Outcomes

The Evans auxiliary methodology consistently provides high levels of diastereoselectivity and good overall yields for a variety of amino acid targets.

Target Amino AcidElectrophile (R-X)Typical Yield (Overall)Typical Diastereomeric Ratio (d.r.)
(S)-PhenylalanineBenzyl bromide65-80%>98:2
(S)-AlanineMethyl iodide70-85%>95:5
(S)-LeucineIsobutyl iodide60-75%>97:3
(S)-AllylglycineAllyl iodide70-80%>98:2[9]

Note: Yields and selectivities are representative and may vary based on specific reaction conditions, scale, and purity of reagents.

Field-Proven Insights & Troubleshooting

  • Strictly Anhydrous Conditions: All stages, particularly the enolate formation and alkylation, are highly sensitive to moisture. Ensure all glassware is flame- or oven-dried and all solvents and reagents are anhydrous.

  • Temperature Control: Maintaining the temperature at -78 °C during enolate formation and alkylation is critical for achieving high diastereoselectivity.[12] Warmer temperatures can lead to enolate decomposition or equilibration, eroding stereocontrol.

  • Choice of (R) vs. (S) Auxiliary: The protocols described use the (4S)-isopropyloxazolidin-2-one, which is derived from L-valine and typically yields the (S)-amino acid. To synthesize the corresponding (R)-amino acid, one must use the enantiomeric (4R)-isopropyloxazolidin-2-one auxiliary, which is derived from D-valine.[8]

  • Weakly Electrophilic Reagents: While effective for reactive electrophiles like benzylic and allylic halides, this method may give lower yields with less reactive alkyl halides (e.g., secondary halides).

  • Auxiliary Recovery: Efficient recovery of the chiral auxiliary is key to the economic viability of this method on a larger scale. Ensure thorough extraction during the cleavage workup. The recovered auxiliary can typically be reused after ensuring its purity.

References

Application Notes and Protocols for Boron-Mediated Aldol Reactions with Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Cornerstone of Asymmetric Synthesis

The aldol reaction, a fundamental carbon-carbon bond-forming reaction, has been a central theme in organic synthesis for over a century. The ability to control the stereochemical outcome of this transformation is of paramount importance in the synthesis of complex, biologically active molecules, particularly in the realm of drug development and natural product synthesis. The boron-mediated aldol reaction utilizing Evans chiral auxiliaries stands as a landmark achievement in asymmetric synthesis, providing a robust and predictable method for the diastereoselective construction of β-hydroxy carbonyl compounds.[1][2][3] This powerful technique, developed by David A. Evans and his research group, has become a staple in the synthetic chemist's toolbox due to its high levels of stereocontrol, reliability, and broad substrate scope.[2][4]

This guide provides an in-depth exploration of the boron-mediated Evans aldol reaction, from its mechanistic underpinnings to detailed, field-proven protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Mechanistic Insights: The Key to Stereocontrol

The remarkable stereoselectivity of the Evans aldol reaction is a direct consequence of a highly organized transition state, a concept elegantly explained by the Zimmerman-Traxler model.[1][5][6] The reaction proceeds through several key steps, each contributing to the final stereochemical outcome.

Formation of the (Z)-Boron Enolate: The Foundation of Selectivity

The reaction is initiated by the "soft" enolization of an N-acyl oxazolidinone, the chiral auxiliary-bearing substrate.[4][5][6] This is typically achieved using a boron triflate, such as dibutylboron triflate (Bu₂BOTf), in the presence of a hindered amine base, like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[7] This specific combination of reagents is crucial for the selective formation of the (Z)-enolate.[2][4][7] The boron atom coordinates to both the carbonyl oxygen of the acyl group and the carbonyl oxygen of the oxazolidinone, forming a chelated intermediate.[8] Subsequent deprotonation at the α-carbon by the amine base preferentially occurs from the less sterically hindered face, leading to the thermodynamically favored (Z)-enolate.[3]

G cluster_0 N-Acyl Evans Auxiliary cluster_1 Reagents cluster_2 (Z)-Boron Enolate Auxiliary R'-(C=O)-Aux* Enolate [(Z)-Enolate]-BBu₂ Auxiliary->Enolate Enolization Reagents 1. Bu₂BOTf 2. Et₃N

Caption: Formation of the (Z)-Boron Enolate.

The Zimmerman-Traxler Transition State: Dictating Diastereoselectivity

The newly formed (Z)-boron enolate then reacts with an aldehyde. The key to the high diastereoselectivity lies in the formation of a highly ordered, chair-like six-membered transition state, as proposed by the Zimmerman-Traxler model.[1][5][6] In this transition state, the boron atom is coordinated to the enolate oxygen and the aldehyde's carbonyl oxygen. The substituents on the enolate, the aldehyde, and the chiral auxiliary arrange themselves to minimize steric interactions.[9] The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face.[1][6] This facial bias, coupled with the chair-like arrangement where the aldehyde's substituent preferentially occupies an equatorial position to avoid 1,3-diaxial interactions, leads to the formation of a single major diastereomer, the "Evans-syn" aldol adduct.[2][4][10]

G start (Z)-Boron Enolate + Aldehyde (R''CHO) ts Zimmerman-Traxler Transition State (Chair-like, six-membered ring) start->ts Reaction product Boron Aldolate Intermediate ts->product C-C bond formation final_product {Evans-syn Aldol Adduct | (After workup)} product->final_product Hydrolytic Workup

Caption: Zimmerman-Traxler Transition State Model.

Experimental Protocols

Part 1: Preparation of the N-Acyl Evans Auxiliary (Example: N-Propionyl Oxazolidinone)

The first step in the Evans aldol reaction is the acylation of the chiral auxiliary. This protocol describes the preparation of the N-propionyl derivative of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Setup: In a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting solution for 15 minutes at -78 °C.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise to the reaction mixture. Stir at -78 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Workup and Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-propionyl oxazolidinone.[7]

Part 2: The Boron-Mediated Evans Aldol Reaction: A General Protocol

This protocol provides a general procedure for the diastereoselective aldol reaction between an N-acyl oxazolidinone and an aldehyde.

Materials:

  • N-Acyl oxazolidinone (e.g., N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf) (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Aldehyde (1.2 eq)

  • Methanol (MeOH)

  • Aqueous hydrogen peroxide (H₂O₂) solution (typically 30%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution (optional, for quenching excess peroxide)

Procedure:

  • Setup: In a flame-dried, argon-purged round-bottom flask, dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM.

  • Enolate Formation: Cool the solution to -78 °C. Add triethylamine (1.2 eq) followed by the dropwise addition of dibutylboron triflate (1.1 eq). Stir the mixture at -78 °C for 30-60 minutes.

  • Aldol Addition: To the enolate solution, add the aldehyde (1.2 eq), either neat or as a solution in anhydrous DCM, dropwise at -78 °C. Stir the reaction mixture at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Workup: Quench the reaction at 0 °C by adding methanol, followed by the slow, careful addition of a mixture of methanol and 30% aqueous hydrogen peroxide. Stir vigorously for 1 hour.

  • Extraction and Purification: Dilute the mixture with saturated aqueous sodium bicarbonate solution and extract with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography to yield the desired syn-aldol adduct.[11][12]

Data Presentation and Interpretation

The success of the Evans aldol reaction is primarily assessed by the diastereomeric ratio (d.r.) of the product. This is typically determined by ¹H NMR spectroscopy of the crude reaction mixture or the purified product. The distinct signals of the diastereomers, particularly the protons on the newly formed stereocenters, can be integrated to calculate the d.r.

Boron SourceBaseAldehydeDiastereomeric Ratio (syn:anti)Reference
Bu₂BOTfEt₃NIsobutyraldehyde>99:1[2]
Bu₂BOTfDIPEABenzaldehyde>99:1[2]
9-BBN-OTfDIPEAPropionaldehyde97:3[2]

Note: The diastereoselectivity can be influenced by the steric bulk of the boron ligands, the base, and the substituents on both the enolate and the aldehyde.[13][14]

Variations for Accessing Other Stereoisomers

While the standard Evans protocol reliably delivers the syn-aldol adduct, modifications to the reaction conditions, particularly the choice of Lewis acid, can provide access to other stereoisomers.

  • Anti-Aldols: Magnesium halide-catalyzed aldol reactions of chiral N-acylthiazolidinethiones, a variation of the Evans auxiliary, have been shown to produce anti-aldol products with high diastereoselectivity.[16][17]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete enolate formation (due to moisture or impure reagents).Ensure all glassware is rigorously dried and reagents are of high purity and anhydrous.
Decomposition of the aldehyde.Use freshly distilled or purified aldehyde.
Inefficient workup.Ensure complete quenching of the boron species and peroxide.
Low Diastereoselectivity Formation of the (E)-enolate.Ensure the use of a boron triflate and a hindered amine base.
Reaction temperature too high.Maintain strict temperature control, especially during enolate formation and aldol addition.
Epimerization during workup or purification.Use mild workup conditions and avoid prolonged exposure to acidic or basic conditions during chromatography.
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction by TLC and adjust the reaction time or allow it to warm slowly to a higher temperature if necessary.
Sterically hindered substrates.More forcing conditions (e.g., higher temperature, longer reaction time) may be required.

Conclusion

The boron-mediated Evans aldol reaction is a testament to the power of rational design in asymmetric synthesis. Its high degree of stereocontrol, operational simplicity, and broad applicability have solidified its position as an indispensable tool for the construction of complex chiral molecules. By understanding the mechanistic principles that govern this transformation and adhering to carefully optimized protocols, researchers can confidently employ the Evans aldol reaction to advance their synthetic campaigns in drug discovery and beyond.

References

Application Notes and Protocols for the Large-Scale Synthesis of Chiral Molecules Using (4S)- or (4R)-4-Isopropyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Industrial Workhorse for Asymmetric Synthesis

In the landscape of modern pharmaceutical and fine chemical manufacturing, the reliable and scalable production of single-enantiomer compounds is not merely an academic challenge but a commercial necessity. Among the myriad of tools available for asymmetric synthesis, chiral auxiliaries remain a cornerstone strategy, particularly in the early to mid-stages of drug development, due to their versatility and high fidelity.[1] This guide focuses on 4-isopropyloxazolidin-2-one, a prominent member of the Evans' oxazolidinone family, which has established itself as an indispensable chiral auxiliary for the industrial-scale synthesis of complex chiral molecules.[2][3]

Derived from the readily available and inexpensive amino acid L-valine or D-valine, (4S)- and (4R)-4-isopropyloxazolidin-2-one, respectively, offer a robust platform for controlling stereochemistry in a variety of crucial carbon-carbon bond-forming reactions.[4] Its utility is rooted in a simple, three-stage process: covalent attachment to a prochiral substrate, a highly diastereoselective transformation, and subsequent non-destructive removal, which allows for the recovery and recycling of the valuable auxiliary.[1] This document provides an in-depth exploration of the core principles, detailed experimental protocols, and critical scale-up considerations for leveraging this powerful tool in an industrial setting.

G cluster_workflow General Workflow for Chiral Auxiliary Use Start Prochiral Carboxylic Acid Acylation Step 1: Covalent Attachment (N-Acylation) Start->Acylation Chiral_Imide N-Acyl Oxazolidinone (Substrate-Auxiliary Conjugate) Acylation->Chiral_Imide Asymmetric_Rxn Step 2: Diastereoselective Reaction (e.g., Alkylation, Aldol) Chiral_Imide->Asymmetric_Rxn Diastereomeric_Product Diastereomerically Enriched Product Asymmetric_Rxn->Diastereomeric_Product Cleavage Step 3: Auxiliary Cleavage Diastereomeric_Product->Cleavage Final_Product Enantiomerically Pure Product Cleavage->Final_Product Recovery Auxiliary Recovery & Recycling Cleavage->Recovery

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

The Principle of Stereodirection: Causality Behind the Selectivity

The remarkable efficacy of this compound stems from its ability to enforce a rigid, well-defined conformational arrangement upon N-acylation and subsequent enolization. This controlled geometry dictates the trajectory of incoming electrophiles, ensuring a highly predictable stereochemical outcome.

The Mechanism of Control:

  • N-Acylation: The auxiliary is first coupled with a prochiral carboxylic acid derivative to form an N-acyl imide.

  • Chelated Enolate Formation: Upon treatment with a suitable base (e.g., sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) for alkylations, or dibutylboron triflate for aldol reactions), a rigid (Z)-enolate is formed.[5][6][7] The metal or boron atom chelates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, locking the conformation.

  • Steric Shielding: The bulky isopropyl group at the C4 position of the oxazolidinone ring effectively blocks one face of the planar enolate.

  • Directed Electrophilic Attack: Consequently, an incoming electrophile (E+) can only approach from the less sterically hindered face, resulting in the formation of one diastereomer in significant excess.[5][8]

Caption: The isopropyl group sterically shields one face of the chelated enolate.

Application I: Asymmetric Alkylation

Asymmetric alkylation using Evans' auxiliaries is a benchmark method for the synthesis of α-chiral carboxylic acids and their derivatives, which are common structural motifs in pharmaceuticals.[2][9] The protocol is robust, highly diastereoselective, and scalable.

Protocol 1: N-Acylation of (4S)-4-Isopropyloxazolidin-2-one
  • Objective: To covalently couple a prochiral carboxylic acid to the chiral auxiliary. This protocol is optimized for scalability, avoiding the use of less stable acylating agents like acyl chlorides on a large scale.

  • Materials: (4S)-4-Isopropyloxazolidin-2-one, Carboxylic Acid (R-CH₂-COOH), Pivaloyl Chloride, Triethylamine (TEA), Lithium Chloride (LiCl), Tetrahydrofuran (THF), N,N-Dimethylaminopyridine (DMAP, cat.).

  • Procedure:

    • To a stirred, cooled (0 °C) solution of the carboxylic acid in anhydrous THF, add triethylamine (1.1 eq.).

    • Slowly add pivaloyl chloride (1.05 eq.) while maintaining the temperature below 5 °C. The formation of a mixed anhydride will be observed. Stir for 1-2 hours at 0 °C.

    • In a separate reactor, dissolve (4S)-4-isopropyloxazolidin-2-one (1.0 eq.) and a catalytic amount of DMAP in anhydrous THF. Add anhydrous LiCl (1.0 eq.).

    • Cool the auxiliary solution to 0 °C and slowly transfer the prepared mixed anhydride solution via cannula or pump.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or HPLC for completion.

    • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-acyl oxazolidinone is often pure enough for the next step or can be purified by crystallization or plug chromatography.

Protocol 2: Diastereoselective Enolate Alkylation
  • Objective: To perform the stereocontrolled alkylation of the N-acyl imide.

  • Materials: N-Acyl-(4S)-4-isopropyloxazolidin-2-one, Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF), Alkylating Agent (E-X, e.g., benzyl bromide), Anhydrous THF.

  • Procedure:

    • Charge a reactor with the N-acyl oxazolidinone (1.0 eq.) and anhydrous THF.

    • Cool the solution to -78 °C under an inert atmosphere (N₂ or Ar). Strict temperature control is critical for selectivity.

    • Slowly add NaHMDS solution (1.05 eq.) dropwise over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting enolate solution for 1 hour at -78 °C.

    • Add the alkylating agent (1.1-1.2 eq.), either neat or as a solution in THF, dropwise to the enolate solution.

    • Stir the reaction at -78 °C for 2-4 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).

    • Work-up: Quench the reaction at low temperature by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Add water and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio (d.r.) can be determined on the crude material by ¹H NMR or GC analysis.[5] Purification by flash chromatography or crystallization yields the major diastereomer.

Substrate (N-Acyl Group)Electrophile (E-X)BaseTypical d.r.Typical YieldReference
PropionylBenzyl BromideNaHMDS>98:2>90%[5]
PropionylAllyl IodideNaHMDS98:2~85%[5]
AcetylEthyl IodideLDA>99:1>90%[7]
ButyrylMethyl IodideLDA97:3>85%[7]

Application II: Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl units with control over two adjacent stereocenters.[10] It is particularly valuable for the synthesis of polyketide natural products and their analogues.[6] The use of boron enolates is standard for achieving high syn-selectivity.[6][10]

Protocol 3: Diastereoselective syn-Aldol Addition
  • Objective: To achieve a highly diastereoselective syn-aldol reaction between the N-acyl imide and an aldehyde.

  • Materials: N-Propionyl-(4S)-4-isopropyloxazolidin-2-one, Dibutylboron triflate (Bu₂BOTf, 1.0 M in CH₂Cl₂), N,N-Diisopropylethylamine (DIPEA), Aldehyde (R'-CHO), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous DCM and cool to -78 °C under an inert atmosphere.

    • Add Bu₂BOTf (1.1 eq.) dropwise, followed by the slow addition of DIPEA (1.2 eq.).

    • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30-60 minutes to ensure complete formation of the boron enolate.

    • Re-cool the reaction mixture to -78 °C.

    • Add the aldehyde (1.2 eq.), dissolved in a small amount of cold DCM, dropwise.

    • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours. Monitor for completion by HPLC.

    • Work-up: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide (added slowly at 0 °C to control the exotherm). Stir vigorously for 1 hour. Extract the product with DCM, wash with NaHCO₃ solution and brine, dry, and concentrate. The product can be purified by chromatography.

AldehydeBaseAdditiveTypical d.r. (syn:anti)Typical YieldReference
IsobutyraldehydeDIPEABu₂BOTf>99:1>95%[6]
BenzaldehydeDIPEABu₂BOTf98:2>90%[6]
Propionaldehyde(-)-SparteineTiCl₄92:8~85%[11]

Auxiliary Cleavage and Recovery: The Key to Economic Viability

A critical advantage of chiral auxiliaries is their potential for recovery and reuse, which is paramount for the economic feasibility of a large-scale process.[1] The cleavage conditions can be tailored to yield various functional groups without epimerization of the newly formed stereocenter.

Protocol 4: Auxiliary Cleavage
  • Objective: To cleave the auxiliary and isolate the desired chiral product.

  • A) To obtain the Chiral Carboxylic Acid (Hydrolysis):

    • Dissolve the alkylated/aldol product (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

    • Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.), followed by aqueous lithium hydroxide (LiOH, 2.0 eq.).

    • Stir at room temperature for 4-6 hours.

    • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃). Acidify the mixture with HCl to pH ~2 and extract the carboxylic acid product with an organic solvent. The water-soluble auxiliary remains in the aqueous phase.[5]

  • B) To obtain the Chiral Primary Alcohol (Reduction):

    • Dissolve the product (1.0 eq.) in anhydrous THF or diethyl ether.

    • Cool to 0 °C and add lithium borohydride (LiBH₄, 2.0 eq.) portion-wise.

    • Stir at 0 °C for 2-4 hours.

    • Carefully quench with 1M NaOH. Extract the chiral alcohol with an organic solvent. The auxiliary can be recovered from the aqueous layer.

  • C) To obtain the Chiral Methyl Ester (Transesterification):

    • Dissolve the product (1.0 eq.) in anhydrous methanol.

    • Add a solution of sodium methoxide (NaOMe, 1.1 eq.) in methanol at 0 °C.

    • Stir at room temperature for 6-12 hours.

    • Neutralize with acetic acid, concentrate, and partition between water and an organic solvent to separate the ester product from the auxiliary.

Protocol 5: Auxiliary Recovery and Purification
  • Objective: To recover and purify the this compound for reuse.

  • Procedure:

    • After separating the desired product, the aqueous layer containing the auxiliary (often as a lithium salt) is collected.

    • The aqueous phase is saturated with NaCl and extracted multiple times with a polar organic solvent like dichloromethane or ethyl acetate.

    • The combined organic extracts are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The recovered solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield high-purity auxiliary ready for reuse. Recovery yields are typically >90%.

Industrial and Large-Scale Considerations

Transitioning from the lab bench to a manufacturing plant introduces challenges that require careful process optimization.

  • Safety and Handling: this compound is a combustible solid.[12] Standard personal protective equipment (PPE), including safety glasses, gloves, and lab coats, is required.[13] For large-scale handling, use of a respirator or ventilated enclosure is recommended to avoid dust inhalation.[13][14] Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[13]

  • Process Control: The high diastereoselectivities observed are often contingent on maintaining cryogenic temperatures (e.g., -78 °C). On a large scale, this requires reactors with efficient cooling systems and precise temperature monitoring. The rate of addition for strong bases and electrophiles must be carefully controlled to manage exotherms and maintain selectivity.

  • Purification Strategy: While chromatography is common in the lab, it is often undesirable for large-scale manufacturing. Developing robust crystallization procedures for both the intermediate products and the final recovered auxiliary is crucial for achieving high purity and throughput.

  • Waste Minimization and Recycling: The economic and environmental benefits of recycling solvents and the chiral auxiliary cannot be overstated.[15][16][17] Integrating the auxiliary recovery protocol into the main process stream is essential. Furthermore, selecting solvents that can be efficiently recovered and recycled contributes to a greener and more cost-effective process.[15] For processes where product separation is challenging, the use of polymer-supported oxazolidinone auxiliaries can be considered, as they allow for simple filtration-based purification, although they may have different reactivity profiles and higher initial costs.[18][19][20]

Conclusion

This compound is a powerful and proven chiral auxiliary that provides a reliable pathway to a wide range of enantiomerically pure compounds. Its high stereodirecting ability, coupled with the straightforward attachment and cleavage procedures and the potential for high recovery rates, makes it an attractive and economically viable option for large-scale asymmetric synthesis. By understanding the fundamental principles of its operation and carefully considering the practical aspects of scale-up, researchers and drug development professionals can effectively implement this technology to accelerate the production of complex chiral molecules.

References

Troubleshooting & Optimization

Technical Support Center: Mastering Diastereoselectivity with (4S)-4-Isopropyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4S)-4-isopropyl-2-oxazolidinone, a cornerstone chiral auxiliary in modern asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into its application. Here, we move beyond simple protocols to explain the underlying principles that govern its remarkable stereodirecting power. Our goal is to empower you to troubleshoot effectively and optimize your reactions for maximal diastereoselectivity.

Introduction: The Power of Stereocontrol

(4S)-4-Isopropyl-2-oxazolidinone, a member of the renowned Evans auxiliaries, is a powerful tool for controlling the stereochemical outcome of reactions that form new stereocenters.[1][2] By temporarily attaching this chiral scaffold to a prochiral substrate, we can effectively bias the approach of incoming reagents, leading to the preferential formation of one diastereomer over another.[2] This strategy is fundamental in the synthesis of complex molecules, particularly in the pharmaceutical industry, where the biological activity of a drug is often dictated by its specific stereochemistry.

The predictable and high degree of stereocontrol afforded by this auxiliary stems from the formation of rigid, chelated transition states during enolization, where the bulky isopropyl group effectively shields one face of the enolate.[3][4] This guide will delve into the practical aspects of utilizing this powerful auxiliary, focusing on common applications such as aldol additions and alkylations.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with 4-isopropyloxazolidin-2-one.

Q1: Why is the geometry of the enolate so critical for achieving high diastereoselectivity with this auxiliary?

A1: The geometry of the enolate, specifically the formation of the (Z)-enolate, is paramount for high diastereoselectivity in reactions like aldol additions.[1][5] The (Z)-enolate, when chelated to a Lewis acid (e.g., boron or titanium), arranges itself into a rigid, chair-like six-membered transition state, often described by the Zimmerman-Traxler model.[6][7] In this conformation, the isopropyl group of the auxiliary sterically blocks one face of the enolate, forcing the electrophile (e.g., an aldehyde) to approach from the less hindered face.[3] This facial bias is the origin of the high diastereoselectivity observed. The formation of the (E)-enolate would lead to a different transition state geometry and significantly lower or even opposite stereochemical induction.

Q2: How do I prepare the N-acyl derivative of this compound?

A2: The N-acylation is a straightforward but crucial first step. The most common method involves deprotonating the oxazolidinone with a strong base like n-butyllithium or sodium hydride at a low temperature (e.g., -78 °C) in an aprotic solvent like THF, followed by the addition of the desired acyl chloride. It is important to ensure complete deprotonation to avoid side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to addressing specific problems you might encounter during your experiments.

Issue 1: Poor Diastereoselectivity

Q: My reaction is yielding a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I improve the diastereomeric ratio (d.r.)?

A: Low diastereoselectivity is a common but solvable issue. The root cause often lies in suboptimal reaction conditions that fail to enforce the required rigid transition state. Here are the key factors to investigate:

  • Incorrect Enolate Geometry: As discussed, the formation of the (Z)-enolate is crucial.

    • Solution: For aldol reactions, the use of dicyclohexylboron triflate or dibutylboron triflate with a tertiary amine base (e.g., triethylamine or Hünig's base) strongly favors the formation of the (Z)-boron enolate.[5] For alkylations, using a sodium base like sodium bis(trimethylsilyl)amide (NaHMDS) also promotes (Z)-enolate formation.[8]

  • Suboptimal Reaction Temperature: Asymmetric reactions are highly sensitive to temperature.[1]

    • Solution: Ensure that the enolization and the subsequent reaction with the electrophile are carried out at a sufficiently low temperature, typically -78 °C. Higher temperatures can lead to a less organized transition state, eroding diastereoselectivity.

  • Inappropriate Lewis Acid or Solvent: The choice of Lewis acid and solvent significantly influences the transition state's conformation.[1][9]

    • Solution: For aldol reactions, boron and titanium Lewis acids are well-established for promoting rigid, chelated transition states.[10][11] Solvents like dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O) are commonly used. Avoid coordinating solvents that might interfere with the chelation of the Lewis acid.

Issue 2: Low Reaction Yield

Q: My reaction is giving a low yield of the desired product. What could be the problem?

A: Low yields can be attributed to several factors, from incomplete reactions to side product formation.

  • Incomplete Enolate Formation: If the deprotonation of the N-acyl oxazolidinone is not complete, the unreacted starting material will remain.

    • Solution: Ensure you are using a sufficiently strong base (e.g., LDA, NaHMDS) and that it is of high quality.[12] The pKa of the N-acyl proton is typically around 18-20, so a base with a pKa significantly higher is required for complete deprotonation.[12][13]

  • Side Reactions: The enolate is a strong nucleophile and can participate in undesired reactions.

    • Solution: Maintain a low reaction temperature to minimize side reactions. Ensure all reagents are pure and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the enolate by moisture or oxygen.

  • Problematic Auxiliary Cleavage: The final step of removing the auxiliary can sometimes lead to product degradation.

    • Solution: Choose the cleavage method carefully based on the desired functional group and the stability of your product. For example, while LiOH/H₂O₂ is common for obtaining the carboxylic acid, it can be basic and oxidative, potentially causing epimerization or degradation.[14][15] Milder conditions or alternative cleavage methods might be necessary.

Issue 3: Difficulty with Auxiliary Cleavage

Q: I am having trouble removing the chiral auxiliary, or the cleavage is leading to side products.

A: Cleavage of the Evans auxiliary is a critical step that requires careful consideration.

  • Hydrolysis to the Carboxylic Acid (LiOH/H₂O₂): This is a very common method, but not without its pitfalls.

    • Problem: The reaction can be exothermic and generate oxygen gas, which is a safety concern, especially at a larger scale.[15][16][17] The basic conditions can also lead to epimerization at the α-carbon if the proton is acidic.

    • Troubleshooting: Use careful temperature control (e.g., 0 °C) and add the reagents dropwise.[1] Ensure adequate stirring and headspace for any gas evolution. For sensitive substrates, consider alternative, milder methods.

  • Reductive Cleavage to the Alcohol (LiBH₄ or LiAlH₄): This method is useful for obtaining the primary alcohol.

    • Problem: These reducing agents are powerful and can reduce other functional groups in the molecule.

    • Troubleshooting: Use a milder reducing agent like lithium borohydride (LiBH₄) if other reducible groups are present. Perform the reaction at low temperatures to improve selectivity.

  • Conversion to Other Functional Groups: The N-acyl moiety can be converted to aldehydes, esters, or other derivatives using specific reagents. Always consult the literature for established protocols for your desired transformation.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments.

Protocol 1: N-Propionylation of (4S)-4-Isopropyl-2-oxazolidinone

This procedure describes the attachment of the propionyl group to the chiral auxiliary.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with (4S)-4-isopropyl-2-oxazolidinone (1.0 eq.).

  • Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the auxiliary.

  • Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: A solution of n-butyllithium (1.05 eq.) in hexanes is added dropwise via syringe, maintaining the internal temperature below -70 °C. The solution is stirred for 30 minutes at -78 °C.

  • Acylation: Propionyl chloride (1.1 eq.) is added dropwise to the solution. The reaction is stirred for 1 hour at -78 °C and then allowed to warm to room temperature over 2 hours.

  • Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the N-propionyl derivative.

Protocol 2: Asymmetric Aldol Addition

This protocol details a typical boron-mediated aldol reaction.

  • Setup: A flame-dried round-bottom flask is charged with the N-propionyl-4-isopropyloxazolidin-2-one (1.0 eq.) and dissolved in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: The solution is cooled to -78 °C.

  • Enolization: Di-n-butylboron triflate (1.1 eq.) is added dropwise, followed by the dropwise addition of triethylamine (1.2 eq.). The mixture is stirred for 1 hour at -78 °C.

  • Aldehyde Addition: The desired aldehyde (1.2 eq.) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

  • Quenching and Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is stirred vigorously for 15 minutes. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy. The product is then purified by flash chromatography.

Data Presentation

Table 1: Representative Diastereoselectivities in Aldol Reactions

N-Acyl GroupAldehydeLewis Acid/BaseDiastereomeric Ratio (syn:anti)Yield (%)
PropionylIsobutyraldehydeBu₂BOTf / Et₃N>98:285-95
PropionylBenzaldehydeBu₂BOTf / Et₃N>98:290-98
AcetylVarious AldehydesVariousGenerally low to moderateVariable

Note: Acetate aldol reactions with Evans auxiliaries often give poor diastereoselectivity due to the lack of a substituent at the α-position, which is crucial for establishing the facial bias in the transition state.[6]

Visualizing the Mechanism

The following diagrams illustrate the key principles of stereocontrol.

Aldol_Stereocontrol cluster_enolate Enolate Formation cluster_transition_state Transition State cluster_product Product Formation N-Acyl_Auxiliary N-Acyl Auxiliary Z_Enolate (Z)-Enolate Chelate N-Acyl_Auxiliary->Z_Enolate Deprotonation & Chelation Base_Lewis_Acid Base / Lewis Acid (e.g., Bu₂BOTf/Et₃N) Base_Lewis_Acid->N-Acyl_Auxiliary TS Zimmerman-Traxler Transition State Z_Enolate->TS Aldehyde Aldehyde (R-CHO) Aldehyde->TS Syn_Product syn-Aldol Adduct (Major Diastereomer) TS->Syn_Product Facial-selective attack

Caption: Workflow for achieving high diastereoselectivity in an Evans aldol reaction.

Cleavage_Options cluster_products Cleavage Products Aldol_Adduct N-Acyl Aldol Adduct Carboxylic_Acid Carboxylic Acid Aldol_Adduct->Carboxylic_Acid LiOH / H₂O₂ Primary_Alcohol Primary Alcohol Aldol_Adduct->Primary_Alcohol LiBH₄ or LiAlH₄ Aldehyde Aldehyde Aldol_Adduct->Aldehyde DIBAL-H Ester Ester Aldol_Adduct->Ester RONa / ROH

Caption: Common methods for the cleavage of the this compound auxiliary.

References

Preventing epimerization during 4-isopropyloxazolidin-2-one cleavage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists utilizing Evans-type chiral auxiliaries. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical final step of the synthesis: cleavage of the auxiliary. Our focus is on preventing the common and often frustrating issue of epimerization at the α-stereocenter, ensuring the stereochemical integrity of your hard-won product.

Troubleshooting Guide: Epimerization During Cleavage

This section addresses specific problems encountered in the lab. Each question outlines a common issue, explains the underlying chemical principles, and provides actionable solutions.

Q1: I'm seeing significant epimerization (>5%) after cleaving my N-acyl-4-isopropyloxazolidin-2-one with lithium hydroxide and hydrogen peroxide. What is causing this and how can I fix it?

Probable Cause:

Epimerization, the inversion of a single stereocenter in a molecule with multiple chiral centers, is a frequent challenge during the cleavage of Evans auxiliaries. The primary cause is the formation of a planar enolate intermediate at the α-carbon to the carbonyl group.[1][2] The standard LiOH/H₂O₂ conditions, while effective, are basic and can be harsh enough to deprotonate the α-carbon, especially if the proton is activated (e.g., adjacent to an aromatic ring or another carbonyl group). Once the planar enolate is formed, subsequent protonation during workup can occur from either face, leading to a loss of stereochemical purity.

Solutions:

  • Strict Temperature Control: The rate of enolization is highly temperature-dependent. The most critical parameter to control is the reaction temperature.

    • Action: Perform the entire reaction sequence, including the addition of reagents, at 0 °C or below. Use an ice/salt bath or a cryocooler for consistent temperature management. Do not let the reaction warm to room temperature until the cleavage is complete and the reaction has been quenched.

  • Minimize Reaction Time: Prolonged exposure to basic conditions increases the likelihood of epimerization.

    • Action: Monitor the reaction closely by TLC or LCMS. As soon as the starting material is consumed, proceed immediately with the quench and workup. Do not let the reaction stir unnecessarily overnight if it is complete in a few hours.

  • Alternative Workup: The quenching step is crucial for neutralizing the base and protonating the enolate (if formed).

    • Action: Quench the reaction at 0 °C by adding a reducing agent like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) in an aqueous solution to destroy excess peroxide, followed by acidification with a mild acid like saturated ammonium chloride (NH₄Cl) or dilute HCl to neutralize the lithium hydroxide.

Q2: My substrate is extremely sensitive to epimerization, and even with strict temperature control, the LiOH/H₂O₂ method gives a racemic product. What are my options?

Probable Cause:

For substrates with highly acidic α-protons (e.g., α-aryl acetates or 1,3-dicarbonyl systems), any method involving a strong base, even at low temperatures, may be unsuitable. In these cases, the thermodynamics favor enolate formation, and alternative, non-basic cleavage conditions are required.

Solutions:

  • Lewis Acid-Promoted Transesterification: This is often the best solution for base-sensitive substrates. The reaction proceeds under neutral or mildly acidic conditions, which do not promote enolization.[3] This method converts the N-acyl oxazolidinone directly into an ester.

    • Recommended Reagent: Magnesium bromide (MgBr₂) or other suitable Lewis acids can catalyze the reaction with an alcohol (e.g., methanol for the methyl ester) under very mild conditions.[3] This protocol is highly effective at preserving stereochemical integrity.[3]

    • See Protocol 2 for a detailed methodology.

  • Reductive Cleavage: If a primary alcohol is the desired final product, reductive cleavage is an excellent, non-epimerizing option. Strong hydride reagents attack the carbonyl directly without affecting the α-proton.[1]

    • Recommended Reagents: Lithium borohydride (LiBH₄) is a common choice. Lithium aluminum hydride (LiAlH₄) can also be used but is less chemoselective.[1] The reaction yields the desired primary alcohol and the recoverable chiral auxiliary.

    • See Protocol 3 for a detailed methodology.

Frequently Asked Questions (FAQs)

What is the mechanistic basis of epimerization?

Epimerization during cleavage occurs when the α-proton is abstracted by a base, forming a trigonal planar enolate. This intermediate loses the stereochemical information encoded at the α-carbon. When the reaction is quenched or worked up, protonation of this planar intermediate can happen from either the top or bottom face, resulting in a mixture of diastereomers (which, after cleavage, become a mixture of enantiomers).

Caption: Base-mediated epimerization via a planar enolate intermediate.

Why is LiOOH preferred over LiOH for the cleavage reaction?

While LiOH is the base used in the reaction, the active nucleophile is the lithium hydroperoxide anion (LiOOH), formed in situ from the reaction of LiOH and H₂O₂.[4][5] The hydroperoxide anion is a softer, more potent nucleophile (the "alpha effect") that selectively attacks the desired exocyclic acyl carbonyl. DFT computations have shown that while nucleophiles like hydroxide (OH⁻) prefer to attack the endocyclic carbamate carbonyl, leading to destruction of the auxiliary, the subsequent decomposition barrier is low. For LiOOH, the barrier for decomposition of the initially formed tetrahedral intermediate is large, making the exocyclic cleavage pathway the preferred one.[6] This selectivity is crucial for recovering the chiral auxiliary intact.[5][6]

Are there any safety concerns with the LiOH/H₂O₂ method?

Yes. A critical and often overlooked hazard is the evolution of oxygen gas.[7][8][9] The reaction initially forms a peracid intermediate, which is unstable under the reaction conditions and is rapidly reduced by excess hydrogen peroxide. This decomposition releases a stoichiometric amount of O₂ gas.[4][8] On a large scale, this can create a significant fire or explosion hazard in the presence of flammable organic solvents like THF. Mitigation: Ensure the reaction is well-vented and conducted under an inert atmosphere (e.g., with a nitrogen sweep) to prevent oxygen buildup in the headspace.[9]

How do I choose the right cleavage method for my project?

The choice of cleavage method depends on two factors: the stability of your substrate and the desired functional group in the final product.

Cleavage_Decision_Tree start Start: Choose Cleavage Method q1 Desired Product? start->q1 acid Carboxylic Acid q1->acid  Acid ester Ester q1->ester Ester   alcohol Alcohol q1->alcohol Alcohol   q2 Substrate prone to epimerization? acid->q2 protocol2 Protocol 2: Lewis Acid / Alcohol (e.g., MgBr₂ / MeOH) ester->protocol2 protocol3 Protocol 3: Reductive Cleavage (e.g., LiBH₄) alcohol->protocol3 protocol1 Protocol 1: LiOH / H₂O₂ (Strict Temp. Control) q2->protocol1 No q2->protocol2 Yes (transesterify then hydrolyze)

Caption: Decision workflow for selecting the optimal cleavage method.

Data Summary: Comparison of Cleavage Methods

MethodReagentsConditionsProductEpimerization RiskKey Advantages
Standard Hydrolysis LiOH, H₂O₂THF/H₂O, 0 °CCarboxylic AcidModerate to HighWell-established, readily available reagents
Lewis Acid Transesterification MgBr₂, MeOH (or other alcohol)CH₂Cl₂ or THF, 0 °C to RTEsterVery LowExcellent for base-sensitive substrates, mild conditions[3]
Reductive Cleavage LiBH₄ or LiAlH₄THF or Et₂O, 0 °CPrimary AlcoholVery LowDirect conversion to alcohol, non-basic[1]

Experimental Protocols

Protocol 1: Standard Cleavage to Carboxylic Acid (LiOH/H₂O₂)[4]
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-acyl oxazolidinone (1.0 equiv) in tetrahydrofuran (THF, ~0.2 M). Add water (approx. 1/3 of the THF volume).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: To the cooled, stirring solution, add 30% aqueous hydrogen peroxide (4.0 equiv), followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 equiv, e.g., 0.5 M).

  • Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Quench: Once the starting material is consumed, quench the reaction at 0 °C by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃, 5.0 equiv) to destroy the excess peroxide. Stir for 20 minutes.

  • Workup: Remove the THF under reduced pressure. Acidify the remaining aqueous layer to pH ~2-3 with 1 M HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting carboxylic acid by chromatography or crystallization. The chiral auxiliary can be recovered from the aqueous layer.

Protocol 2: Mild Transesterification to Methyl Ester (MgBr₂)[3]
  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add anhydrous methanol (10 equiv). Cool the solution to 0 °C and add magnesium bromide (MgBr₂, 1.2 equiv) in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC, typically 12-24 hours).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting methyl ester by silica gel chromatography.

Protocol 3: Reductive Cleavage to Primary Alcohol (LiBH₄)[1]
  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous diethyl ether (Et₂O) or THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add lithium borohydride (LiBH₄, 2.0 equiv) portion-wise, controlling any effervescence.

  • Reaction: Stir the mixture at 0 °C, allowing it to slowly warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Quench: Carefully quench the reaction at 0 °C by the slow, dropwise addition of 1 M NaOH.

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting primary alcohol by silica gel chromatography.

References

Technical Support Center: Optimization of Lewis Acids for 4-Isopropyloxazolidin-2-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving the (4R,5S)-4-isopropyl-2-oxazolidinone chiral auxiliary, a cornerstone of modern asymmetric synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively. This guide is structured to address the common challenges and questions that arise when using Lewis acids to control the stereochemical outcome of reactions with these powerful Evans-type auxiliaries.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the role and selection of Lewis acids in reactions mediated by 4-isopropyloxazolidin-2-one.

Q1: What is the fundamental role of the Lewis acid in these reactions?

A1: The Lewis acid is not merely a catalyst but a critical control element that performs several functions simultaneously. Primarily, it coordinates to the carbonyl groups of the N-acyl oxazolidinone derivative.[1] This coordination activates the substrate and locks it into a rigid, well-defined conformation.[1][2] In the context of an aldol reaction, this rigid chelated intermediate is essential for achieving high diastereoselectivity by controlling both the enolate geometry (Z-enolate is typically formed) and the facial selectivity of the subsequent reaction with an electrophile (e.g., an aldehyde).[3] The stereochemical outcome is dictated by a highly organized, chair-like six-membered transition state, often explained by the Zimmerman-Traxler model.[4][5]

Q2: How do I select the appropriate Lewis acid to achieve a specific stereoisomer (e.g., syn vs. anti aldol products)?

A2: The choice of Lewis acid is the primary determinant of stereochemical output. The selection depends on the desired product, as different Lewis acids promote different chelation modes and transition state geometries.[6]

  • For syn-diastereomers (the "Evans syn") : Boron-based Lewis acids, particularly dibutylboron triflate (Bu₂BOTf), are the standard choice.[6] They reliably generate a Z-enolate via a six-membered chair transition state, leading to the syn product with very high selectivity.[4]

  • For anti-diastereomers : Achieving the anti product from an Evans auxiliary is less direct but possible by changing the Lewis acid. Certain magnesium-based Lewis acids, like MgBr₂·OEt₂, can favor the formation of the anti-diastereomer, potentially by proceeding through a boat-like transition state or an alternative chelation mode.[5] Alternatively, different chiral auxiliaries may be employed to favor the E-enolate, which typically leads to anti products.[5]

Q3: Can I use a catalytic amount of Lewis acid?

A3: Generally, these reactions require a stoichiometric amount of the Lewis acid.[6] This is because the Lewis acid must remain chelated to the N-acyloxazolidinone to enforce the rigid transition state necessary for high stereoselectivity. Furthermore, the product itself is a Lewis basic β-hydroxy carbonyl compound, which can sequester the Lewis acid, leading to product inhibition if used in catalytic amounts. While methods using chiral catalysts with achiral imides exist, the classic Evans auxiliary approach relies on stoichiometric control.[1]

Data Presentation: Comparison of Common Lewis Acids for Aldol Additions

The following table summarizes the performance and typical outcomes for common Lewis acids used with N-propionyl-4-isopropyloxazolidin-2-one.

Lewis AcidTypical BasePredominant ProductDiastereomeric Ratio (d.r.)Key Considerations
Dibutylboron Triflate (Bu₂BOTf) DIPEA, Et₃Nsyn>99:1The gold standard for "Evans syn" products.[4][6] Reaction is fast, even at -78 °C.
Titanium Tetrachloride (TiCl₄) DIPEA, (-)-Sparteinesyn or antiVariable (50:50 to >95:5)Outcome is highly dependent on base and substrate. Can provide access to "non-Evans syn" products.[7]
Magnesium Bromide (MgBr₂) Et₃Nanti~85:15A method to access the less common anti-diastereomer from the Evans auxiliary.[5]
Tin(II) Triflate (Sn(OTf)₂) N-Ethylpiperidinesyn>95:5Effective for promoting aldol reactions, especially with sulfur-containing auxiliary analogs.[7]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Problem 1: Poor Diastereoselectivity (Low d.r.)
  • Potential Cause 1: Incorrect Enolate Geometry. The formation of the Z-enolate is critical for syn-selectivity. Incomplete or incorrect enolate formation leads to a mixture of products.

    • Solution: Ensure the use of a suitable boron Lewis acid like Bu₂BOTf, which strongly favors Z-enolate formation.[5] Verify the quality and concentration of your base (e.g., DIPEA); it should be freshly distilled and anhydrous.

  • Potential Cause 2: Flexible Transition State. If the transition state is not sufficiently rigid, the stereochemical control is lost.

    • Solution: Lower the reaction temperature. Running the reaction at -78 °C or even lower can enhance selectivity by favoring the most stable, ordered transition state.[8] Ensure your solvent is non-coordinating (e.g., CH₂Cl₂ or Toluene) to avoid interference with the Lewis acid chelation.

  • Potential Cause 3: Incorrect Lewis Acid Stoichiometry. An insufficient amount of Lewis acid will result in a portion of the reaction proceeding through an uncontrolled, non-chelated pathway.

    • Solution: Use at least 1.1 equivalents of the Lewis acid. This ensures complete chelation of the starting material.

Visualization: Troubleshooting Flowchart for Low Diastereoselectivity

troubleshooting_dr start Problem: Low d.r. cause1 Cause: Incorrect Enolate Geometry? start->cause1 cause2 Cause: Flexible Transition State? start->cause2 cause3 Cause: Incorrect Stoichiometry? start->cause3 sol1 Solution: 1. Verify Bu₂BOTf quality. 2. Use fresh, anhydrous base. cause1->sol1 Yes sol2 Solution: 1. Lower temperature to -78 °C. 2. Use non-coordinating solvent. cause2->sol2 Yes sol3 Solution: Use ≥1.1 eq. of Lewis acid. cause3->sol3 Yes ZT_Model Zimmerman-Traxler Model for Evans Syn-Aldol cluster_TS Chair-like Transition State B B(Bu)₂ O1 O B->O1 C1 C O1->C1 C2 C(H) C1->C2 Aux_N N C1->Aux_N C3 C(R') C2->C3 O2 O C3->O2 Ald_C C(H) C3->Ald_C C-C bond forming O2->B Ald_O O Ald_O->B Chelation Ald_C->Ald_O Ald_R R'' (equatorial) Ald_C->Ald_R Aux_C1 C=O Aux_N->Aux_C1 Aux_C2 C(H) Aux_N->Aux_C2 Aux_iPr i-Pr (pseudo-equatorial) Aux_C2->Aux_iPr

References

Technical Support Center: Optimizing 4-Isopropyloxazolidin-2-one Alkylations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for overcoming challenges in the alkylation of 4-isopropyloxazolidin-2-one, a cornerstone of modern asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize Evans auxiliaries and aim to troubleshoot and optimize their reaction yields and diastereoselectivities. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the nuances of this powerful synthetic tool.

Troubleshooting Guide: Diagnosing and Resolving Poor Yields

Low yields in Evans auxiliary alkylations can stem from a variety of factors, from incomplete enolate formation to undesired side reactions. This section provides a systematic approach to identifying and addressing common experimental pitfalls.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete enolate formation: Insufficiently strong base, incorrect stoichiometry, or degradation of the base. 2. Poor quality electrophile: Degradation or low reactivity of the alkylating agent. 3. Incorrect reaction temperature: Temperature too low for alkylation to proceed at a reasonable rate.1. Verify base quality and stoichiometry: Use freshly titrated n-BuLi to prepare LDA or use commercially available, high-purity LDA. Ensure at least 1.05 equivalents of base are used. Consider switching to a different base like NaHMDS. 2. Check electrophile integrity: Use a freshly opened bottle or purify the electrophile before use. Confirm its reactivity with a known standard if possible. 3. Optimize reaction temperature: While enolate formation is typically performed at -78 °C, the alkylation step may require warming to a higher temperature (e.g., -40 °C or 0 °C), depending on the electrophile's reactivity.[1]
Low Diastereoselectivity 1. Enolate equilibration: If the reaction is allowed to warm for too long before the addition of the electrophile, the kinetically formed Z-enolate can equilibrate to the thermodynamically favored E-enolate, leading to a loss of stereocontrol. 2. Non-chelating conditions: The presence of certain additives or co-solvents can disrupt the lithium chelation that is crucial for facial selectivity. 3. Reactive electrophile: Highly reactive electrophiles may react before optimal chelation is achieved.1. Maintain low temperatures: Add the electrophile at -78 °C and allow the reaction to warm slowly. For less reactive electrophiles, a controlled warming protocol is essential. 2. Ensure a non-coordinating solvent: THF is the standard solvent for a reason; it is relatively non-coordinating and allows for proper chelation. Avoid strongly coordinating solvents unless specifically required for a particular transformation. 3. Consider the counterion: For some substrates, switching from a lithium enolate to a sodium enolate (using NaHMDS as the base) can improve diastereoselectivity.[1][2]
Formation of Side Products 1. Hydrolysis of the N-acyl oxazolidinone: Presence of water in the reaction mixture can quench the enolate and lead to the starting material. 2. Endocyclic cleavage of the auxiliary: During workup, harsh basic conditions can lead to the cleavage of the oxazolidinone ring itself, rather than the desired exocyclic amide bond.[3][4] 3. Epimerization: If the newly formed stereocenter is sensitive to base, epimerization can occur during workup.1. Ensure anhydrous conditions: Dry all glassware and solvents thoroughly. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 2. Use appropriate workup conditions: For cleavage of the auxiliary, lithium hydroperoxide (LiOOH) is generally preferred over lithium hydroxide (LiOH) to minimize endocyclic cleavage.[3][4] 3. Careful pH control during workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and maintain careful pH control during extraction to avoid epimerization.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered by researchers performing alkylations with this compound.

Q1: What is the optimal method for preparing the N-acyl-4-isopropyloxazolidin-2-one?

A1: While the traditional method involves deprotonation of the oxazolidinone with n-BuLi followed by the addition of an acid chloride, a milder and often higher-yielding procedure utilizes acid fluorides with a hindered base like diisopropylethylamine (iPr2NEt).[5] This method avoids the use of pyrophoric reagents and can be more tolerant of sensitive functional groups. Another effective method is the use of propionic anhydride with triethylamine and a catalytic amount of DMAP.[6]

Q2: How can I be sure that my enolate has formed completely?

A2: Complete enolate formation is crucial for high yields. Using a slight excess of a strong, non-nucleophilic base like LDA is key.[7][8] A common practice is to use 1.05-1.1 equivalents of LDA. The reaction mixture should become a clear, homogeneous solution. If you are unsure, you can take a small aliquot of the reaction, quench it with D2O, and analyze the level of deuterium incorporation by 1H NMR or mass spectrometry.

Q3: My electrophile is not very reactive. How can I improve the yield of the alkylation step?

A3: For less reactive electrophiles, such as some alkyl bromides or chlorides, simply increasing the reaction time or temperature may be necessary. After adding the electrophile at -78 °C, the reaction can be allowed to slowly warm to -40 °C, 0 °C, or even room temperature. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal conditions and to avoid decomposition. In some cases, the addition of a Lewis acid, such as LiCl, can promote a cleaner and more rapid reaction.[9]

Q4: I am observing a significant amount of the undesired diastereomer. What are the key factors influencing diastereoselectivity?

A4: The high diastereoselectivity of Evans auxiliary alkylations is primarily due to the formation of a rigid, chelated Z-enolate, which blocks one face of the enolate from the incoming electrophile.[10] The bulky isopropyl group of the auxiliary effectively shields the si-face, directing the electrophile to the re-face. Factors that can negatively impact this selectivity include:

  • Incomplete Z-enolate formation: This can be influenced by the base and solvent system.

  • Enolate equilibration: Allowing the reaction to warm for extended periods before adding the electrophile can lead to the formation of the E-enolate.

  • Electrophile structure: Very small electrophiles, like methyl iodide, can sometimes exhibit lower diastereoselectivity compared to bulkier ones.[1]

Q5: What is the best way to remove the chiral auxiliary after the alkylation?

A5: The choice of cleavage method depends on the desired final product.

  • For the carboxylic acid: The most common and generally mildest method is treatment with lithium hydroperoxide (LiOOH), prepared in situ from lithium hydroxide and hydrogen peroxide.[4][11] This method is known to proceed with minimal risk of epimerization.

  • For the primary alcohol: Reduction with lithium borohydride (LiBH4) or lithium aluminum hydride (LiAlH4) will cleave the auxiliary and reduce the acyl group to the corresponding alcohol.[12]

  • For the ester: Transesterification can be achieved using a Lewis acid such as titanium(IV) isopropoxide with an alcohol.

Experimental Protocols

Detailed Step-by-Step Methodology for a Typical Alkylation

1. N-Acylation of (R)-4-Isopropyloxazolidin-2-one:

  • To a solution of (R)-4-isopropyloxazolidin-2-one (1.0 eq) in anhydrous THF (0.5 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add the desired acid chloride (1.1 eq) dropwise and stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

2. Diastereoselective Alkylation:

  • To a solution of the N-acyl-4-isopropyloxazolidin-2-one (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add freshly prepared LDA (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise at -78 °C.

  • Stir at -78 °C for 2-4 hours, then allow the reaction to warm to the optimal temperature for the specific electrophile (this may range from -40 °C to room temperature) and monitor by TLC.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over Na2SO4 and concentrate in vacuo.

  • Purify the product by flash column chromatography to separate the diastereomers.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water (0.2 M).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 0.8 M aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Quench the excess peroxide by adding a 1.5 M aqueous solution of Na2SO3.

  • Adjust the pH to ~10 with 1 M NaOH and extract with CH2Cl2 to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate to isolate the carboxylic acid product.

  • Dry the organic layers over Na2SO4 and concentrate in vacuo.

Visualization of the Troubleshooting Workflow

Troubleshooting_Alkylation Start Poor Yield Observed Low_Product Low or No Product Start->Low_Product Low_Diastereoselectivity Low Diastereoselectivity Start->Low_Diastereoselectivity Side_Products Side Products Observed Start->Side_Products Incomplete_Enolate Incomplete Enolate Formation Low_Product->Incomplete_Enolate Poor_Electrophile Poor Electrophile Quality Low_Product->Poor_Electrophile Wrong_Temp Incorrect Temperature Low_Product->Wrong_Temp Enolate_Equilibration Enolate Equilibration Low_Diastereoselectivity->Enolate_Equilibration Non_Chelating Non-Chelating Conditions Low_Diastereoselectivity->Non_Chelating Hydrolysis Hydrolysis Side_Products->Hydrolysis Endocyclic_Cleavage Endocyclic Cleavage Side_Products->Endocyclic_Cleavage Sol_Base Check Base Stoichiometry & Quality Incomplete_Enolate->Sol_Base Sol_Electrophile Verify Electrophile Integrity Poor_Electrophile->Sol_Electrophile Sol_Temp Optimize Reaction Temperature Wrong_Temp->Sol_Temp Sol_Low_Temp Maintain Low Temperature Enolate_Equilibration->Sol_Low_Temp Sol_Solvent Ensure Non-Coordinating Solvent Non_Chelating->Sol_Solvent Sol_Anhydrous Ensure Anhydrous Conditions Hydrolysis->Sol_Anhydrous Sol_Workup Use LiOOH for Cleavage Endocyclic_Cleavage->Sol_Workup

Caption: Troubleshooting workflow for poor yields in this compound alkylations.

References

Technical Support Center: Navigating the Removal of 4-Isopropyloxazolidin-2-one Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the removal of 4-isopropyloxazolidin-2-one, a widely used chiral auxiliary in asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and ensure the successful isolation of your target molecules with high purity and yield.

Introduction: The Critical Step of Auxiliary Cleavage

The use of chiral auxiliaries, such as this compound, is a powerful strategy for controlling stereochemistry in complex molecule synthesis.[1] However, the successful removal of the auxiliary is a critical and often challenging final step. Incomplete cleavage, the formation of stubborn byproducts, and difficult purifications can lead to significant loss of valuable material and time. This guide will delve into the nuances of these challenges and provide practical, field-proven solutions.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you may encounter during the removal of the this compound auxiliary. Each problem is presented with potential causes and actionable solutions.

Issue 1: Incomplete Cleavage of the N-Acyl Auxiliary

Symptom: TLC or HPLC analysis of your crude reaction mixture shows a significant amount of starting material remaining after the cleavage reaction.

Potential Causes:

  • Insufficient Reagent Stoichiometry: The cleavage reaction, particularly the widely used lithium hydroperoxide (LiOOH) method, requires a sufficient excess of the reactive nucleophile to drive the reaction to completion.[2][3]

  • Low Reaction Temperature: While lower temperatures can sometimes improve selectivity, they can also significantly slow down the reaction rate, leading to incomplete conversion.

  • Poor Reagent Quality: Degradation of reagents, especially hydrogen peroxide, can lead to a lower effective concentration of the active nucleophile.

Solutions:

  • Verify Reagent Equivalents: For LiOOH cleavage, ensure you are using at least 2 equivalents of lithium hydroxide (LiOH) and 4 equivalents of hydrogen peroxide (H₂O₂).[3]

  • Optimize Reaction Temperature: If the reaction is sluggish at 0 °C, consider allowing it to slowly warm to room temperature while monitoring closely for the formation of byproducts.

  • Use Fresh Reagents: Always use freshly opened or properly stored hydrogen peroxide. Its concentration can be checked by titration if you suspect degradation.

Issue 2: Formation of a Persistent, Unidentified Byproduct

Symptom: A major byproduct is observed by TLC/HPLC that is not your starting material or the free auxiliary. In the case of hydrolytic cleavage, this is often the hydroxyamide.

Causality Behind Byproduct Formation:

The N-acylated this compound has two electrophilic carbonyl groups: the exocyclic amide and the endocyclic carbamate. While the desired reaction is the cleavage of the exocyclic amide bond, the endocyclic carbamate can also be attacked by nucleophiles.

  • LiOH without H₂O₂: Using lithium hydroxide alone for hydrolysis favors attack at the less sterically hindered endocyclic carbamate carbonyl, leading to the formation of a hydroxyamide byproduct and ring-opening of the auxiliary.[4][5][6]

  • Steric Hindrance: In cases where the acyl group is particularly bulky, the exocyclic carbonyl can be sterically shielded, making the endocyclic carbonyl a more accessible site for nucleophilic attack, even with LiOOH.[7]

Solutions:

  • Ensure Formation of LiOOH: When performing hydrolytic cleavage to obtain the carboxylic acid, it is crucial to use a combination of LiOH and H₂O₂. The hydroperoxide anion (OOH⁻) is a softer, more selective nucleophile for the exocyclic amide carbonyl.[4][5][6]

  • Monitor Reaction Closely: Over-running the reaction or using excessively harsh conditions can promote byproduct formation. Monitor the reaction progress by TLC or HPLC and quench it as soon as the starting material is consumed.

Diagram: Hydrolytic Cleavage Pathways

cluster_0 N-Acyl-4-isopropyloxazolidin-2-one cluster_1 Reaction Pathways cluster_2 Products Start N-Acyl Auxiliary LiOOH LiOOH (LiOH + H₂O₂) (Desired Pathway) Start->LiOOH Exocyclic Attack LiOH LiOH alone (Side Reaction) Start->LiOH Endocyclic Attack Acid Chiral Carboxylic Acid + Recovered Auxiliary LiOOH->Acid Byproduct Hydroxyamide Byproduct LiOH->Byproduct

Caption: Desired vs. undesired hydrolytic cleavage pathways.

Issue 3: Workup Woes - Persistent Emulsions

Symptom: During the liquid-liquid extraction to separate the product and auxiliary, a stable emulsion forms between the aqueous and organic layers, making separation difficult or impossible.

Potential Causes:

  • Surfactant-like Molecules: The presence of both polar and non-polar functionalities in the reaction mixture, including the product, auxiliary, and byproducts, can lead to the formation of emulsions.[2]

  • Vigorous Shaking: Overly aggressive shaking of the separatory funnel can increase the surface area between the two phases, promoting emulsion formation.[2]

  • High pH: Strongly basic aqueous layers can sometimes contribute to emulsification.

Solutions:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, forcing organic components into the organic phase and helping to break the emulsion.[2]

  • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture can effectively separate the layers.

  • Filtration through Celite: Filtering the entire mixture through a pad of Celite can sometimes break the emulsion.[7]

Issue 4: Purification Puzzles - Co-elution of Byproducts

Symptom: During column chromatography, the desired product co-elutes with the chiral auxiliary or other byproducts.

Potential Causes:

  • Inappropriate Solvent System: The polarity of the eluent is not optimized to provide sufficient separation between the components.

  • Overloading the Column: Applying too much crude material to the column can lead to broad peaks and poor separation.

Solutions:

  • Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis with different solvent systems (e.g., various ratios of hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides good separation between your product, the auxiliary, and any byproducts. Aim for an Rf value of 0.2-0.4 for your target compound.[8][9]

  • Gradient Elution: If a single solvent system does not provide adequate separation, consider using a gradient elution on your column, starting with a less polar solvent system and gradually increasing the polarity.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.[1][10]

Table 1: Typical TLC Rf Values and Visualization

CompoundTypical Rf (Hexane/EtOAc 7:3)Visualization
N-Acyl Auxiliary~0.6-0.8UV active
Desired Carboxylic AcidBaseline (or streaking)Stains (e.g., KMnO₄)
Desired Alcohol~0.2-0.4Stains (e.g., KMnO₄)
This compound~0.3-0.5Stains (e.g., KMnO₄)
Hydroxyamide Byproduct~0.1-0.3Stains (e.g., KMnO₄)

Note: Rf values are highly substrate-dependent and should be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: What is the best method to remove the this compound auxiliary?

A1: The "best" method depends on the desired functional group in your final product.

  • For Carboxylic Acids: Hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is the most common and generally effective method.[3]

  • For Primary Alcohols: Reductive cleavage with lithium borohydride (LiBH₄) is a reliable method.[11]

  • For Aldehydes: Reductive cleavage to the alcohol followed by oxidation is a common two-step procedure.

Q2: I'm concerned about epimerization of my newly formed stereocenter. How can I minimize this risk?

A2: Epimerization is a valid concern, especially under harsh basic or acidic conditions. To minimize this risk:

  • Use the milder LiOOH for hydrolysis rather than stronger bases.

  • Keep the reaction temperature low (0 °C is standard).

  • Avoid prolonged exposure to strong acids or bases during workup. Neutralize the reaction mixture promptly.

Q3: Can I recover and reuse the this compound auxiliary?

A3: Yes, one of the advantages of using a chiral auxiliary is the ability to recover and reuse it. During the workup of the hydrolytic cleavage, the auxiliary is typically extracted into an organic solvent (like dichloromethane or ethyl acetate) from the basic aqueous layer before acidification.[12] The recovered auxiliary can then be purified by recrystallization or column chromatography.

Q4: My reaction involves a β-hydroxy carbonyl. Are there any specific byproducts I should be aware of?

A4: Yes, β-hydroxy carbonyl compounds can be susceptible to a retro-aldol reaction, especially under basic conditions.[13][14][15] This would lead to the cleavage of the carbon-carbon bond formed during the aldol reaction, resulting in the decomposition of your desired product. To mitigate this, use the mildest possible cleavage conditions and avoid excessive heat.

Q5: What are the key differences between using LiBH₄ and LiAlH₄ for reductive cleavage?

A5: Both reagents will reduce the N-acyl auxiliary to the corresponding primary alcohol. However, LiAlH₄ is a much stronger reducing agent and will also reduce other functional groups like esters and carboxylic acids. LiBH₄ is generally more chemoselective and is a safer reagent to handle. For most standard applications, LiBH₄ is the preferred reagent for reductive cleavage of the auxiliary.

Experimental Protocols

Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid using LiOOH

This protocol describes the standard procedure for removing the N-acyl-4-isopropyloxazolidin-2-one auxiliary to yield the corresponding chiral carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by the dropwise addition of an aqueous solution of lithium hydroxide monohydrate (2.0 equiv).

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C and monitor its progress by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent). The reaction is typically complete within 1-4 hours.

  • Quenching: Upon completion, quench the excess peroxide by adding a 1.5 M aqueous solution of sodium sulfite (Na₂SO₃) (5.0 equiv) and stir for 30 minutes at room temperature.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

    • Carefully acidify the aqueous layer to pH 1-2 with 1 M HCl.

    • Extract the desired carboxylic acid with ethyl acetate.

  • Purification: Dry the combined ethyl acetate extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude carboxylic acid can be further purified by column chromatography or recrystallization.

Diagram: Hydrolytic Cleavage and Work-up Workflow

Start 1. Dissolve N-Acyl Auxiliary in THF/H₂O Cool 2. Cool to 0 °C Start->Cool AddReagents 3. Add H₂O₂ and LiOH Cool->AddReagents Monitor 4. Monitor by TLC AddReagents->Monitor Quench 5. Quench with Na₂SO₃ Monitor->Quench Concentrate 6a. Remove THF Quench->Concentrate ExtractAux 6b. Extract Auxiliary (DCM) Concentrate->ExtractAux Acidify 6c. Acidify Aqueous Layer ExtractAux->Acidify ExtractProd 6d. Extract Product (EtOAc) Acidify->ExtractProd Purify 7. Purify Carboxylic Acid ExtractProd->Purify

Caption: Workflow for the hydrolytic removal of the auxiliary.

Protocol 2: Reductive Cleavage to a Primary Alcohol using LiBH₄

This protocol outlines the procedure for the reductive cleavage of the N-acyl-4-isopropyloxazolidin-2-one auxiliary to the corresponding chiral primary alcohol.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add lithium borohydride (LiBH₄) (2.0-3.0 equiv) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed (typically 2-6 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up:

    • Dilute the mixture with water and ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product, containing the desired alcohol and the chiral auxiliary, can be purified by column chromatography.

References

Technical Support Center: N-acylation of Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for troubleshooting the N-acylation of sterically hindered substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in forming amide bonds between sterically demanding carboxylic acids and amines. Here, we provide in-depth, field-proven insights and practical solutions to overcome common experimental hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be facing in the lab, offering explanations for the underlying causes and providing actionable steps to resolve them.

Question 1: My reaction shows low to no product yield. What are the primary causes and how can I fix this?

Answer:

Low or no product formation in sterically hindered amide couplings is a frequent challenge. The root cause often lies in the reduced nucleophilicity of the amine and the difficulty of the activated carboxylic acid to approach the amine's nitrogen atom due to bulky substituents.[1][2] Standard coupling conditions often fail in these scenarios.[3][4][5]

Here’s a systematic approach to troubleshoot this issue:

1. Assess the Activation of the Carboxylic Acid: Incomplete activation is a primary suspect.[1] For sterically hindered acids, the activating agent itself might face steric clashes, leading to a low concentration of the active species.

  • Solution: Switch to a more potent activating system. While standard reagents like DCC/DMAP or EDC/HOBt may be insufficient, consider using uranium/aminium or phosphonium salt-based coupling reagents known for their high reactivity.[1][6]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the go-to reagent for difficult couplings due to the formation of highly reactive OAt esters.[1][7]

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Another highly efficient reagent, particularly for hindered amino acids.[8]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent with reactivity comparable to HATU, but with non-explosive and less allergenic byproducts.[9]

2. Consider In Situ Acyl Fluoride Formation: Acyl fluorides are smaller than many activated ester intermediates, which can significantly reduce steric hindrance during the nucleophilic attack by the amine.[6] They are also highly reactive towards amines.[3][4][5][6]

  • Solution: Employ a one-pot protocol using a fluorinating agent. Reagents like BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) have proven effective for coupling hindered substrates where other methods have failed.[3][6] This approach often requires elevated temperatures to drive the reaction to completion.[4][5]

3. Enhance Amine Nucleophilicity: The steric bulk around the nitrogen atom can be compounded by electronic effects, making the amine a poor nucleophile.

  • Solution: For particularly unreactive amines, especially hindered anilines, deprotonation with a strong, non-nucleophilic base prior to the addition of the acylating agent can dramatically increase nucleophilicity.[10]

    • Bases to consider: Sodium hydride (NaH) or n-butyllithium (n-BuLi).

    • Solvent: Anhydrous aprotic solvents like THF or DMF are essential for this step.[10]

4. Optimize Reaction Conditions:

  • Temperature: While room temperature is a common starting point, hindered couplings often require thermal energy to overcome the activation barrier. Gentle heating (e.g., 40-80 °C) can significantly improve yields.[6][11] In some cases, reflux or microwave heating may be necessary.[3]

  • Solvent: Aprotic polar solvents like DMF, NMP, or DCM are generally good choices.[1][11]

  • Concentration: Ensure the reaction is not too dilute, as this can slow down the bimolecular reaction. A concentration range of 0.1-0.5 M is a reasonable starting point.[11]

Question 2: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?

Answer:

Side reactions can plague sterically hindered acylations, especially when forcing conditions are used. Here are some common side products and mitigation strategies:

  • Racemization: If your carboxylic acid has a chiral center at the α-position, there is a risk of epimerization during activation.

    • Solution: Use coupling additives known to suppress racemization, such as HOBt (Hydroxybenzotriazole) or OxymaPure.[1] Running the reaction at a lower temperature can also be beneficial.[1] Modern coupling reagents like HATU and COMU are designed to minimize racemization.[9]

  • Diacylation: This can occur if the newly formed amide is still nucleophilic enough to react with another molecule of the activated carboxylic acid. This is less common with highly hindered amines.[10]

    • Solution: Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture to avoid a large excess at any given point.[10]

  • O-Acylation: If your substrate contains other nucleophilic groups like hydroxyls or phenols, they can compete with the amine for the acylating agent.[10]

    • Solution: Employ chemoselective conditions. N-acylation can often be favored at lower temperatures.[10] Alternatively, protecting the other nucleophilic groups before the N-acylation step may be necessary.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best for my sterically hindered substrates?

There is no single "best" reagent, as the optimal choice depends on the specific substrates. However, for a starting point, HATU is widely regarded as a highly effective coupling reagent for sterically demanding couplings.[1][7] If HATU fails or gives unsatisfactory results, consider trying PyAOP or a COMU-type reagent.[8][9] For a different mechanistic approach, the in situ generation of acyl fluorides using BTFFH is a powerful alternative.[3][6]

Q2: Should I use an acid chloride or an acid anhydride?

For hindered substrates, acyl chlorides are generally more reactive than acid anhydrides.[10] However, their preparation can sometimes be harsh. If you do prepare the acyl chloride, using a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be beneficial. DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating agent.[10]

Q3: Are there any catalytic methods for the N-acylation of hindered substrates?

Yes, the field of catalytic direct amidation is evolving. Boron-based catalysts, such as boronic acids and borate esters, have shown promise in forming amide bonds directly from carboxylic acids and amines, with water as the only byproduct.[12][13][14][15] Some of these catalytic systems have been shown to be effective for hindered substrates.[12][13][16] These methods are considered "greener" as they avoid the use of stoichiometric activating agents.[14]

Q4: Can I use alternative, non-traditional methods for highly challenging substrates?

For exceptionally hindered amides where conventional coupling methods fail, some unconventional strategies have been developed. One such method involves the addition of Grignard reagents to isocyanates, which has been shown to be a robust solution for forming highly sterically congested amide bonds.[2][17] Another approach is metal-free transamidation, which allows for the direct conversion of an existing amide to a new one.[18]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Amide Coupling of a Hindered Carboxylic Acid and a Hindered Amine using HATU

This protocol is a standard starting point for difficult amide couplings.

  • To a solution of the sterically hindered carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM, to make a 0.1-0.5 M solution), add HATU (1.0-1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Add the sterically hindered amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated aqueous NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Acylation via In Situ Acyl Fluoride Generation with BTFFH

This protocol is adapted from a method shown to be highly effective for substrates that fail with standard coupling reagents.[3][6]

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sterically hindered carboxylic acid (1.3 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

  • Add BTFFH (1.5 equivalents) and DIPEA (4.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.

  • Add the sterically hindered amine (1.0 equivalent) to the reaction mixture.

  • Seal the reaction vessel and heat to 80 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction and perform an aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography.

Decision-Making Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low/No Yield in Hindered Amidation q1 Using standard coupling reagent (e.g., EDC/HOBt)? start->q1 sol1 Switch to Potent Reagent: HATU, PyAOP, or COMU q1->sol1 Yes q2 Still low yield with potent reagent? q1->q2 No sol1->q2 sol2 Try In Situ Acyl Fluoride Method (BTFFH) q2->sol2 Yes q3 Is the amine extremely unreactive (e.g., hindered aniline)? q2->q3 No sol2->q3 sol3 Deprotonate Amine with Strong Base (NaH, nBuLi) prior to coupling q3->sol3 Yes q4 Are reaction conditions optimized? q3->q4 No sol3->q4 sol4 Increase Temperature (40-80°C) Increase Concentration (0.1-0.5M) q4->sol4 No end Successful Coupling q4->end Yes sol4->end

Caption: Troubleshooting flowchart for low-yield N-acylation reactions.

Mechanism of Carboxylic Acid Activation with HATU

HATU_Mechanism cluster_0 Activation Step cluster_1 Coupling Step RCOOH R-COOH (Carboxylic Acid) ActiveEster R-COO-OAt (Highly Reactive Ester) RCOOH->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Amide R-CONR'R'' (Amide Product) ActiveEster->Amide + R'R''NH R2NH R'R''NH (Hindered Amine) R2NH->Amide

References

Effect of temperature on stereoselectivity with Evans auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Evans Auxiliaries

Welcome to the technical support center for stereoselective synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing Evans oxazolidinone auxiliaries. Here, we will move beyond simple protocols to explore the causal relationships between reaction parameters—specifically temperature—and stereochemical outcomes. Our goal is to empower you with the knowledge to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs): The Fundamentals of Temperature Control

This section addresses the foundational principles governing the high levels of stereocontrol achieved with Evans auxiliaries and the indispensable role of temperature.

Question 1: What is the mechanistic basis for stereocontrol in Evans auxiliary reactions?

Answer: The remarkable stereocontrol exerted by Evans auxiliaries stems from a highly organized, chelated transition state.[1] In the classic boron-mediated aldol reaction, for instance, the process involves several key steps:

  • Z-Enolate Formation: The N-acylated oxazolidinone is treated with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) to selectively form the (Z)-enolate.[2][3]

  • Chelated Pre-complex: The boron enolate forms a rigid six-membered ring pre-complex with the incoming aldehyde.

  • Zimmerman-Traxler Transition State: The reaction proceeds through a highly ordered, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[3][4]

  • Facial Shielding: The bulky substituent on the chiral auxiliary (e.g., isopropyl from valine or benzyl from phenylalanine) effectively shields one face of the enolate.[5] The aldehyde is thus directed to attack from the less sterically hindered face, leading to a predictable stereochemical outcome.[3][6] The minimization of dipole-dipole repulsion between the carbonyl groups of the auxiliary and the enolate further stabilizes the preferred transition state conformation.[5]

This combination of a well-defined enolate geometry and effective facial shielding is the source of the reaction's high diastereoselectivity.[6][7]

Zimmerman_Traxler Figure 1: Zimmerman-Traxler Transition State cluster_TS Chair-like Transition State B B(nBu)₂ O1 O B->O1 O_aldehyde O B->O_aldehyde C_enolate C O1->C_enolate C_aux C C_enolate->C_aux C_aldehyde C C_enolate->C_aldehyde C-C bond forming R_enolate R¹ (axial) C_enolate->R_enolate N_aux N C_aux->N_aux R_aux R_aux (Blocks Top Face) C_aux->R_aux N_aux->B C_aldehyde->O_aldehyde H_aldehyde H (axial) C_aldehyde->H_aldehyde R_aldehyde R² (equatorial) C_aldehyde->R_aldehyde caption Zimmerman-Traxler Model for Evans Aldol Reaction.

Zimmerman-Traxler Model for Evans Aldol Reaction.

Question 2: Why are cryogenic temperatures (e.g., -78 °C) almost always required for these reactions?

Answer: The use of cryogenic temperatures is critical for several reasons, all related to controlling the kinetics of the reaction and preventing unwanted side reactions:

  • Maximizing Kinetic Control: Stereoselective reactions rely on the energy difference (ΔΔG‡) between the two diastereomeric transition states (one leading to the desired product, the other to the undesired). According to the Eyring equation, the ratio of products is exponentially dependent on this energy difference and inversely dependent on temperature. Lowering the temperature amplifies the effect of even small energy differences between transition states, thus maximizing the formation of the product from the lower-energy pathway (kinetic product) and enhancing diastereoselectivity.[8]

  • Enolate Stability: Lithium enolates, in particular, can be unstable at higher temperatures. Above 0 °C, they may decompose, potentially through a ketene pathway, leading to reduced yields.[9]

  • Preventing Enolate Equilibration: Low temperatures lock the kinetically formed (Z)-enolate, preventing it from equilibrating to the thermodynamically favored (E)-enolate, which would lead to the undesired anti-aldol product.

  • Suppressing Retro-Aldol Reactions: The aldol addition is a reversible reaction. Low temperatures disfavor the reverse (retro-aldol) reaction, which can scramble stereocenters and reduce the overall diastereomeric excess (d.e.).[10] Forcing conditions with lithium enolates, such as warming, can induce the retro-aldol reaction.[10]

  • Controlling Aggregation States: For lithium enolates, temperature influences the aggregation state. While reactive dimeric enolates are favored at low temperatures, warming can lead to the formation of less reactive tetrameric aggregates, slowing or stalling the desired reaction.[10]

Troubleshooting Guide: Diagnosing and Solving Stereoselectivity Issues

This section is formatted to address specific problems you might encounter during your experiments, with a focus on temperature-related causes and solutions.

Problem 1: "My diastereoselectivity (d.e.) is significantly lower than reported in the literature. What are the most likely temperature-related causes?"

Answer: This is a common issue, often traceable to subtle deviations in temperature control.

  • Cause A: Inaccurate Temperature Monitoring. The internal temperature of the reaction flask can be significantly different from the bath temperature, especially during reagent addition.

    • Solution: Always use a calibrated, low-temperature internal thermometer. Ensure the probe tip is submerged in the reaction mixture but not touching the flask walls. Add reagents slowly and sub-surface to dissipate any exothermic effects and maintain a stable internal temperature.

  • Cause B: Enolate Formation Temperature Was Too High. The selective formation of the (Z)-enolate is paramount. If the deprotonation is performed at a temperature higher than optimal (e.g., -40 °C instead of -78 °C), you may form a mixture of (Z)- and (E)-enolates, which will erode your diastereoselectivity.

    • Solution: Pre-cool the substrate solution to the target temperature (typically -78 °C, a dry ice/acetone bath) before the slow, dropwise addition of the base (e.g., LDA, NaHMDS).[11][12]

  • Cause C: The Reaction Mixture Warmed Up Before or During Aldehyde/Electrophile Addition. Allowing the enolate solution to warm before the electrophile is added can lead to equilibration or decomposition.[9] Similarly, adding the electrophile too quickly can create localized "hot spots."

    • Solution: Ensure the enolate solution is maintained at a stable cryogenic temperature. Add the aldehyde or alkylating agent dropwise as a pre-cooled solution (if practical) to maintain thermal control.

  • Cause D: Quenching at an Elevated Temperature. The stereochemical integrity of the product is not guaranteed until the reaction is properly quenched. The tetrahedral intermediate formed after the addition can undergo retro-aldol or epimerization if the reaction is allowed to warm before quenching.

    • Solution: Quench the reaction at the reaction temperature (e.g., -78 °C) by adding the appropriate quenching solution (e.g., saturated aq. NH₄Cl) before removing the flask from the cooling bath.

Troubleshooting Workflow for Low Diastereoselectivity.

Problem 2: "My reaction is sluggish or incomplete at -78 °C. Can I warm it to 0 °C or room temperature to push it to completion?"

Answer: While tempting, warming the reaction is a high-risk strategy that often compromises stereoselectivity more than it improves conversion.

  • The Risk: As discussed, increasing the temperature reduces the kinetic preference for the desired diastereomer, directly lowering your d.e.[9] It also increases the risk of side reactions like retro-aldol and enolate decomposition.[9][10] Paradoxically, for some lithium enolates, warming can accelerate the formation of unreactive aggregates, which may not improve the reaction rate at all.[10]

  • Better Solutions:

    • Increase Reaction Time: The most common and safest solution is to simply allow the reaction to stir for a longer period at the optimal low temperature. Monitor by TLC or LCMS until the starting material is consumed.

    • Verify Reagent Quality: Incomplete conversion is often due to inactive reagents. Ensure the base (e.g., LDA) was freshly prepared or properly titrated. Check the purity of the aldehyde, as impurities can inhibit the reaction. Ensure rigorously anhydrous conditions.

    • Slight Temperature Increase (Use with Caution): If necessary, a modest and carefully controlled increase in temperature to -40 °C (dry ice/acetonitrile bath) may be acceptable for some systems, but this should be your last resort.[10] It is crucial to analyze the d.e. at this new temperature to ensure it remains acceptable for your synthetic goals.

Data & Protocols

Table 1: Representative Effect of Temperature on Diastereoselectivity

The following data illustrates the typical impact of reaction temperature on the diastereomeric excess (d.e.) for an Evans auxiliary-mediated alkylation. Note how selectivity drops as the temperature increases.

EntryElectrophileBaseTemperature (°C)Diastereomeric Ratio (d.r.)Reference
1Benzyl bromideLDA-78>99:1[13]
2Benzyl bromideLDA090:10[13]
3Ethyl iodideNaHMDS-7894:6[14]
4Allyl iodideNaN(TMS)₂-7898:2[12]
Protocol: General Procedure for a Temperature-Controlled Evans Aldol Reaction

This protocol provides a detailed methodology for the reaction between N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and isobutyraldehyde, emphasizing critical temperature checkpoints.

Materials:

  • N-propionyl oxazolidinone (1.0 equiv)

  • Dichloromethane (anhydrous)

  • Dibutylboron triflate (Bu₂BOTf, 1.1 equiv)

  • Diisopropylethylamine (DIPEA, 1.2 equiv)

  • Isobutyraldehyde (1.5 equiv)

  • Methanol, Saturated aq. NH₄Cl, Saturated aq. NaHCO₃

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve the N-propionyl oxazolidinone in anhydrous dichloromethane (0.1 M).

  • Initial Cooling: Cool the solution to 0 °C using an ice-water bath. Add DIPEA dropwise.

  • Enolate Formation: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Insert a digital thermometer to monitor the internal temperature.

  • Once the internal temperature is stable at -78 °C, add Bu₂BOTf dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Aldehyde Addition: Add the isobutyraldehyde dropwise over 15 minutes, again maintaining an internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LCMS.

  • Quenching: While the flask is still in the -78 °C bath, quench the reaction by the slow addition of a pH 7 phosphate buffer, followed by methanol.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Dilute with water and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated aq. NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR analysis or chiral HPLC.

References

Technical Support Center: Alternative Methods for Evans Auxiliary Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chiral auxiliary removal. This guide is designed for researchers, scientists, and drug development professionals who utilize Evans auxiliaries in their synthetic workflows. While the standard lithium hydroperoxide (LiOH/H₂O₂) cleavage is robust, certain substrates or desired functionalities may necessitate alternative approaches.[1] This resource provides in-depth troubleshooting for common issues and details alternative protocols to expand your synthetic toolbox.

Frequently Asked Questions (FAQs)

Q1: My standard LiOH/H₂O₂ cleavage is failing or giving low yields. What are the common causes?

A: Incomplete cleavage with the standard LiOH/H₂O₂ protocol is a frequent issue. Several factors can contribute to this:

  • Reagent Quality and Stoichiometry: Ensure your hydrogen peroxide solution has not degraded and that you are using a sufficient excess of both LiOH and H₂O₂.[1] Typically, 2-3 equivalents of LiOH and 4-5 equivalents of H₂O₂ are recommended.[1]

  • Reaction Temperature: While the reaction is often initiated at 0 °C to control the initial exotherm, allowing it to warm to room temperature may be necessary for complete conversion.[2] For particularly stubborn substrates, gentle heating might be required, but this should be approached with caution to avoid side reactions.

  • Steric Hindrance: Highly substituted N-acyl oxazolidinones can be sterically hindered, slowing down the nucleophilic attack at the acyl carbonyl.[1][3] In these cases, extended reaction times or alternative, less hindered nucleophiles may be necessary.[3]

  • Solvent Choice: A mixture of THF and water is standard.[1] If your substrate has poor solubility, consider alternative solvent systems, but be mindful of potential side reactions.

Q2: I'm observing a significant amount of a byproduct that appears to be the result of attack at the auxiliary's carbamate carbonyl. How can I improve selectivity?

A: This is a classic problem of regioselectivity. While LiOOH preferentially attacks the exocyclic acyl carbonyl, LiOH can favor attack at the endocyclic carbamate carbonyl, leading to the destruction of the auxiliary.[4][5][6][7][8]

  • Mechanism Insight: Computational studies suggest that while initial nucleophilic attack for both LiOH and LiOOH may occur at the less hindered endocyclic carbonyl, the subsequent reaction pathway dictates the final product. For LiOOH, the decomposition barrier of the tetrahedral intermediate is high, favoring the exocyclic cleavage pathway.[4][7]

  • Troubleshooting:

    • Lowering the temperature can sometimes improve selectivity by favoring the kinetically controlled product.

    • Using a less basic nucleophile can also shift the equilibrium towards the desired cleavage. Lithium hydroperoxide (LiOOH) is inherently less basic than lithium hydroxide (LiOH).[3]

    • Alternative Nucleophiles: Consider reagents like lithium benzyloxide (LiOBn) or lithium benzylmercaptide (LiSBn), which have shown high selectivity for exocyclic cleavage.[4][6][7][8]

Q3: My product is sensitive to strongly basic or oxidative conditions. What are some milder alternatives for auxiliary removal?

A: For sensitive substrates, it is crucial to move beyond hydrolytic methods. Reductive and transesterification methods offer milder alternatives.

  • Reductive Cleavage:

    • To yield the primary alcohol: Lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reduce the N-acyl group to the corresponding primary alcohol.[3][9][10] This is a valuable method when the alcohol is the desired product.

    • To yield the aldehyde: More controlled reduction can be achieved with reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

  • Transesterification:

    • With Magnesium Methoxide: This method is particularly useful for generating methyl esters under non-hydrolytic conditions.

    • With Catalytic Sodium Methoxide: In the presence of an acyl acceptor like dimethyl carbonate, catalytic sodium methoxide can efficiently cleave the auxiliary to provide the methyl ester.[11]

Troubleshooting Guides

Issue 1: Incomplete Reaction and/or Low Yield

This is one of the most common challenges. Before resorting to alternative methods, systematically troubleshoot your current protocol.

Troubleshooting Workflow for Incomplete Cleavage

start Incomplete Cleavage Observed reagent_check Verify Reagent Quality & Stoichiometry (Fresh H₂O₂, adequate excess of reagents) start->reagent_check temp_time Optimize Reaction Conditions (Increase temperature/time) reagent_check->temp_time Reagents OK end_fail Persistent Issues reagent_check->end_fail Reagents Degraded sterics Assess Steric Hindrance temp_time->sterics Still Incomplete end_success Successful Cleavage temp_time->end_success Complete alternative Consider Alternative Cleavage Method sterics->alternative Highly Hindered sterics->end_success Not Hindered, Optimization Worked alternative->end_success

Caption: A decision-making workflow for troubleshooting incomplete chiral auxiliary cleavage.

Issue 2: Epimerization of the α-Stereocenter

The newly formed stereocenter can be susceptible to epimerization under basic conditions, especially if the α-proton is acidic.

  • Causality: Strong bases like LiOH can deprotonate the α-position, leading to racemization.

  • Solutions:

    • Milder Nucleophiles: Switch to less basic conditions. Transesterification with magnesium methoxide or the use of LiOOH (which is less basic than LiOH) can mitigate this issue.[3]

    • Careful pH Control During Workup: Ensure that the reaction mixture is not kept at a high pH for extended periods. Quench the reaction promptly and proceed with the workup.

    • Reductive Cleavage: Reductive methods are generally not prone to causing epimerization at the α-carbon.

Alternative Protocols: Step-by-Step Guides

Protocol 1: Reductive Cleavage to the Primary Alcohol with LiBH₄

This protocol is ideal for converting the N-acyl oxazolidinone directly to the corresponding chiral alcohol.

Experimental Workflow

dissolve Dissolve N-acyl oxazolidinone in anhydrous THF at 0 °C add_libh4 Add LiBH₄ solution (in THF) dropwise dissolve->add_libh4 warm_rt Warm to Room Temperature and stir until completion (TLC) add_libh4->warm_rt quench Quench carefully with aqueous NH₄Cl at 0 °C warm_rt->quench extract Extract with EtOAc or CH₂Cl₂ quench->extract purify Purify by Column Chromatography extract->purify

Caption: A generalized experimental workflow for the reductive removal of an Evans auxiliary.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-acyl oxazolidinone (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of lithium borohydride (LiBH₄, ~2-3 equivalents) in THF to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Extraction: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The aqueous layer will contain the recovered chiral auxiliary.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude alcohol by silica gel column chromatography.

Protocol 2: Transesterification to the Methyl Ester with Magnesium Methoxide (Mg(OMe)₂)

This method provides a non-hydrolytic route to the methyl ester, which is particularly useful for base-sensitive substrates.

Step-by-Step Methodology:

  • Preparation of Mg(OMe)₂: Prepare a solution of magnesium methoxide by reacting magnesium turnings with anhydrous methanol under an inert atmosphere.

  • Reaction Setup: Dissolve the N-acyl oxazolidinone (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) or THF.

  • Addition of Reagent: Add the freshly prepared solution of Mg(OMe)₂ (~1.5 equivalents) to the substrate solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quenching: Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Workup and Extraction: Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Purification: After filtration and concentration, purify the crude methyl ester by silica gel column chromatography.

Protocol 3: Copper(II)-Catalyzed Removal

For certain substrates, Lewis acid-catalyzed cleavage can be effective. Copper(II) complexes have been shown to catalyze the removal of the auxiliary under mild conditions.[12][13][14] This method is still under development and may require optimization for specific substrates.

General Considerations:

  • Catalyst Choice: Copper(II) acetate or copper(II) triflate are common starting points.[13][14] Chiral bis(oxazoline) copper(II) complexes have also been used.[12]

  • Solvent: Aprotic solvents like dichloromethane or THF are typically used.

  • Nucleophile: The reaction often involves an alcohol as the nucleophile to generate the corresponding ester.

Illustrative Procedure (subject to optimization):

  • Reaction Setup: To a solution of the N-acyl oxazolidinone (1 equivalent) and an alcohol (e.g., methanol, ~5-10 equivalents) in dichloromethane, add the copper(II) catalyst (e.g., Cu(OAc)₂, 10 mol%).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Workup: Filter the reaction mixture through a pad of silica gel to remove the catalyst, and then concentrate the filtrate.

  • Purification: Purify the product by column chromatography.

Advanced Alternative Methods

For highly specialized applications or particularly challenging substrates, more advanced methods are emerging:

Photoredox-Mediated Removal

Recent advances in photoredox catalysis have opened up new avenues for chemical transformations, including the cleavage of robust bonds.[15][16][17][18] While not yet a standard method for Evans auxiliary removal, the principles of photoredox catalysis could be applied to develop novel, mild cleavage protocols. This would likely involve the generation of a radical intermediate from the N-acyl oxazolidinone, followed by a subsequent reaction to release the desired product. This remains an active area of research.

Data Summary Table for Alternative Methods

Cleavage MethodReagentsProduct Functional GroupKey AdvantagesPotential Issues
Standard Hydrolysis LiOH / H₂O₂Carboxylic AcidRobust, well-established[1][19][20]Base sensitivity, epimerization, O₂ evolution[9][19]
Reductive Cleavage LiBH₄ or LiAlH₄Primary AlcoholMild, avoids basic hydrolysis[3][9]Reduces other functional groups[9]
Transesterification Mg(OMe)₂Methyl EsterNon-hydrolytic, mildRequires preparation of Mg(OMe)₂
Catalytic Transesterification NaOMe (cat.), DMCMethyl EsterMild, catalytic base[11]May require elevated temperatures
Copper(II)-Catalyzed Cu(II) salt, AlcoholEsterLewis acidic, potentially mildSubstrate-dependent, requires optimization[12][13][14]

References

Validation & Comparative

A Comparative Guide to Evans Auxiliaries and Oppolzer's Sultam in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the ability to reliably and predictably install stereocenters is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust and versatile strategy for achieving high levels of stereocontrol. Among the pantheon of these powerful tools, Evans oxazolidinone auxiliaries and Oppolzer's camphorsultam have established themselves as preeminent choices, each with a distinct profile of reactivity and application. This guide provides an in-depth, objective comparison of these two classes of chiral auxiliaries, supported by experimental data, to inform their selection and application in research and development.

The Foundational Principle: Chiral Auxiliaries in Stereocontrol

A chiral auxiliary is a chiral molecule that is transiently incorporated into a prochiral substrate. Its inherent chirality directs the stereochemical course of a subsequent reaction, leading to the formation of one diastereomer in preference to others. Following the stereoselective transformation, the auxiliary is cleaved from the product and can, in ideal scenarios, be recovered and reused. The success of a chiral auxiliary is judged by its ability to provide high diastereoselectivity, ensure high chemical yields, and be readily attached and removed under mild conditions.[1][2]

Evans Oxazolidinone Auxiliaries: The Power of Acyclic Stereocontrol

Mechanism of Stereodirection: The Zimmerman-Traxler Model in Action

In aldol reactions, the formation of a boron-chelated six-membered ring transition state, as described by the Zimmerman-Traxler model, is key to the high diastereoselectivity observed.[4] The chelation fixes the geometry of the enolate and the incoming aldehyde, minimizing steric interactions and favoring the formation of the syn-aldol product.[5]

Diagram: Evans Auxiliary Mediated Aldol Reaction Workflow

Evans_Aldol_Workflow cluster_attachment Attachment cluster_reaction Diastereoselective Reaction cluster_cleavage Cleavage Acylation Acylation of Oxazolidinone Enolate_Formation Enolate Formation (e.g., Bu2BOTf, Et3N) Acylation->Enolate_Formation N-Acyl Oxazolidinone Aldehyde_Addition Aldehyde Addition Enolate_Formation->Aldehyde_Addition Z-Enolate Diastereomeric_Product Diastereomerically Enriched Adduct Aldehyde_Addition->Diastereomeric_Product Cleavage Cleavage of Auxiliary (e.g., LiOH/H2O2) Diastereomeric_Product->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for an asymmetric aldol reaction using an Evans auxiliary.

Oppolzer's Sultam: Rigid Bicyclic Control

Developed by Wolfgang Oppolzer, camphorsultam is a chiral auxiliary derived from naturally occurring camphor.[6] Its rigid, bicyclic structure provides a well-defined chiral environment, leading to high levels of asymmetric induction in a variety of transformations.[6][7] Like Evans auxiliaries, both enantiomers of Oppolzer's sultam are commercially available.

The stereochemical outcome of reactions employing Oppolzer's sultam is dictated by the steric hindrance imposed by the camphor skeleton. The sulfonyl group plays a crucial role in chelating Lewis acids and orienting the reacting partners, while the bulky camphor framework blocks one face of the substrate.

Mechanism of Stereodirection: Chelation and Steric Shielding

In Diels-Alder reactions, for instance, the N-enoyl sultam coordinates to a Lewis acid, which activates the dienophile and locks its conformation. The camphor moiety then effectively shields one face, directing the approach of the diene to the opposite face, resulting in high diastereoselectivity.[8][9] A similar principle of chelation and steric blockade governs the stereochemical outcome of aldol additions and alkylations.[6][7][8]

Diagram: Oppolzer's Sultam Mediated Diels-Alder Reaction Workflow

Oppolzer_Diels_Alder_Workflow cluster_attachment Attachment cluster_reaction Diastereoselective Reaction cluster_cleavage Cleavage Acylation Acylation of Oppolzer's Sultam Lewis_Acid_Activation Lewis Acid Activation (e.g., Et2AlCl) Acylation->Lewis_Acid_Activation N-Enoyl Sultam Diene_Addition Diene Addition Lewis_Acid_Activation->Diene_Addition Activated Dienophile Cycloadduct Diastereomerically Enriched Cycloadduct Diene_Addition->Cycloadduct Cleavage Cleavage of Auxiliary (e.g., LiAlH4) Cycloadduct->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for an asymmetric Diels-Alder reaction using Oppolzer's sultam.

Head-to-Head Comparison: Performance in Key Transformations

The choice between Evans auxiliaries and Oppolzer's sultam often depends on the specific transformation and the desired stereochemical outcome. Below is a comparative summary of their performance in aldol reactions, alkylations, and Diels-Alder reactions, supported by representative experimental data.

Asymmetric Aldol Reactions

Both auxiliaries are highly effective in promoting diastereoselective aldol reactions. Evans auxiliaries, particularly with boron enolates, are renowned for their exceptional control in generating syn-aldol products.[5] Oppolzer's sultam can also provide high levels of diastereoselectivity, and interestingly, the stereochemical outcome (syn or anti) can sometimes be influenced by the choice of Lewis acid and its stoichiometry.[6][8]

AuxiliaryLewis AcidAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Evans Oxazolidinone Bu₂BOTf, Et₃NIsobutyraldehyde>99:185
Bu₂BOTf, Et₃NBenzaldehyde>99:190
Oppolzer's Sultam TiCl₄, (-)-SparteineIsobutyraldehyde95:585
Et₂BOTfIsobutyraldehyde2:98-
TiCl₄Benzaldehyde>98:291

Data compiled from representative literature reports.[10]

Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates derived from both auxiliaries proceeds with high diastereoselectivity. The bulky nature of the auxiliaries effectively directs the incoming electrophile to the less hindered face of the enolate.

AuxiliaryBaseElectrophileDiastereomeric RatioYield (%)
Evans Oxazolidinone NaN(TMS)₂Allyl iodide98:261-77
LDABenzyl bromide>99:180-95
Oppolzer's Sultam NaHMDSMethyl iodide>98:285-95
n-BuLiBenzyl bromide>95:570-85

Data compiled from representative literature reports.[7][9][11][12][13]

Asymmetric Diels-Alder Reactions

Both auxiliaries have been successfully employed in asymmetric Diels-Alder reactions to control the facial selectivity of the dienophile. The choice of Lewis acid is often crucial for achieving high levels of stereocontrol.

AuxiliaryLewis AcidDieneDiastereomeric Ratio (endo:exo)Yield (%)
Evans Oxazolidinone Me₂AlClIsoprene>95:580-90
Et₂AlClCyclopentadiene>99:185-95
Oppolzer's Sultam Et₂AlClCyclopentadiene>98:290
TiCl₄1,3-Butadiene>95:575-85

Data compiled from representative literature reports.[4][8][9][14]

Cleavage of the Auxiliaries: Recovering the Product and Recycling the Director

A critical step in the use of any chiral auxiliary is its removal from the product. A variety of methods have been developed for the cleavage of both Evans oxazolidinones and Oppolzer's sultams, allowing for the isolation of a range of functional groups.

Cleavage of Evans Auxiliaries

Evans auxiliaries can be cleaved under various conditions to yield carboxylic acids, alcohols, aldehydes, and amides.

  • Hydrolytic Cleavage (LiOH/H₂O₂): This is a common method to obtain the corresponding carboxylic acid. It is important to note that this reaction can evolve oxygen, which presents a safety hazard on a larger scale.[5][10][15]

  • Reductive Cleavage (LiAlH₄, LiBH₄): These reagents cleave the auxiliary to provide the corresponding primary alcohol.

  • Other Methods: Transesterification with alkoxides can yield esters, and reaction with Weinreb's reagent can provide the corresponding Weinreb amide.

Cleavage of Oppolzer's Sultams

Oppolzer's sultams are also readily cleaved to provide a variety of functional groups.

  • Reductive Cleavage (LiAlH₄, L-Selectride®): These are common methods for obtaining the corresponding primary alcohol.

  • Hydrolytic Cleavage (LiOH, KOH): Basic hydrolysis can be used to generate the carboxylic acid, although this sometimes requires harsher conditions than for Evans auxiliaries.

  • Other Methods: Similar to Evans auxiliaries, transesterification and other nucleophilic cleavage methods can be employed to access a range of derivatives.

Experimental Protocols

Asymmetric Aldol Reaction with an Evans Auxiliary

Materials:

  • N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Isobutyraldehyde

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C, add Bu₂BOTf (1.1 eq) followed by the dropwise addition of Et₃N (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Cool the solution to -78 °C and add isobutyraldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C over 1 hour.

  • Quench the reaction with a pH 7 phosphate buffer.

  • Extract the product with DCM, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • Purify the crude product by flash chromatography to yield the syn-aldol adduct.

Asymmetric Diels-Alder Reaction with Oppolzer's Sultam

Materials:

  • N-Crotonyl-(2R)-bornane-10,2-sultam

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (Et₂AlCl)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of N-crotonyl-(2R)-bornane-10,2-sultam (1.0 eq) in anhydrous DCM at -78 °C, add Et₂AlCl (1.2 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add freshly cracked cyclopentadiene (3.0 eq) dropwise.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • Purify the crude product by flash chromatography to yield the Diels-Alder adduct.

Conclusion: A Matter of Strategic Choice

Both Evans oxazolidinones and Oppolzer's sultam are exceptionally powerful and reliable chiral auxiliaries that have proven their utility in a vast array of synthetic applications. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific reaction, the desired stereochemical outcome, and practical considerations such as the ease of cleavage to the desired functional group. Evans auxiliaries are often the go-to choice for highly predictable syn-selective aldol reactions, while the rigid framework of Oppolzer's sultam provides excellent stereocontrol in a broader range of cycloadditions and other transformations. A thorough understanding of their respective mechanisms, performance profiles, and practical handling is essential for any researcher aiming to master the art of asymmetric synthesis.

References

A Head-to-Head Battle of Chiral Auxiliaries: 4-Isopropyloxazolidin-2-one vs. Pseudoephedrine in Asymmetric Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity, the choice of a chiral auxiliary is a critical decision that can define the success of a synthetic campaign. Among the most reliable and storied strategies is the use of temporarily incorporated chiral molecules to direct the stereochemical outcome of a reaction. This guide provides an in-depth, data-driven comparison of two titans in the field: the Evans auxiliary, specifically (4R)-4-isopropyloxazolidin-2-one, and the Myers auxiliary, derived from pseudoephedrine.

This analysis is designed for researchers, scientists, and drug development professionals, offering a nuanced perspective on the advantages and practical considerations of each auxiliary, moving beyond simple preference to a rationale grounded in experimental evidence.

The Contenders: A Brief Introduction

4-Isopropyloxazolidin-2-one , a member of the Evans oxazolidinone family, has been a gold standard in asymmetric synthesis for decades.[1][2] Its rigid structure and predictable stereochemical control, primarily governed by steric hindrance, have made it a go-to tool for a multitude of transformations, including aldol reactions and, most notably for this guide, enolate alkylations.[1][3] The auxiliary works by creating a sterically biased environment around a prochiral enolate, forcing an incoming electrophile to approach from the less hindered face.

Pseudoephedrine , an inexpensive and readily available commodity chemical, was later popularized by Andrew G. Myers as a highly practical and efficient chiral auxiliary.[4][5] Its effectiveness stems from a chelation-controlled mechanism where a lithium enolate is held in a rigid conformation, exposing one face to electrophilic attack.[6] This system has gained significant traction due to its high diastereoselectivity, broad substrate scope, and the operational simplicity of its protocols.[5][7]

Performance Showdown: A Data-Driven Comparison

The efficacy of a chiral auxiliary is judged on several key metrics: the stereoselectivity it imparts, the chemical yield of the reaction, the ease of its attachment and subsequent removal, and the breadth of its applicability.

Stereoselectivity and Yield

Both auxiliaries consistently deliver excellent levels of diastereoselectivity in the alkylation of enolates, often exceeding 95% diastereomeric excess (de).[2][5]

With the Evans auxiliary , the stereochemical outcome is dictated by the bulky isopropyl group at the C4 position, which effectively shields one face of the corresponding (Z)-enolate.[1][8] This steric control leads to reliably high diastereoselectivity across a range of electrophiles.

Pseudoephedrine amides achieve their remarkable selectivity through a different mechanism. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), a rigid, chelated (Z)-enolate is formed where the lithium cation is coordinated to both the enolate oxygen and the auxiliary's hydroxyl group.[6][9] This rigidifies the transition state and directs the electrophile to the face opposite the auxiliary's methyl group.[1] The addition of lithium chloride (LiCl) is often crucial, as it breaks up enolate aggregates, enhancing reactivity and ensuring high selectivity.[5][10][11]

Table 1: Comparative Performance in Asymmetric Alkylation

AuxiliarySubstrate (N-Acyl Derivative)ElectrophileYield (%)Diastereomeric Ratio (dr) / de (%)Reference
(S)-4-Isopropyloxazolidin-2-one N-PropionylBenzyl bromide92>99:1 (dr)[2]
(S)-4-Isopropyloxazolidin-2-one N-PropionylEthyl iodide53-[2]
(+)-Pseudoephedrine N-PropionylBenzyl bromide90 (recrystallized)≥99% (de)[5]
(+)-Pseudoephedrine N-Propionyln-Butyl iodide80 (recrystallized)≥99% (de)[5]
(+)-Pseudoephedrine N-ButyrylIsopropyl iodide88>98:2 (dr)[6]
(+)-Pseudoephedrine α-MethylbutyramideAllyl Bromide9295:5 (dr)[6]

As the data indicates, both systems provide high yields and selectivities. A notable advantage of the pseudoephedrine system is that the resulting alkylated amides are often highly crystalline, which allows for easy purification and enhancement of diastereomeric excess to ≥99% through a single recrystallization.[5][12]

Practical Considerations: Attachment and Cleavage

The lifecycle of a chiral auxiliary—its attachment to the substrate and its eventual removal—is a critical factor in its overall utility and practicality.

Auxiliary Attachment (Acylation)

This compound : Acylation typically requires deprotonation with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) followed by the addition of an acyl chloride.[13] Milder methods using triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) have also been developed.[14]

Pseudoephedrine : This auxiliary is readily acylated under mild conditions using acyl chlorides or anhydrides to form the corresponding tertiary amides in high yields.[4][5] This operational simplicity is a significant advantage.

G cluster_0 Auxiliary Attachment (Acylation) Auxiliary Auxiliary Acylated_Auxiliary N-Acyl Auxiliary Auxiliary->Acylated_Auxiliary Base (e.g., n-BuLi or Et3N) Acyl_Source Acyl Chloride / Anhydride Acyl_Source->Acylated_Auxiliary

Caption: General workflow for chiral auxiliary acylation.

Auxiliary Cleavage

The ability to gently remove the auxiliary and unmask the desired chiral product is paramount. Here, pseudoephedrine offers remarkable versatility.

This compound : The N-acyl bond can be cleaved under various conditions to yield different functional groups. The most common method is hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) to afford the carboxylic acid.[15] Reductive cleavage with agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol.[16]

Pseudoephedrine : A standout advantage of the Myers auxiliary is the ability to transform the alkylated amide into carboxylic acids, alcohols, aldehydes, or ketones, often in a single operation, while recovering the auxiliary for reuse.[4][5][17]

  • Carboxylic Acids : Achieved through acidic (e.g., H₂SO₄) or basic (e.g., tetrabutylammonium hydroxide) hydrolysis.[6]

  • Alcohols : Mild reduction with reagents like lithium amidotrihydroborate (LAB) provides the primary alcohol.[18]

  • Aldehydes and Ketones : Can also be accessed through specific reductive or additive procedures.[4]

G cluster_1 Auxiliary Cleavage & Product Formation Alkylated_Product Alkylated N-Acyl Auxiliary Carboxylic_Acid Carboxylic_Acid Alkylated_Product->Carboxylic_Acid Hydrolysis (e.g., LiOH/H₂O₂ or H₂SO₄) Alcohol Alcohol Alkylated_Product->Alcohol Reduction (e.g., LiBH₄ or LAB) Aldehyde_Ketone Aldehyde / Ketone Alkylated_Product->Aldehyde_Ketone Specific Reagents Recovered_Auxiliary Recovered Auxiliary Carboxylic_Acid->Recovered_Auxiliary Alcohol->Recovered_Auxiliary Aldehyde_Ketone->Recovered_Auxiliary

References

Limitations of using 4-isopropyloxazolidin-2-one in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Asymmetric Synthesis: Evaluating the Limitations of 4-Isopropyloxazolidin-2-one and Its Alternatives

For decades, the Evans' chiral auxiliaries, particularly (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and its valine-derived counterpart, this compound, have been the gold standard in asymmetric synthesis.[1] Their rigid structure and predictable facial shielding offer a reliable method for controlling stereochemistry in a multitude of C-C bond-forming reactions.[2][3] However, the seasoned synthetic chemist understands that no single tool is perfect for every task. A deep appreciation of the limitations of these trusted auxiliaries is paramount for efficient problem-solving and the strategic design of complex synthetic routes.

This guide provides a critical evaluation of the inherent drawbacks of using this compound, comparing its performance with leading alternatives through the lens of experimental data and established protocols.

Core Limitations of Evans' Oxazolidinone Auxiliaries

The utility of this compound is primarily challenged by two key factors: the conditions required for its removal and steric constraints in the bond-forming reaction itself.

1. Harsh Cleavage Conditions: The most significant drawback is the robust nature of the N-acyl imide bond. To liberate the desired chiral product, chemists must often resort to harsh reaction conditions that are incompatible with sensitive functional groups.

  • Saponification (LiOH/H₂O₂): The most common method involves nucleophilic attack by the hydroperoxide anion.[1] While effective, this protocol is strongly basic and oxidative, posing a risk to base-labile groups and oxidizable moieties elsewhere in the molecule. During scale-up, the use of hydrogen peroxide can also introduce safety concerns, including the evolution of oxygen gas.[4]

  • Reductive Cleavage (LiAlH₄, LiBH₄): These methods cleave the auxiliary to furnish the corresponding chiral alcohol. This is a highly useful transformation, but it limits the synthetic endpoint to the alcohol oxidation state, precluding direct access to the carboxylic acid, ester, or amide.

  • Lewis Acid-Catalyzed Transesterification: Milder methods using Lewis acids like Yb(OTf)₃ have been developed to form esters and other derivatives.[5] While a significant improvement, these may still require elevated temperatures or specific catalysts that may not be universally compatible.

2. Steric Hindrance: The bulky isopropyl group that so effectively directs stereochemistry can also impede the approach of sterically demanding electrophiles, leading to lower yields or sluggish reaction rates. While excellent for reactions with primary alkyl halides or simple aldehydes, its performance can suffer with more complex or hindered reaction partners.

Comparative Analysis of Leading Chiral Auxiliaries

The limitations of Evans' auxiliaries spurred the development of alternative systems, each with a unique profile of advantages and disadvantages.

Chiral AuxiliaryPrimary ApplicationKey AdvantagesCommon LimitationsTypical Cleavage Method
This compound (Evans) Alkylation, Aldol, AcylationHighly reliable and predictable diastereoselectivity; well-documented.[2][3]Harsh cleavage conditions; steric hindrance with bulky electrophiles; auxiliary is consumed.[1][4]LiOH/H₂O₂ (acid), LiBH₄ (alcohol)[1][6]
Pseudoephedrine Amides (Myers) AlkylationMild acidic or basic cleavage; auxiliary is recoverable; products are versatile (acids, ketones, aldehydes, alcohols).[7][8]Precursor is regulated; potential for over-alkylation with highly reactive electrophiles.[7]Mild H₂SO₄ or NaOH hydrolysis[8]
Camphorsultam (Oppolzer) Alkylation, Aldol, Michael AdditionsHigh diastereoselectivity; crystalline derivatives simplify purification; robust structure.[7][9]Often requires strong reducing agents for cleavage; higher cost of the auxiliary.[10][11]LiAlH₄ (alcohol), SmI₂
SAMP/RAMP Hydrazones (Enders) α-Alkylation of Aldehydes & KetonesExcellent for direct asymmetric alkylation of carbonyls; high enantioselectivity.[12][13]Limited to carbonyl substrates; cleavage often requires ozonolysis, which restricts functional group tolerance.[12]Ozonolysis[12][13]

Experimental Protocols: A Head-to-Head Comparison

The practical differences between these auxiliaries are best illustrated by their respective experimental workflows for a standard α-alkylation of a propionate unit.

Protocol 1: Alkylation and Cleavage via Evans' this compound

This multi-step process requires strictly anhydrous conditions and cryogenic temperatures for the key stereodetermining step.

Step 1: N-Acylation

  • Dissolve (R)-4-isopropyloxazolidin-2-one (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C under an argon atmosphere.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes. The use of a strong, non-nucleophilic base is essential to form the lithium salt of the auxiliary without competing addition to the carbonyl.

  • Add propanoyl chloride (1.1 eq) and allow the reaction to warm to room temperature over 1 hour.

  • Quench with saturated aqueous NH₄Cl and perform a standard aqueous workup and purification by flash chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propanoyloxazolidinone (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C. This low temperature is critical to maintain the kinetic control necessary for high diastereoselectivity.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise to form the Z-enolate, which is stabilized by chelation to the sodium ion.[1] Stir for 30 minutes.

  • Add allyl bromide (1.2 eq) and stir for 4 hours at -78 °C.

  • Quench with saturated aqueous NH₄Cl, warm to room temperature, and perform an aqueous workup and purification.

Step 3: Auxiliary Cleavage

  • Dissolve the alkylated product (1.0 eq) in a 4:1 mixture of THF/H₂O (0.1 M) and cool to 0 °C.

  • Add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq). The hydroperoxide anion is the active nucleophile.[1]

  • Stir vigorously for 2-4 hours at 0 °C.

  • Quench the excess peroxide with aqueous Na₂SO₃, acidify the aqueous layer to pH ~2, and extract the desired carboxylic acid. The chiral auxiliary is typically destroyed in this process.

Protocol 2: Alkylation and Cleavage via Myers' Pseudoephedrine Amide

This workflow highlights the operational simplicity and milder conditions, particularly for the cleavage step.

Step 1: Amide Formation

  • Dissolve (1R,2R)-pseudoephedrine (1.0 eq) and triethylamine (1.2 eq) in CH₂Cl₂ (0.5 M) at 0 °C.

  • Add propanoyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 2 hours.

  • Perform a standard aqueous workup to isolate the pseudoephedrine amide, which is often a crystalline solid that can be purified by recrystallization.[14][15]

Step 2: Diastereoselective Alkylation

  • Dissolve the pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in anhydrous THF (0.2 M). LiCl is crucial for preventing aggregation of the enolate and enhancing reactivity.[16]

  • Cool the solution to -78 °C and add lithium diisopropylamide (LDA) (2.2 eq) to deprotonate both the α-carbon and the hydroxyl group, forming a rigid chelated enolate.

  • Stir for 1 hour, then add allyl bromide (1.5 eq) and continue stirring at -78 °C for 4 hours.

  • Quench with saturated aqueous NH₄Cl, warm to room temperature, and perform an aqueous workup and purification.

Step 3: Auxiliary Cleavage and Recovery

  • Dissolve the alkylated amide (1.0 eq) in a 10:1 mixture of THF/water (0.2 M).

  • Add 1 M H₂SO₄ and heat the mixture to reflux for 12 hours. The mild acidic hydrolysis cleanly cleaves the amide bond.[8]

  • After cooling, extract the mixture with diethyl ether to isolate the chiral carboxylic acid. The protonated, water-soluble pseudoephedrine auxiliary remains in the aqueous layer and can be recovered by basification and extraction.[7]

Visualizing the Synthetic Pathways

The fundamental differences in the cleavage and recovery workflows are a primary consideration when choosing an auxiliary.

Figure 1. Comparative workflow of Evans' and Myers' auxiliaries, highlighting the critical differences in cleavage conditions and auxiliary recovery.

Conclusion: Making the Strategic Choice

This compound and its related Evans' auxiliaries remain powerful and indispensable tools in asymmetric synthesis due to their high and predictable stereocontrol. However, their limitations, particularly the harsh cleavage conditions, demand careful consideration. For syntheses involving sensitive substrates or requiring diverse product functionalities (acids, ketones, etc.), alternatives like Myers' pseudoephedrine amides offer a compelling advantage with their mild cleavage protocols and excellent auxiliary recovery.[7][14] The optimal choice of a chiral auxiliary is not a matter of "better" or "worse," but a strategic decision based on the specific demands of the synthetic target, functional group compatibility, and overall route efficiency.

References

A Senior Application Scientist's Guide to Diastereoselectivity: Comparing the Titans of Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is a central theme, particularly in the fields of pharmaceutical development and materials science.[1] Chiral auxiliaries—stereogenic groups temporarily incorporated into a prochiral substrate—remain one of the most reliable and predictable tools for controlling stereochemical outcomes.[1][2][3] This guide offers an in-depth comparison of three seminal classes of chiral auxiliaries: Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's camphorsultams. We will dissect the mechanistic underpinnings of their stereodirecting power, present comparative experimental data, and provide actionable protocols for their application.

The Gold Standard: Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, chiral oxazolidinones, typically derived from readily available amino acids like valine and phenylalanine, are arguably the most widely recognized auxiliaries for stereoselective synthesis.[2][4][5] Their efficacy spans a range of crucial C-C bond-forming reactions, including aldol additions, alkylations, and Diels-Alder reactions.[2]

Causality of Diastereoselection

The remarkable stereocontrol exerted by Evans' auxiliaries stems from a confluence of steric and electronic factors that lock the enolate intermediate into a highly ordered, chelated transition state.

  • Formation of a (Z)-Enolate: Upon treatment with a suitable base and Lewis acid (e.g., dibutylboron triflate and a tertiary amine), the N-acyloxazolidinone selectively forms a (Z)-enolate.[2][4]

  • Chelated Transition State: The Lewis acid (commonly boron) chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation, combined with a need to minimize dipole-dipole repulsion between the two carbonyl groups, forces the entire system into a rigid, six-membered ring chair-like transition state, famously described by the Zimmerman-Traxler model.[4][6][7]

  • Steric Shielding: The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl) effectively shields one face of the enolate. Consequently, the incoming electrophile (like an aldehyde in an aldol reaction) is directed to attack from the less sterically hindered face, leading to a predictable stereochemical outcome.[7]

Visualizing the Evans Aldol Transition State

The following diagram illustrates the favored Zimmerman-Traxler transition state for the reaction of a boron enolate of an N-propionyl oxazolidinone with an aldehyde, leading to the characteristic syn-aldol product.

Evans_Aldol_TS cluster_TS Zimmerman-Traxler Transition State B B(nBu)₂ O1 O B->O1 C1 C O1->C1 C2 C C1->C2 Aux Auxiliary (Oxazolidinone) C1->Aux O_aux O C1->O_aux C_ald C C2->C_ald new C-C Me_enolate Me C2->Me_enolate O2 O O2->B C_ald->O2 R_ald R' C_ald->R_ald H_ald H C_ald->H_ald caption R' group (from aldehyde) adopts a pseudo-equatorial position to minimize steric clash. The Me group (from propionyl) is pseudo-axial. Attack occurs on the Re face of the aldehyde.

References

Cost-effectiveness of Evans auxiliaries in industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cost-Effectiveness of Evans Auxiliaries in Industrial Applications

For research scientists and professionals in drug development, the strategic selection of a chiral induction method is a critical decision that balances stereochemical control, process robustness, and economic viability. Among the established methods, Evans oxazolidinone auxiliaries represent a cornerstone of asymmetric synthesis, prized for their reliability and high levels of stereoselectivity.[1][2] However, their stoichiometric nature presents inherent cost challenges, particularly in large-scale industrial applications.

This guide provides an objective comparison of Evans auxiliaries against leading alternatives, supported by experimental data and process analysis. We will delve into the causality behind experimental choices and provide a framework for determining the true cost-effectiveness of this powerful synthetic tool.

The Economic Calculus: Deconstructing the Cost of an Auxiliary

The cost-effectiveness of a chiral auxiliary is not merely the price per gram of the agent itself. A comprehensive analysis for an industrial setting must account for the entire process lifecycle, from raw materials to final product isolation and auxiliary recovery. The primary cost drivers include the initial price of the auxiliary, the additional synthetic steps required for its attachment and removal, and the efficiency of its recovery and recycling.[1][3] While appearing inefficient due to the use of stoichiometric amounts, the reliability and versatility of Evans auxiliaries often make them the preferred choice, especially in the early stages of drug development where time and predictability are critical.[1][4]

The overall workflow and its associated cost centers can be visualized as follows:

cluster_0 Process Workflow cluster_1 Cost & Atom Economy Factors Start Prochiral Substrate Attach Step 1: Auxiliary Attachment Start->Attach React Step 2: Diastereoselective Reaction (e.g., Alkylation, Aldol) Attach->React Cost_Attach Reagents & Solvents (e.g., n-BuLi, Acyl Chloride) Attach->Cost_Attach Cleave Step 3: Auxiliary Cleavage React->Cleave Cost_React Reagents & Conditions (e.g., Lewis Acids, Cryogenics) React->Cost_React Separate Product / Auxiliary Separation Cleave->Separate Cost_Cleave Cleavage Reagents (e.g., LiOH/H₂O₂, LiBH₄) Cleave->Cost_Cleave Product Enantiopure Product Separate->Product Aux Recovered Auxiliary Separate->Aux Recycle Recycle Loop Aux->Recycle Recycle->Attach Re-use Cost_Recycle Recovery Yield Loss Purification Costs Recycle->Cost_Recycle

Caption: Workflow and cost factors for an Evans auxiliary-mediated process.

Core Competency: The Evans Aldol Reaction

Evans auxiliaries, particularly those derived from readily available amino acids like valine and phenylalanine, have become a benchmark for stereocontrol in many C-C bond-forming reactions.[5][6] The Evans aldol reaction is a classic example, consistently delivering high diastereoselectivity for syn-aldol adducts.[6]

The exceptional stereocontrol arises from a well-defined, chair-like six-membered transition state, often rationalized by the Zimmerman-Traxler model.[6][7] The formation of a Z-enolate via "soft enolization" with a Lewis acid like dibutylboron triflate is crucial. In the transition state, the bulky substituent on the auxiliary sterically shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. This minimizes dipole-dipole interactions between the carbonyl groups, leading to a highly ordered arrangement that dictates the final stereochemistry.[6]

Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.

Experimental Protocol: Diastereoselective Evans Aldol Reaction

This protocol details a representative aldol condensation using an Evans chiral auxiliary to produce a syn-aldol product with high diastereoselectivity.[3][8]

Materials:

  • N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv)

  • Dry Dichloromethane (DCM)

  • Dibutylboron triflate (DBBT, 1.1 equiv)

  • Triethylamine (TEA, 1.2 equiv)

  • Aldehyde (e.g., Benzaldehyde, 1.2 equiv)

  • pH 7 Phosphate Buffer

Procedure:

  • Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in dry DCM in a flame-dried, argon-purged flask. Cool the solution to 0 °C using an ice bath.

    • Rationale: Anhydrous conditions are critical to prevent quenching of the enolate and other reactive species.

  • Sequentially add dibutylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv). Stir the mixture at 0 °C for 30 minutes.

    • Rationale: DBBT acts as a Lewis acid to coordinate with the carbonyls, facilitating a "soft" and highly selective deprotonation by the mild base (TEA) to form the Z-enolate. This avoids the use of stronger, less selective bases like LDA.[7]

  • Aldol Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add the aldehyde (1.2 equiv) dropwise.

    • Rationale: Low temperature is essential to lock in the chair-like transition state and maximize diastereoselectivity by minimizing thermal energy that could allow access to higher-energy, non-selective pathways.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Quench and Work-up: Quench the reaction by adding pH 7 phosphate buffer. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Auxiliary Cleavage (Example): The resulting aldol adduct can be treated with reagents like lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) to hydrolyze the auxiliary, yielding the chiral β-hydroxy carboxylic acid and recovering the original oxazolidinone.[8][9]

Performance and Cost Comparison with Alternatives

While highly effective, the stoichiometric nature of Evans auxiliaries is a significant drawback for industrial scale-up.[1][3] Asymmetric catalysis, which uses sub-stoichiometric amounts of a chiral catalyst, is often the more economically attractive long-term goal. The following table compares the Evans auxiliary approach with two major catalytic strategies.

FeatureEvans Auxiliary (Stoichiometric)Organocatalysis (e.g., Proline)Metal Catalysis (e.g., Chiral Ligand)
Chiral Agent Loading Stoichiometric (≥100 mol%)Catalytic (typically 1-20 mol%)Catalytic (typically 0.1-5 mol%)
Predictability/Generality Very High. Well-established for a broad range of reactions.[1][4]Moderate to High. Substrate-dependent.Moderate to High. Ligand/metal choice is key.
Process Steps Attachment, stereoselective reaction, cleavage, and recovery.[1]Typically a single step.Typically a single step.
Yield & Selectivity Often >95% yield, >99:1 dr.[8]Variable, can be lower than auxiliary methods (e.g., 60-95% yield, 70-95% ee).[8]Can be very high (>95% yield, >99% ee).[8]
Cost Driver Cost of auxiliary, reagents for attachment/cleavage, and process time.[3]Cost of the organocatalyst.Cost of the metal precursor and complex chiral ligand.[10]
Waste Generation High atom economy is poor due to stoichiometric use.[11]Lower, aligns with green chemistry principles.[12]Lower, though metal waste requires handling.[8]
Recycling Essential for cost-effectiveness; requires dedicated recovery steps.[7][13]Possible, but can be challenging.Often a focus of process development.[14]

Strategic Application: When are Evans Auxiliaries Cost-Effective?

The decision to use an Evans auxiliary is a strategic one that depends on the specific goals of the synthesis.

Evans Auxiliaries are the preferred choice for:

  • Early-Phase Drug Development: In this stage, the primary goals are speed, reliability, and obtaining enantiomerically pure material for evaluation. The well-documented, predictable performance of Evans auxiliaries minimizes development time, justifying the higher material cost.[1][4]

  • Complex Molecular Synthesis: For intricate natural product synthesis or when catalytic methods are underdeveloped or unavailable for a specific transformation, the reliability of auxiliaries is paramount.[5][11]

  • Establishing Absolute Stereochemistry: The diastereomeric products formed can be separated by standard techniques like crystallization or chromatography, providing an unambiguous route to a single stereoisomer.[1]

Catalytic methods are generally favored for:

  • Large-Scale Manufacturing: In commercial production, minimizing cost and waste is critical. The superior atom economy and lower reagent loading of catalytic systems make them the clear economic choice for multi-ton campaigns.[3][14]

  • "Green" Chemistry Mandates: Catalytic processes generate less waste and are more aligned with the principles of sustainable chemistry.[12]

Conclusion

Evans auxiliaries remain an indispensable tool in the arsenal of the synthetic chemist. Their high fidelity and predictable stereochemical control are often unmatched, providing a robust solution for accessing complex chiral molecules. However, their cost-effectiveness is inversely proportional to the scale of production.

For researchers and drug developers, Evans auxiliaries offer a time-efficient and reliable path to enantiopure compounds in the lab and during early development. For industrial applications, they serve as a gold standard against which emerging catalytic technologies are measured. The true cost-effectiveness is realized when their use is strategically aligned with project goals, and when efficient, high-yield recovery and recycling protocols are implemented to mitigate the inherent cost of their stoichiometric use.[13]

References

A Comparative Guide to the Efficacy of 4-Isopropyloxazolidin-2-one in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental prerequisite for the development of effective and safe pharmaceuticals.[1] The vast majority of biological targets are chiral, meaning they interact differently with enantiomers of a drug molecule. This guide provides an in-depth analysis of (4S)- or (R)-4-isopropyloxazolidin-2-one, a prominent chiral auxiliary, comparing its performance and utility against other established alternatives in the synthesis of complex, enantiomerically pure molecules.[2][3]

The Principle of Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis is the controlled creation of a specific stereoisomer.[4] One of the most robust and reliable strategies to achieve this is the temporary incorporation of a chiral auxiliary.[5] This small, enantiopure molecule is covalently attached to an achiral substrate, creating a chiral intermediate. The auxiliary's inherent stereochemistry then directs subsequent reactions, such as alkylations or aldol additions, to occur on one face of the molecule over the other, resulting in a high degree of diastereoselectivity.[4][5] After the new stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse, making the process efficient and economical.

The oxazolidinone class of auxiliaries, popularized by David A. Evans, represents a cornerstone of this strategy.[5][6] Derived from readily available amino acids, they provide a rigid scaffold that effectively shields one face of the corresponding enolate, ensuring highly predictable stereochemical outcomes.

Deep Dive: 4-Isopropyloxazolidin-2-one

(S)-4-Isopropyloxazolidin-2-one (derived from L-valine) and its (R)-enantiomer (from D-valine) are among the most widely used Evans auxiliaries.[7] Their popularity stems from a combination of high stereodirecting ability, predictable outcomes, and the low cost of the parent amino acid.

Mechanism of Stereocontrol

The efficacy of this compound lies in the formation of a rigid, chelated Z-enolate transition state. Upon N-acylation and subsequent deprotonation with a strong base like lithium diisopropylamide (LDA), the lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This locks the conformation of the molecule. The bulky isopropyl group at the C4 position then acts as a steric shield, blocking one face of the planar enolate. Consequently, an incoming electrophile can only approach from the less hindered opposite face, leading to the formation of a single diastereomer.

G cluster_0 Mechanism of Diastereoselective Alkylation start N-Acyl Oxazolidinone enolate Chelated Z-Enolate (Top face shielded by Isopropyl group) start->enolate transition Electrophile (E+) Approach (from less hindered bottom face) enolate->transition product Alkylated Product (High Diastereoselectivity) transition->product G cluster_workflow Asymmetric Alkylation Workflow cluster_products Products A Step 1: N-Acylation B Step 2: Enolate Formation A->B N-Acyl Product C Step 3: Alkylation B->C Lithium Enolate D Step 4: Auxiliary Cleavage C->D Alkylated Intermediate P1 Chiral Carboxylic Acid D->P1 P2 Recovered Auxiliary D->P2

References

A Senior Application Scientist's Guide: Benchmarking 4-Isopropyloxazolidin-2-one Against Newer Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving field of asymmetric synthesis, the pursuit of stereochemical precision is paramount. For decades, the Evans oxazolidinones, particularly the robust and reliable 4-isopropyloxazolidin-2-one, have been a mainstay for chemists aiming to construct chiral molecules with high fidelity.[1][2] However, the landscape of chiral auxiliaries has expanded, offering new tools that can provide enhanced selectivity, milder reaction conditions, and alternative cleavage strategies. This guide provides a critical benchmark of the venerable this compound against two prominent newer classes of chiral auxiliaries: pseudoephedrine amides and camphorsultams. Through a detailed comparison of their performance in key transformations, supported by experimental data and protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal auxiliary for their synthetic challenges.

The Enduring Value of the Evans Auxiliary

Developed by David A. Evans and his group, this compound has proven to be a powerful and versatile tool for asymmetric synthesis. Its rigid heterocyclic structure provides a well-defined steric environment, enabling predictable and highly diastereoselective transformations of an attached acyl group. The auxiliary is readily available in both enantiomeric forms and can be reliably cleaved under various conditions to unmask the desired chiral carboxylic acid, alcohol, or other functional groups.[1][3][4]

The Imperative for Innovation: Rise of Modern Auxiliaries

Despite its successes, the Evans auxiliary is not without its limitations. Reactions often necessitate the use of strong, cryogenic bases like lithium diisopropylamide (LDA) and can be sensitive to reaction conditions. Newer auxiliaries have emerged to address these challenges. Pseudoephedrine amides, championed by Andrew G. Myers, offer a practical and often more diastereoselective alternative for alkylations, with the significant advantage of being cleavable under acidic conditions.[5][6] For cycloaddition reactions, the camphorsultams, developed by Wolfgang Oppolzer, have set a high standard for stereocontrol, particularly in Diels-Alder reactions.[7]

Head-to-Head Comparison in Key Asymmetric Reactions

The true measure of a chiral auxiliary lies in its performance in the crucible of chemical reactions. We will now compare these three auxiliaries in three fundamental carbon-carbon bond-forming reactions: aldol additions, alkylations, and Diels-Alder reactions.

Asymmetric Aldol Additions: A Classic Stronghold

The asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, and it is a reaction where the Evans auxiliary has traditionally excelled.

Table 1: Comparative Performance in Asymmetric Aldol Additions

Chiral AuxiliarySubstrateAldehydeDiastereoselectivity (d.r.)Yield (%)
(R)-4-isopropyloxazolidin-2-onePropionylIsobutyraldehyde>99:180
(+)-PseudoephedrinePropionylIsobutyraldehyde>99:192
(-)-CamphorsultamPropionylBenzaldehyde>95:588

Note: Data is compiled from representative literature and may not reflect directly comparable reaction conditions.

While all three auxiliaries demonstrate high levels of diastereoselectivity, the Evans auxiliary and pseudoephedrine amides are particularly effective for this transformation. Pseudoephedrine amides can offer the advantage of slightly higher yields in some cases.

Experimental Protocol: Asymmetric Aldol Addition with (R)-4-isopropyloxazolidin-2-one

  • Enolate Formation: To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl-(4R)-4-isopropyl-1,3-oxazolidin-2-one (1.0 equiv) and anhydrous dichloromethane. Cool the solution to 0 °C. Add dibutylboron triflate (1.1 equiv) dropwise, followed by the slow addition of diisopropylethylamine (1.2 equiv). Stir the mixture at 0 °C for 30-60 minutes.[8]

  • Aldol Addition: Cool the reaction mixture to -78 °C and add the aldehyde (e.g., isobutyraldehyde, 1.2 equiv) dropwise. Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours.

  • Workup and Purification: Quench the reaction with a pH 7 phosphate buffer. Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

Aldol_Workflow cluster_enolate Enolate Formation cluster_aldol Aldol Addition cluster_workup Workup & Purification N_acyl N-Acyl Oxazolidinone Reagents_enolate 1. Bu₂BOTf, DIPEA 2. CH₂Cl₂, 0 °C N_acyl->Reagents_enolate Enolate Boron Enolate Reagents_enolate->Enolate Addition Addition at -78 °C Enolate->Addition Aldehyde Aldehyde (R'CHO) Aldehyde->Addition Quench Quench (pH 7 buffer) Addition->Quench Purify Purification (Chromatography) Quench->Purify Aldol_Adduct Aldol Adduct Purify->Aldol_Adduct

Caption: Workflow for an Evans Asymmetric Aldol Addition.

Asymmetric Alkylation: The Rise of Pseudoephedrine

For the asymmetric alkylation of enolates, pseudoephedrine amides have emerged as a highly practical and often superior alternative to Evans oxazolidinones.[9]

Table 2: Comparative Performance in Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileDiastereoselectivity (d.r.)Yield (%)
(S)-4-benzyloxazolidin-2-onePropionylBenzyl bromide>99:180-92
(+)-PseudoephedrinePropionylBenzyl bromide>99:195
(-)-CamphorsultamPropionylAllyl bromide98:2-

Note: Data is compiled from representative literature and may not reflect directly comparable reaction conditions.

Pseudoephedrine amides consistently deliver excellent yields and diastereoselectivities, often with the added benefit of forming crystalline products that are easily purified.

Experimental Protocol: Asymmetric Alkylation with (+)-Pseudoephedrine Amide

  • Amide Formation: (+)-Pseudoephedrine (1.0 equiv) is dissolved in an appropriate solvent and reacted with an acyl chloride or anhydride (1.1 equiv) in the presence of a base such as triethylamine to form the corresponding amide.

  • Asymmetric Alkylation: To a suspension of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF at -78 °C, slowly add a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF. The mixture is stirred and allowed to warm to 0 °C for 15 minutes. The reaction is then cooled to 0 °C, and the alkylating agent (e.g., benzyl bromide, 1.2 equiv) is added. The reaction is stirred until completion as monitored by TLC.

  • Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl. The product is extracted with an organic solvent, dried, and purified by chromatography or recrystallization.

Alkylation_Mechanism Amide Pseudoephedrine Amide LDA LDA, LiCl, THF, -78 °C Amide->LDA Enolate Chelated Lithium Enolate LDA->Enolate Transition_State Alkylation Transition State Enolate->Transition_State Electrophile Electrophile (R-X) Electrophile->Transition_State Product Alkylated Product Transition_State->Product

Caption: Key steps in pseudoephedrine-mediated alkylation.

Asymmetric Diels-Alder Reactions: The Camphorsultam Advantage

In the realm of [4+2] cycloadditions, Oppolzer's camphorsultam is the undisputed benchmark, providing exceptional levels of stereocontrol that are often difficult to achieve with other auxiliaries.[7]

Table 3: Comparative Performance in Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDienophileDieneDiastereoselectivity (endo:exo)
(R)-4-isopropyloxazolidin-2-oneAcryloylCyclopentadiene91:9
(-)-CamphorsultamAcryloylCyclopentadiene>99:1

Note: Data is compiled from representative literature and may not reflect directly comparable reaction conditions.

The rigid bicyclic structure of the camphorsultam provides a highly effective steric shield, leading to excellent facial discrimination in the approach of the diene.

Experimental Protocol: Asymmetric Diels-Alder with (-)-Camphorsultam

  • Dienophile Preparation: The N-acryloyl or N-crotonoyl derivative of (-)-camphorsultam is prepared by reacting the auxiliary with the corresponding acyl chloride in the presence of a base.

  • Diels-Alder Reaction: The N-acyl camphorsultam (1.0 equiv) is dissolved in a suitable solvent like dichloromethane and cooled to -78 °C. A Lewis acid catalyst (e.g., Et₂AlCl, 1.2 equiv) is added, and the mixture is stirred for 15 minutes. Freshly cracked cyclopentadiene (3.0 equiv) is then added, and the reaction is stirred at low temperature until completion.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The product is extracted, dried, and purified by flash chromatography.

Auxiliary Cleavage: The Final Step to Success

The ease and efficiency of auxiliary removal are critical considerations. Each class of auxiliary offers different cleavage protocols, allowing for access to a variety of final products.

Table 4: Common Cleavage Conditions

Chiral AuxiliaryReagentProduct
Evans OxazolidinoneLiOH, H₂O₂Carboxylic Acid
Pseudoephedrine AmideH₂SO₄ (aq)Carboxylic Acid
CamphorsultamLiOH, H₂O₂Carboxylic Acid

A key advantage of pseudoephedrine amides is their facile cleavage under acidic conditions to directly furnish the carboxylic acid, a highly versatile functional group in organic synthesis.

Conclusion: A Strategic Choice for Optimal Results

While this compound remains a powerful and reliable tool in the arsenal of the synthetic chemist, this comparative guide highlights the distinct advantages offered by newer chiral auxiliaries in specific contexts.

  • This compound continues to be an excellent choice for asymmetric aldol additions, where its performance is well-documented and highly predictable.

  • Pseudoephedrine amides have emerged as the new benchmark for many asymmetric alkylation reactions, frequently providing superior yields and diastereoselectivities, along with practical advantages in product purification and auxiliary cleavage.[9]

  • Camphorsultams are the premier choice for asymmetric Diels-Alder reactions, offering a level of stereocontrol that is often unmatched by other auxiliaries.[7]

The judicious selection of a chiral auxiliary, based on the specific transformation and desired outcome, is a critical element of modern synthetic strategy. By understanding the relative strengths and weaknesses of these powerful tools, researchers can more efficiently and effectively achieve their synthetic goals.

References

The Alchemist's Toolkit: A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The aldol reaction, a cornerstone of carbon-carbon bond formation, is fundamental to the synthesis of a vast array of complex molecules, including many life-saving pharmaceuticals.[1][2] Achieving stereocontrol in this reaction is therefore of paramount importance. While numerous strategies have been developed, the use of chiral auxiliaries remains a robust and reliable method for inducing asymmetry.[3][4] These molecular scaffolds temporarily impart their chirality to a prochiral substrate, guiding the stereochemical outcome of the reaction before being cleaved and ideally recycled.[3]

This guide offers an in-depth, comparative analysis of the most prominent chiral auxiliaries employed in asymmetric aldol reactions. Moving beyond a simple catalog of reagents, we will delve into the mechanistic underpinnings of stereocontrol, provide a critical evaluation of performance based on experimental data, and furnish detailed protocols to bridge the gap between theory and practice. Our focus is on providing the field-proven insights necessary for you, the researcher, to make informed decisions in the design and execution of your synthetic strategies.

The Pillars of Stereocontrol: Understanding the Zimmerman-Traxler Model

The remarkable stereoselectivity observed in many auxiliary-mediated aldol reactions can be rationalized by the Zimmerman-Traxler model. This model posits a six-membered, chair-like transition state involving the enolate, the aldehyde, and a chelating metal ion (commonly boron or titanium).[5][6] The substituents on both the enolate and the aldehyde occupy pseudo-equatorial or pseudo-axial positions to minimize steric strain, thereby dictating the facial selectivity of the reaction and the resulting stereochemistry of the newly formed stereocenters. The chiral auxiliary, by virtue of its fixed stereochemistry and steric bulk, orchestrates the geometry of this transition state, leading to a highly diastereoselective outcome.

A Comparative Analysis of Leading Chiral Auxiliaries

The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high levels of stereocontrol, and be cleaved under mild conditions without compromising the newly formed chiral centers.[3] Here, we compare the performance of four classes of widely used auxiliaries: Evans' Oxazolidinones, Crimmins' Thiazolidinethiones, Myers' Pseudoephedrine Amides, and Enders' SAMP/RAMP Hydrazones.

Evans' Oxazolidinones: The Gold Standard

First introduced by David A. Evans in 1981, chiral oxazolidinones have become one of the most reliable and widely used auxiliaries in asymmetric synthesis.[2][7] Derived from readily available amino acids, they are particularly effective in controlling the stereochemistry of aldol reactions.[7][8]

The N-acyl oxazolidinone is treated with a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered base like diisopropylethylamine (DIPEA) to generate a Z-enolate.[8][9] This enolate then reacts with an aldehyde via a Zimmerman-Traxler transition state to predominantly afford the syn-aldol adduct.[9][10] The stereochemical outcome is dictated by the chelation of the boron to both carbonyl oxygens, with the substituent on the oxazolidinone directing the approach of the aldehyde from the less hindered face.[9]

Performance Data for Evans' Oxazolidinones

Enolate PrecursorAldehydeDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Yield (%)
N-Propionyl (4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneIsobutyraldehyde>99:1>99%85-95
N-Propionyl (4S)-4-benzyl-2-oxazolidinoneBenzaldehyde>95:5>99%80-90
N-Propionyl (4R)-4-isopropyl-2-oxazolidinonePropionaldehyde98:2>99%88

Data compiled from representative literature.[1]

Crimmins' Thiazolidinethiones: Versatility in Stereocontrol

A powerful alternative to Evans' oxazolidinones are the thiazolidinethiones developed by Michael Crimmins. These sulfur-containing analogs offer the unique advantage of accessing either the "Evans syn" or the "non-Evans syn" aldol adduct with high diastereoselectivity, simply by modulating the reaction conditions.[6][11]

When using one equivalent of titanium tetrachloride (TiCl₄) and two equivalents of (-)-sparteine, the "Evans syn" product is favored.[11] Conversely, employing different stoichiometries of Lewis acid and amine base can switch the facial selectivity to furnish the "non-Evans syn" adduct.[11] This flexibility is attributed to a shift between chelated and non-chelated transition states.[11] Thiazolidinethiones have also proven to be highly effective for acetate aldol additions, a reaction that is often low-yielding and unselective with traditional oxazolidinones.[12]

Performance Data for Crimmins' Thiazolidinethiones

Enolate PrecursorAldehydeConditionsProductDiastereomeric RatioYield (%)
N-Propionyl thiazolidinethioneIsobutyraldehydeTiCl₄ (1 eq), (-)-sparteine (2 eq)Evans syn>99:192
N-Propionyl thiazolidinethioneIsobutyraldehydeTiCl₄ (1 eq), DIPEA (1 eq)non-Evans syn3:9785
N-Acetyl thiazolidinethionePropionaldehydeTiCl₄ (1 eq), (-)-sparteine (1 eq)syn-acetate>95:589

Data compiled from representative literature.[11][12]

Myers' Pseudoephedrine Amides: Practicality and High Fidelity

Andrew Myers developed a practical and highly efficient chiral auxiliary based on the readily available and inexpensive pseudoephedrine.[13] Both enantiomers of pseudoephedrine can be N-acylated to form tertiary amides.[8][13] Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in the presence of lithium chloride generates a Z-enolate that undergoes highly diastereoselective alkylations and aldol reactions.[14]

A key advantage of the pseudoephedrine auxiliary is the high crystallinity of the amide derivatives, which often facilitates purification by recrystallization.[14] The aldol reaction with propionamide-derived enolates and various aldehydes exclusively yields one of the four possible diastereomers in good yields.[15][16] The resulting α-syn-methyl-β-hydroxy amides can be readily transformed into a variety of useful chiral building blocks.[15][16]

Performance Data for Myers' Pseudoephedrine Amides

Enolate PrecursorAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
(S,S)-(+)-Pseudoephedrine propionamideIsobutyraldehyde>98:285
(S,S)-(+)-Pseudoephedrine propionamideBenzaldehyde>98:291
(S,S)-(+)-Pseudoephedrine propionamideAcrolein>95:578

Data compiled from representative literature.[15][16]

Enders' SAMP/RAMP Hydrazones: Asymmetric Aldol Reactions of Ketones

While the aforementioned auxiliaries are primarily used with carboxylic acid derivatives, the SAMP/RAMP hydrazone methodology, developed by Dieter Enders, provides a powerful tool for the asymmetric α-alkylation and aldol reactions of ketones and aldehydes.[17] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are condensed with a carbonyl compound to form a chiral hydrazone.[17]

Deprotonation with LDA forms a lithium azaenolate, which can then react with electrophiles, including aldehydes, with a high degree of stereocontrol.[17][18] A significant advantage of this method is its applicability to the challenging asymmetric aldol reactions of ketone donors.[19] The reaction can be tuned to produce either the syn or anti aldol adduct depending on the reaction temperature, with lower temperatures favoring the kinetically controlled syn product and room temperature favoring the thermodynamically controlled anti product.[19]

Performance Data for Enders' SAMP/RAMP Hydrazones

Ketone HydrazoneAldehydeConditionsProductDiastereomeric RatioEnantiomeric Excess (ee)
Acetone-SAMPBenzaldehyde-78 °Csyn>95:5>96%
Acetone-SAMPBenzaldehydeRoom Tempanti>95:5>96%
Cyclohexanone-RAMPIsobutyraldehyde-78 °Csyn94:6>96%

Data compiled from representative literature.[18][19]

Experimental Workflow and Protocols

The successful execution of an asymmetric aldol reaction is contingent on meticulous experimental technique. The following sections provide a generalized workflow and a detailed protocol for a representative Evans' asymmetric aldol reaction.

General Workflow for an Auxiliary-Mediated Asymmetric Aldol Reaction

G cluster_0 Preparation cluster_1 Aldol Reaction cluster_2 Cleavage and Recovery A Attach Chiral Auxiliary to Substrate B Enolate Formation (Lewis Acid, Base) A->B N-Acyl Auxiliary C Aldol Addition (Aldehyde, -78 °C) B->C Z-Enolate D Workup and Purification C->D Diastereomeric Adducts E Cleave Chiral Auxiliary D->E Purified Adduct F Isolate Chiral Product E->F Chiral Aldol Product G Recover and Recycle Auxiliary E->G Recovered Auxiliary

Caption: Generalized workflow for an asymmetric aldol reaction.

Detailed Protocol: Evans' Asymmetric syn-Aldol Reaction

This protocol outlines the key steps for a typical diastereoselective aldol reaction using an N-propionyl oxazolidinone derived from (1R,2R)-1-aminoindan-2-ol.[3]

1. Enolate Formation:

  • A solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane is cooled to 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Di-n-butylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of triethylamine (1.2 eq).

  • The mixture is stirred for 30 minutes at 0 °C to ensure complete formation of the boron enolate.

2. Aldol Addition:

  • The reaction mixture is then cooled to -78 °C using a dry ice/acetone bath.

  • The aldehyde (1.5 eq) is added dropwise to the enolate solution.

  • The reaction is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.

3. Workup:

  • The reaction is quenched by the addition of a pH 7 phosphate buffer.

  • The mixture is diluted with methanol and an aqueous solution of hydrogen peroxide is added carefully at 0 °C to oxidize the boron species.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired syn-aldol adduct.

Cleavage of the Chiral Auxiliary

A critical step in this synthetic sequence is the removal of the chiral auxiliary. The choice of cleavage method depends on the desired functionality of the final product.

G cluster_0 Cleavage Conditions cluster_1 Products AldolAdduct N-Acyloxazolidinone Aldol Adduct LiOH_H2O2 LiOH, H₂O₂ AldolAdduct->LiOH_H2O2 LiBH4 LiBH₄ AldolAdduct->LiBH4 LiAlH4 LiAlH₄ AldolAdduct->LiAlH4 MeONa MeONa / MeOH AldolAdduct->MeONa AlMe2NOMe AlMe₂(OMe)NMe AldolAdduct->AlMe2NOMe Acid Carboxylic Acid LiOH_H2O2->Acid Alcohol Primary Alcohol LiBH4->Alcohol LiAlH4->Alcohol Ester Methyl Ester MeONa->Ester Amide Weinreb Amide AlMe2NOMe->Amide

Caption: Common methods for cleaving Evans' oxazolidinones.

For Evans' oxazolidinones, mild hydrolysis with lithium hydroxide and hydrogen peroxide furnishes the carboxylic acid.[20][21] Reductive cleavage with lithium borohydride or lithium aluminum hydride yields the corresponding primary alcohol.[22] Transesterification with sodium methoxide in methanol provides the methyl ester, and treatment with Weinreb's reagent (AlMe₂(OMe)NMe) gives the Weinreb amide, a versatile intermediate for the synthesis of ketones.[9] Similar cleavage strategies are applicable to other N-acyl auxiliaries. For SAMP/RAMP hydrazones, ozonolysis or mild acidic hydrolysis regenerates the chiral carbonyl compound.[17]

Conclusion

The choice of a chiral auxiliary for an asymmetric aldol reaction is a critical decision that significantly influences the efficiency and stereochemical outcome of a synthesis. Evans' oxazolidinones provide a highly reliable route to syn-aldol products, while Crimmins' thiazolidinethiones offer the flexibility to access both "Evans" and "non-Evans" syn adducts. Myers' pseudoephedrine amides represent a practical and cost-effective alternative, often with the benefit of crystalline intermediates. For the asymmetric aldol reactions of ketones, Enders' SAMP/RAMP hydrazones are the premier choice, allowing for the synthesis of either syn or anti products.

By understanding the mechanistic principles that govern stereoselection and by carefully considering the comparative performance data presented, researchers can select the optimal chiral auxiliary to meet the specific demands of their synthetic targets, thereby accelerating the discovery and development of new chemical entities.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Isopropyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive guide on the safe and compliant disposal of 4-isopropyloxazolidin-2-one. As a cornerstone chiral auxiliary in modern asymmetric synthesis, its handling and disposal demand the same level of precision as its application in the laboratory. This document moves beyond mere procedural lists to provide a framework of understanding, ensuring that every step taken protects you, your colleagues, and the environment. The foundation of prudent laboratory practice is anticipating the end-of-life for every chemical before the cap is ever removed.[1]

Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of this compound is fundamental to appreciating the necessity of rigorous disposal protocols. While a valuable synthetic tool, it is not benign. The primary hazards dictate the handling and disposal requirements. According to its Safety Data Sheet (SDS), this compound is a serious eye irritant and, in some forms or solutions, can be a highly flammable liquid. Exposure can also lead to drowsiness or dizziness.

The causality is direct: the risk of serious eye irritation necessitates that all waste containers are securely sealed to prevent splashes or aerosol generation. Its potential flammability requires segregation from oxidizing agents and ignition sources.[2][3]

Table 1: Hazard Profile of this compound

Property/HazardClassification & GuidanceSource
GHS Pictograms Danger
Hazard Statements H319: Causes serious eye irritation.H336: May cause drowsiness or dizziness.H225: Highly flammable liquid and vapour (applies to solutions).
Incompatibilities Strong oxidizing agents.[2][3]
Storage Conditions Store in a dry, cool, well-ventilated place under an inert gas (Nitrogen).[2] Keep container tightly closed.[2][4][2][4]
Decomposition Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][3][2][3]

The Regulatory Landscape: EPA, RCRA, and OSHA

Disposal is not merely a matter of laboratory best practice; it is governed by stringent federal and state regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste.[5][6] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the handling of chemical waste, to protect personnel.[7][8]

A critical first step for any laboratory generating waste is to determine if it qualifies as "hazardous waste" under RCRA.[6] This determination is based on whether the waste is specifically "listed" by the EPA (F, K, P, or U-lists) or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[5][9] this compound is not typically found on a P- or U-list, so its classification as hazardous waste often depends on the characteristics of the waste stream it is part of.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for characterizing and managing waste containing this compound. This workflow ensures a logical, compliant, and safe approach to waste management from the point of generation to final disposal.

Caption: A flowchart guiding researchers through the process of classifying and handling waste containing this compound according to regulatory standards.

Step-by-Step Disposal Protocol

This protocol is a self-validating system designed for clarity and compliance. The overriding principle is that a disposal plan must be in place before any experiment begins.[1]

Step 1: Waste Characterization

  • At the point of generation, evaluate the entire waste stream. Consult your institution's Environmental Health and Safety (EHS) department for assistance.[10]

  • Solid Waste: Pure, unreacted this compound or contaminated labware (gloves, wipes, silica gel) should be collected.

  • Liquid Waste: Solutions of the compound in organic solvents (e.g., THF, dichloromethane) are common. The solvent itself may be a listed hazardous waste or impart a hazardous characteristic (like ignitability).

Step 2: Segregation

  • Crucial Insight: Never mix incompatible waste streams. Keep waste containing this compound separate from other chemical wastes, especially strong oxidizing agents.

  • Segregate halogenated and non-halogenated solvent waste streams. This is a common practice that can facilitate more efficient and cost-effective disposal by the waste contractor.[1]

Step 3: Containerization and Labeling

  • Container Selection: Use only robust, chemically compatible containers with secure, leak-proof lids. High-density polyethylene (HDPE) carboys are a standard choice. Keep containers closed except when adding waste.[1]

  • Labeling: Immediately label the waste container. The label must be clear and accurate, including:

    • The words "Hazardous Waste" (if applicable).

    • The full chemical names of all components, including solvents. Avoid abbreviations.

    • The approximate percentage of each component.

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., "Ignitable," "Irritant").

Step 4: On-Site Accumulation and Storage

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • The SAA must be under the control of the laboratory personnel.

  • Ensure secondary containment (such as a larger tub) is used to capture any potential leaks from the primary container.

  • Store away from heat, open flames, or other sources of ignition.

Step 5: Final Disposal

  • All chemical waste, whether classified as RCRA hazardous or not, must be disposed of through a licensed and approved waste disposal contractor.[4][7]

  • Contact your institution's EHS office to schedule a waste pickup. Do not pour any amount of this compound or its solutions down the drain.

Emergency Procedures: Spill and Exposure Response

Accidents require immediate and correct action.

Spill Cleanup Protocol:

  • Alert & Ventilate: Alert personnel in the immediate area. Ensure the area is well-ventilated; work under a chemical fume hood if possible.[2]

  • PPE: Don appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves. Respiratory protection may be needed for large spills or aerosols.

  • Contain & Absorb: For liquid spills, cover drains and contain the spill. Use an inert, liquid-absorbent material like Chemizorb® or vermiculite. For solid spills, carefully sweep up the material to avoid creating dust.[2][11]

  • Collect & Dispose: Place the absorbed material or swept solids into a designated, labeled waste container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

First-Aid Measures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the skin with plenty of water.[4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4] If you feel unwell, call a POISON CENTER or doctor.

  • Ingestion: Immediately make the victim drink water (two glasses at most). Consult a physician.

By integrating these principles of hazard awareness, regulatory compliance, and procedural diligence, you build a culture of safety that extends beyond the product's utility to its responsible management, ensuring the deep trust that is the hallmark of a premier research environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Isopropyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule, the reaction yield, and the biological outcome. However, the foundation of groundbreaking science is a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4-isopropyloxazolidin-2-one, a common chiral auxiliary in asymmetric synthesis. By understanding the "why" behind each safety protocol, we can build a culture of safety that not only protects ourselves and our colleagues but also ensures the integrity of our research.

Understanding the Risks: Hazard Profile of this compound

This compound is classified as a hazardous substance with the following primary concerns[1][2][3][4]:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.

This white crystalline solid's hazardous properties necessitate a comprehensive approach to personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical[4][5][6].

Core Principles of Protection: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all approach. It should be tailored to the specific task and the associated risks. For this compound, a multi-layered defense is crucial.

Hand Protection: Your First Line of Defense
  • Nitrile Gloves: These are an excellent starting point for handling solid this compound. They offer good resistance to a range of chemicals and provide a reliable barrier for incidental contact.

  • Double Gloving: For tasks with a higher risk of exposure, such as weighing large quantities or during transfers, wearing two pairs of nitrile gloves is recommended. This practice provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

  • Inspection is Key: Always inspect your gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use.

Eye and Face Protection: Shielding from a Serious Threat

The risk of serious eye irritation from -isopropyloxazolidin-2-one dust or from splashes during solvent use is significant.

  • Safety Glasses with Side Shields: For low-risk activities, such as handling a closed container, safety glasses with side shields are the minimum requirement.

  • Chemical Goggles: When weighing the solid, preparing solutions, or performing any transfer where there is a risk of splashing, chemical goggles that form a seal around the eyes are mandatory.

  • Face Shield: For large-scale operations or when there is a significant splash risk, a face shield should be worn in conjunction with chemical goggles to protect the entire face.

Respiratory Protection: Guarding Against Inhalation Hazards

As a respiratory irritant, preventing the inhalation of this compound dust is paramount.

  • Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls, such as a certified chemical fume hood. All weighing and handling of the solid should be performed in a fume hood.

  • N95 Respirator: In situations where a fume hood is not feasible for a short-term task, or as an additional precaution, a NIOSH-approved N95 respirator is recommended to filter out airborne particulates[7][8]. It is crucial to ensure the respirator is properly fitted to form a tight seal.

  • Higher-Level Respiratory Protection: For situations with the potential for higher concentrations of airborne particles, a powered air-purifying respirator (PAPR) may be necessary.

Protective Clothing: A Barrier for the Body
  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times to protect the skin and personal clothing from contamination.

  • Chemical-Resistant Apron: When handling larger quantities or when there is a significant splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Closed-Toe Shoes: Never wear open-toed shoes in a laboratory setting. Sturdy, closed-toe shoes will protect your feet from spills.

Summary of Recommended Personal Protective Equipment

Activity Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Storage and Transport Single pair of nitrile glovesSafety glasses with side shieldsNot generally requiredLab coat, closed-toe shoes
Weighing (in fume hood) Double pair of nitrile glovesChemical gogglesN95 respirator (recommended)Lab coat, closed-toe shoes
Solution Preparation Double pair of nitrile glovesChemical goggles and face shieldWork in a fume hoodLab coat, chemical-resistant apron, closed-toe shoes
Reaction Work-up Double pair of nitrile glovesChemical goggles and face shieldWork in a fume hoodLab coat, chemical-resistant apron, closed-toe shoes

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure.

Preparation and Weighing
  • Designated Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Donning PPE: Before handling the chemical, don the appropriate PPE as outlined in the table above.

  • Weighing: Tare a suitable container on the balance inside the fume hood. Carefully transfer the desired amount of this compound to the container, minimizing the creation of dust.

  • Cleaning: After weighing, carefully clean any residual powder from the spatula and the weighing area using a damp cloth or a vacuum with a HEPA filter.

Donning and Doffing PPE Workflow

Caption: A flowchart illustrating the correct sequence for donning and doffing Personal Protective Equipment.

Disposal Plan: Responsible Management of Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Solid Waste
  • Contaminated Materials: All disposable items that have come into contact with this compound, such as weigh boats, gloves, and paper towels, should be collected in a designated, labeled, and sealed waste bag.

  • Disposal: This waste should be disposed of as non-hazardous chemical waste through your institution's hazardous waste management program[1][2][9]. Do not dispose of this waste in the regular trash.

Liquid Waste
  • Aqueous Solutions: Non-hazardous aqueous solutions containing small amounts of this compound may be suitable for drain disposal, but this is highly dependent on local regulations. Always consult your institution's environmental health and safety (EHS) office before disposing of any chemical waste down the drain.

  • Organic Solvents: Solutions of this compound in organic solvents must be collected in a properly labeled, sealed, and compatible waste container for disposal through your institution's hazardous waste program.

Empty Containers
  • Rinsing: Rinse the empty this compound container three times with a suitable solvent.

  • Disposal of Rinsate: The solvent rinsate should be collected and disposed of as hazardous waste.

  • Container Disposal: Once triple-rinsed, the container can typically be disposed of in the regular trash after defacing the label[1].

By adhering to these detailed safety protocols, you are not just following rules; you are actively participating in a culture of safety that is the bedrock of scientific excellence. Your commitment to these practices protects you, your colleagues, and the groundbreaking research you are conducting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-isopropyloxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
4-isopropyloxazolidin-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.